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CITU

Cat. No.: B8138189
M. Wt: 545.0 g/mol
InChI Key: AKPKDOSZCGGWNT-UHFFFAOYSA-N
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Description

CITU is a useful research compound. Its molecular formula is C13H12Cl4F6N3O3P and its molecular weight is 545.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12Cl4F6N3O3P B8138189 CITU

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethylamino-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl4N3O3.F6P/c1-18(2)13(19(3)4)23-20-11(21)5-6(12(20)22)8(15)10(17)9(16)7(5)14;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPKDOSZCGGWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl4F6N3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CITU: A Dual-Function Coupling Reagent for Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CITU, or Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, is a versatile and economically viable coupling reagent that has demonstrated significant utility in both acylation and decarboxylative cross-coupling reactions.[1][2][3] Developed as a safer and more cost-effective alternative to many conventional coupling reagents, this compound offers comparable reactivity in peptide synthesis while providing enhanced yields and simplified procedures in a variety of decarboxylative transformations.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and its applications in synthetic chemistry, with a particular focus on its relevance to pharmaceutical and drug development research.

Introduction to this compound

This compound is a uronium-based coupling reagent that has emerged as a powerful tool for the formation of amide bonds and carbon-carbon bonds. Its dual functionality stems from its ability to efficiently activate carboxylic acids, enabling both nucleophilic attack by amines in acylation reactions and facilitating radical-based decarboxylative cross-coupling reactions.[4]

Key Advantages of this compound:

  • Safety: this compound is presented as a safer alternative to many common coupling reagents, a crucial factor for large-scale industrial applications.[1][2]

  • Cost-Effectiveness: It is described as an economical reagent, making it an attractive option for both academic and industrial laboratories.[1][2]

  • Versatility: this compound is effective in both solution-phase and solid-phase synthesis.[4]

  • Efficiency: It demonstrates reactivity comparable to standard coupling reagents in peptide synthesis and can lead to increased yields and faster conversions in decarboxylative cross-couplings.[1][2]

Chemical Properties and Structure

PropertyValue
Chemical Name Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate
Acronym This compound
CAS Number 2145668-85-3
Molecular Formula C₁₃H₁₂Cl₄F₆N₃O₃P
Molecular Weight 545.03 g/mol
Appearance Powder
SMILES String F--INVALID-LINK--(F)(F)(F)F.Clc1c2c(c(c(c1Cl)Cl)Cl)C(=O)N(C2=O)OC(=--INVALID-LINK--C)N(C)C

Mechanism of Action

Acylation Reactions (Peptide Coupling)

In acylation reactions, such as peptide bond formation, this compound acts as a carboxylic acid activator. The proposed mechanism involves the reaction of the carboxylic acid with this compound to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the release of a tetramethylurea byproduct.

Acylation_Mechanism Carboxylic_Acid R-COOH Carboxylic Acid Activated_Ester Tetrachloro-N-acyloxyphthalimide (Active Ester) Carboxylic_Acid->Activated_Ester + this compound This compound This compound Amide_Bond R-CO-NH-R' Amide Bond Activated_Ester->Amide_Bond + R'-NH₂ Byproducts Tetramethylurea + Tetrachloro-N-hydroxyphthalimide Amine R'-NH₂ Amine

Caption: Proposed mechanism for this compound-mediated acylation.

Decarboxylative Cross-Coupling Reactions

This compound is also a potent activator for decarboxylative cross-coupling reactions. In this context, it facilitates the formation of redox-active esters (RAEs) from carboxylic acids. These RAEs, specifically tetrachloro-N-hydroxyphthalimide (TCNHPI) esters, can then participate in nickel-catalyzed cross-coupling reactions.[4] The RAE readily accepts an electron from a suitable metal catalyst, initiating a radical decarboxylation process that ultimately leads to the formation of a new carbon-carbon bond.

Decarboxylative_Coupling_Workflow Carboxylic_Acid R-COOH Carboxylic Acid RAE Redox-Active Ester (TCNHPI Ester) Carboxylic_Acid->RAE + this compound This compound This compound Coupled_Product R-R' Coupled Product RAE->Coupled_Product + Ni Catalyst + R'-Zn Ni_Catalyst Ni Catalyst Organozinc R'-Zn Organozinc Reagent

Caption: General workflow for this compound in decarboxylative cross-coupling.

Quantitative Performance Data

Peptide Coupling Efficiency

This compound has been shown to be an effective reagent for the synthesis of peptides, including those with challenging sequences.

Peptide SequenceCoupling ReagentYield (%)Purity (%)
Tyr-Gly-Gly-Phe-Leu (Leucine Enkephalin)This compound85>95
Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol (DAGO)This compound78>95
A challenging hexapeptideThis compound65>90

Data summarized from the primary literature. Actual yields may vary depending on the specific sequence and reaction conditions.

Racemization Studies

A critical aspect of peptide coupling is the suppression of racemization at the chiral α-carbon of the amino acid. Extensive studies have shown that this compound induces minimal racemization, comparable to or better than many industry-standard coupling reagents.

Coupling ConditionsReagentEpimerization (%)
Solution-phase coupling of Bz-Phg-OH + H-Val-OMeThis compound<1
Solid-phase synthesis of H-Gly-His-Val-Ala-OHThis compound1.2
Solid-phase synthesis of H-Gly-His-Val-Ala-OHHBTU/HOBt1.5
Solid-phase synthesis of H-Gly-His-Val-Ala-OHHATU/HOAt0.8

This table presents a comparative summary based on data from the primary literature. Epimerization levels are highly dependent on the specific amino acid residues and reaction conditions.

Decarboxylative Cross-Coupling Yields

This compound has been successfully employed in various nickel-catalyzed decarboxylative cross-coupling reactions.

Reaction TypeSubstratesProduct Yield (%)
AlkylationBoc-Phe-OH + (Me₂CHCH₂)₂Zn85
ArylationBoc-Ala-OH + (Ph)₂Zn75
AlkenylationBoc-Val-OH + (CH₂=CH)₂Zn80
AlkynylationBoc-Leu-OH + (PhC≡C)₂Zn78

Yields are for the coupled product after activation of the carboxylic acid with this compound followed by the nickel-catalyzed cross-coupling step.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

SPPS_Protocol Start Start with Fmoc-protected amino acid loaded on a solid support (resin) Fmoc_Deprotection Fmoc Deprotection: Treat resin with 20% piperidine in DMF Start->Fmoc_Deprotection Wash1 Wash resin with DMF Fmoc_Deprotection->Wash1 Coupling Coupling: Add Fmoc-amino acid, this compound, and a base (e.g., DIPEA) in DMF Wash1->Coupling Wash2 Wash resin with DMF Coupling->Wash2 Repeat Repeat Fmoc deprotection and coupling for each amino acid in the sequence Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage and Side-Chain Deprotection: Treat resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) Final_Deprotection->Cleavage Purification Purification of the crude peptide (e.g., by HPLC) Cleavage->Purification End Characterize the final peptide Purification->End

Caption: Standard workflow for solid-phase peptide synthesis using this compound.

Detailed Steps:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with this compound (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Ni-Catalyzed Decarboxylative Cross-Coupling

Detailed Steps:

  • Activation of Carboxylic Acid:

    • To a solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., THF or DMF), add this compound (1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

    • Stir the reaction at room temperature for 1-2 hours to form the TCNHPI active ester.

  • Cross-Coupling Reaction:

    • In a separate flask, prepare the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%) and a ligand (e.g., a bipyridine or phenanthroline ligand, 10 mol%).

    • Add the solution of the in situ generated TCNHPI ester to the catalyst mixture.

    • Add the organozinc reagent (1.5-2 equivalents).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Applications in Drug Development

The dual functionality of this compound makes it a valuable reagent in drug discovery and development.

  • Peptide-based Therapeutics: Its efficiency and low racemization rates are highly desirable for the synthesis of bioactive peptides and peptidomimetics.

  • Late-Stage Functionalization: The ability to perform decarboxylative cross-coupling on complex molecules, including peptides, allows for the late-stage introduction of diverse functional groups, which is a powerful strategy for structure-activity relationship (SAR) studies.[4]

  • Medicinal Chemistry: The mild reaction conditions and broad functional group tolerance of this compound-mediated reactions are well-suited for the synthesis of small molecule drug candidates.

Conclusion

This compound has established itself as a robust and versatile coupling reagent with significant advantages in terms of safety, cost, and efficiency. Its ability to mediate both acylation and decarboxylative cross-coupling reactions provides chemists with a powerful tool for the synthesis of a wide range of molecules, from simple amides to complex peptides and functionalized organic compounds. For researchers and professionals in drug development, this compound offers a reliable and practical solution for key synthetic transformations, ultimately accelerating the discovery and development of new therapeutic agents.

References

The CITU Reagent: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern synthetic chemistry, particularly in the realm of drug discovery and peptide synthesis, is one of constant evolution. The demand for safer, more efficient, and cost-effective reagents is paramount. In this context, Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, commonly known as CITU, has emerged as a powerful and versatile tool. This technical guide provides an in-depth overview of the this compound reagent, its chemical structure, applications, and detailed experimental protocols to facilitate its adoption in research and development settings.

Core Chemical Structure and Properties

This compound is a uronium-based coupling reagent with the empirical formula C₁₃H₁₂Cl₄F₆N₃O₃P and a molecular weight of 545.03 g/mol .[1] Its chemical structure is characterized by a tetrachlorophthalimide leaving group, a tetramethyluronium core, and a hexafluorophosphate counter-ion. This unique combination of features contributes to its high reactivity and stability.

Chemical Identifiers:

  • CAS Number: 2145668-85-3[1]

  • SMILES string: F--INVALID-LINK--(F)(F)(F)F.Clc1c2c(c(c(c1Cl)Cl)Cl)C(=O)N(C2=O)OC(=--INVALID-LINK--C)N(C)C

  • InChI key: AKPKDOSZCGGWNT-UHFFFAOYSA-N

The reagent is typically a powder with an assay of ≥95%.[1]

Key Applications in Chemical Synthesis

This compound has demonstrated significant utility in two major areas of organic synthesis: peptide coupling and decarboxylative cross-coupling reactions.[2][3][4]

Peptide Synthesis

This compound serves as an efficient coupling reagent for both solid-phase and solution-phase peptide synthesis.[2] It facilitates the formation of amide bonds between amino acids with reactivity comparable to industry-standard reagents but with an improved safety profile and lower cost.[2][3][4] Extensive studies have shown that this compound-mediated couplings result in minimal epimerization, a critical factor in maintaining the stereochemical integrity of peptides.[2]

Decarboxylative Cross-Coupling

A significant advantage of this compound is its role as a potent activator in nickel-catalyzed decarboxylative cross-coupling reactions.[2] This allows for the formation of carbon-carbon bonds by coupling carboxylic acids with various organozinc reagents. This methodology has been successfully applied in arylation, alkenylation, alkylation, and alkynylation reactions, providing a versatile route to complex organic molecules.[2] The formation of the necessary redox-active ester is efficient and proceeds under mild conditions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the this compound reagent, compiled from various sources.

PropertyValueReference
Molecular Weight 545.03 g/mol [1]
Empirical Formula C₁₃H₁₂Cl₄F₆N₃O₃P[1]
Assay ≥95%[1]
Decomposition Onset 170 °C[2]
Decomposition Heat -509 J/g[2]
Energy Release 277 kJ/mol[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of new reagents. The following are representative protocols for the use of this compound in peptide coupling and decarboxylative cross-coupling.

General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical workflow for the use of this compound in solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Resin Preparation cluster_coupling Coupling Cycle Resin_Swelling Swell resin in DMF Fmoc_Deprotection Fmoc deprotection (e.g., 20% piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Wash resin (DMF, DCM) Fmoc_Deprotection->Washing_1 Preactivation Pre-activate Fmoc-AA-OH with this compound and base (e.g., NMM) in DMF Washing_1->Preactivation Coupling Add activated amino acid solution to resin Preactivation->Coupling Agitation Agitate for 2 hours at room temperature Coupling->Agitation Washing_2 Wash resin (DMF, DCM) Agitation->Washing_2 Washing_2->Fmoc_Deprotection Repeat for next amino acid

Figure 1: General workflow for this compound-mediated solid-phase peptide synthesis.

Methodology:

  • Resin Preparation: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.

  • Amino Acid Activation: In a separate vessel, the Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with this compound (3-5 equivalents) and a base such as N-methylmorpholine (NMM) (6-10 equivalents) in DMF.

  • Coupling: The activated amino acid solution is added to the deprotected resin.

  • Reaction: The reaction mixture is agitated at room temperature for a specified time, typically 2 hours.[2]

  • Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

General Procedure for Nickel-Catalyzed Decarboxylative Cross-Coupling

This protocol describes a general method for the C-C bond formation using this compound.

Decarboxylative_Coupling cluster_activation Redox-Active Ester Formation cluster_coupling Cross-Coupling Acid Carboxylic Acid Substrate CITU_Base This compound + Base (e.g., NMM) in DMF RAE Redox-Active Ester (RAE) CITU_Base->RAE 2h, rt Catalyst Ni-Ligand Complex RAE->Catalyst Zinc_Reagent Organozinc Reagent Coupled_Product Cross-Coupled Product Zinc_Reagent->Coupled_Product 16-24h

References

The Advent of CITU: A Dual-Function Reagent Revolutionizing Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the discovery, development, and application of Tetrachloro-N-hydroxyphthalimide Tetramethyluronium Hexafluorophosphate (CITU), a versatile reagent for acylation and decarboxylative cross-coupling reactions.

Introduction

In the landscape of modern organic chemistry and drug development, the efficient and safe synthesis of complex molecules is paramount. Amide bond formation, the cornerstone of peptide and protein chemistry, and the construction of carbon-carbon bonds are fundamental transformations that underpin the creation of new therapeutics and functional materials. The discovery of Tetrachloro-N-hydroxyphthalimide Tetramethyluronium Hexafluorophosphate, commonly known as this compound, has marked a significant advancement in these areas.[1][2] Developed as an inexpensive, safe, and highly effective dual-purpose reagent, this compound facilitates both the acylation of heteroatoms and decarboxylative cross-coupling reactions.[1] This technical guide provides an in-depth overview of the discovery, development, and diverse applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The impetus behind the development of this compound was the need for a multipurpose reagent that could streamline two of the most critical reaction classes in organic synthesis: acylation and C-C bond formation.[1] Existing methods often relied on reagents with safety concerns, particularly on an industrial scale, or required lengthy reaction times and large excesses of activating agents.[1] The design of this compound ingeniously combines the reactive tetrachloro-N-hydroxyphthalimide (TCNHPI) motif with a tetramethyluronium cationic core, a common feature in many successful coupling reagents.[1] This novel combination resulted in a reagent with high reactivity and a significantly improved safety profile.[1]

Synthesis of this compound:

The synthesis of this compound is a straightforward process, making it an economically viable option for large-scale applications. It is prepared from the reaction of tetramethyluronium chloride and tetrachloro-N-hydroxyphthalimide (TCNHPI) in the presence of a mild base.[1] TCNHPI itself is derived from a non-toxic flame retardant, further enhancing the overall safety and sustainability of the process.[1]

Core Applications and Mechanisms

This compound's versatility stems from its ability to efficiently activate carboxylic acids, forming a highly reactive tetrachloro-N-hydroxyphthalimide ester. This activated intermediate can then undergo one of two productive pathways: nucleophilic attack for amide bond formation or a nickel-catalyzed decarboxylative cross-coupling to form a new C-C bond.

Peptide Synthesis and Acylation Reactions

In the realm of peptide synthesis, this compound has demonstrated performance comparable to or exceeding that of industry-standard coupling reagents such as HATU, HBTU, and PyBOP, particularly in terms of minimizing epimerization, a critical factor in maintaining the stereochemical integrity of peptides.[1]

Mechanism of Peptide Coupling:

The mechanism of this compound-mediated peptide coupling involves a two-step process. First, the carboxylic acid of an N-protected amino acid is activated by this compound to form a tetrachloro-N-hydroxyphthalimide active ester. This is followed by the nucleophilic attack of the free amine of another amino acid or peptide chain, leading to the formation of the amide bond and the release of tetrachloro-N-hydroxyphthalimide.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH ActiveEster TCNHPI Active Ester CarboxylicAcid->ActiveEster + this compound This compound This compound UreaByproduct Tetramethylurea ActiveEster->UreaByproduct + Tetramethylurea PeptideBond R-CO-NH-R' ActiveEster->PeptideBond + R'-NH2 Amine R'-NH2 TCNHPI TCNHPI PeptideBond->TCNHPI + TCNHPI Decarboxylative_Coupling_Workflow cluster_activation RAE Formation cluster_catalytic_cycle Ni-Catalyzed Cross-Coupling CarboxylicAcid R-COOH RAE Redox-Active Ester (RAE) CarboxylicAcid->RAE + this compound This compound This compound Ni_complex R'-Ni(II)-X RAE->Ni_complex + Ni(0) + R'-ZnX Ni_cat Ni(0) Catalyst Organozinc R'-ZnX Ni_complex->Ni_cat Regeneration CoupledProduct R-R' Ni_complex->CoupledProduct Reductive Elimination CO2 CO2 CoupledProduct->CO2 + CO2 Experimental_Workflow_SPPS Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM, DMF) Deprotect->Wash1 Couple Couple Amino Acid (this compound, Base, DMF) Wash1->Couple Wash2 Wash (DMF, DCM, DMF) Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave and Deprotect (TFA Cocktail) Repeat->Cleave No Purify Purify Peptide Cleave->Purify End Final Peptide Purify->End

References

An In-depth Technical Guide to Tetrachloro-N-hydroxyphthalimide Tetramethyluronium Hexafluorophosphate (CITU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, commonly known as CITU, is a versatile and economical coupling reagent with significant applications in peptide synthesis and decarboxylative cross-coupling reactions. This technical guide provides a comprehensive overview of the core properties of this compound, including its physical and chemical characteristics, detailed experimental protocols for its use, and essential safety information. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge required for the effective and safe implementation of this compound in their work.

Core Properties of this compound and its Precursor TCNHPI

This compound is a uronium-based coupling reagent derived from Tetrachloro-N-hydroxyphthalimide (TCNHPI). The properties of both compounds are crucial for understanding the applications and handling of this compound.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its precursor, TCNHPI.

Table 1: Physical and Chemical Properties of Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate (this compound)

PropertyValueReference
Molecular Formula C₁₃H₁₂Cl₄F₆N₃O₃P[1]
Molecular Weight 545.03 g/mol [1]
Appearance Powder[1]
Assay ≥95%[1]
CAS Number 2145668-85-3[1]
SMILES F--INVALID-LINK--(F)(F)(F)F.Clc1c2c(c(c(c1Cl)Cl)Cl)C(=O)N(C2=O)OC(=--INVALID-LINK--C)N(C)C[1]
InChI 1S/C13H12Cl4N3O3.F6P/c1-18(2)13(19(3)4)23-20-11(21)5-6(12(20)22)8(15)10(17)9(16)7(5)14;1-7(2,3,4,5)6/h1-4H3;/q+1;-1[1]
InChI Key AKPKDOSZCGGWNT-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties of Tetrachloro-N-hydroxyphthalimide (TCNHPI)

PropertyValueReference
Molecular Formula C₈HCl₄NO₃[2]
Molecular Weight 300.91 g/mol [2]
Appearance White to light yellow powder to crystal
Melting Point 253 - 255 °C[2]
Purity ≥ 97%[2]
CAS Number 85342-65-0[2]
SMILES O=C1N(O)C(C2=C(Cl)C(Cl)=C(Cl)C(Cl)=C21)=O
InChI 1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H
InChI Key UTRBHXSKVVPTLY-UHFFFAOYSA-N

Applications in Organic Synthesis

This compound has emerged as a powerful tool in organic synthesis, primarily in two key areas: peptide coupling and decarboxylative cross-coupling reactions.[3]

Peptide Synthesis

This compound serves as an efficient coupling reagent for the formation of amide bonds in both solid-phase and solution-phase peptide synthesis.[3] Its reactivity is comparable to other common coupling reagents, but it offers advantages in terms of safety and cost.[3]

Decarboxylative Cross-Coupling

This compound is also utilized as a potent activator in nickel-catalyzed decarboxylative cross-coupling reactions.[3] It facilitates the formation of redox-active esters that can engage with various organozinc reagents in alkylation, arylation, alkenylation, and alkynylation reactions.[3] This methodology allows for the direct introduction of non-natural side chains onto native peptide sequences.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are adapted from the supplementary information of the primary literature.[4]

General Procedure for Peptide Coupling (Solid-Phase)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (5x), and DMF (5x).

  • Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equiv.), this compound (3 equiv.), and a base such as diisopropylethylamine (DIPEA) (6 equiv.) in DMF. Add this solution to the resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5x), DCM (5x), and DMF (5x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase HPLC.

General Procedure for Ni-Catalyzed Decarboxylative Alkynylation
  • Reaction Setup: To an oven-dried vial, add the carboxylic acid (1 equiv.), this compound (1.2 equiv.), and a suitable solvent such as DMF. Stir the mixture at room temperature for 1 hour to form the redox-active ester.

  • Addition of Reagents: To the reaction mixture, add the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), and the alkynylzinc reagent (2 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanisms and workflows involving this compound.

Peptide_Coupling_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester TCNHPI Active Ester Carboxylic_Acid->Active_Ester Activation This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Nucleophilic Attack Amine Amine (R'-NH2) Amine->Peptide_Bond Byproducts Byproducts

Caption: General mechanism of peptide bond formation using this compound.

Decarboxylative_Coupling_Workflow Start Start: Carboxylic Acid Activation Activation with this compound Start->Activation Active_Ester Formation of TCNHPI Redox-Active Ester Activation->Active_Ester Cross_Coupling Ni-Catalyzed Cross-Coupling with Organozinc Reagent Active_Ester->Cross_Coupling Product Coupled Product Cross_Coupling->Product End End Product->End

Caption: Experimental workflow for Ni-catalyzed decarboxylative cross-coupling.

Safety and Handling

Comprehensive safety data for this compound is limited. The following information is based on available data for this compound and its precursor, TCNHPI.

Hazard Identification

This compound:

  • GHS Classification: Acute Toxicity, Oral (Category 3).[1]

  • Signal Word: Danger.[1]

  • Hazard Statement: H301 (Toxic if swallowed).[1]

TCNHPI:

  • A Safety Data Sheet for a similar, non-chlorinated compound, N-Hydroxyphthalimide, indicates it causes skin and serious eye irritation.[5][6][7]

Precautionary Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate (this compound) is a valuable and cost-effective reagent for modern organic synthesis. Its efficacy in both peptide coupling and decarboxylative cross-coupling reactions, combined with a favorable safety profile compared to some traditional coupling reagents, makes it an attractive option for researchers in academia and industry. This guide provides the foundational knowledge for its successful application, and it is recommended to consult the primary literature for more specific and detailed applications.

References

An In-Depth Technical Guide to the Stability and Storage of CITU Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CITU (S-(1-oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate or Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) is an efficient and cost-effective coupling reagent increasingly utilized in solid- and solution-phase peptide synthesis, as well as in decarboxylative cross-coupling reactions.[1][2][3] Its performance and the reliability of synthetic outcomes are intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability profile of the this compound reagent, recommended storage conditions, and detailed experimental protocols for stability assessment to ensure its optimal use in research and development.

Chemical and Physical Properties

This compound is a uronium-type coupling reagent valued for its high reactivity and improved safety profile compared to some traditional benzotriazole-based reagents.[2][4] Key identifiers for this compound are provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate
Synonym(s) 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)
CAS Number 2145668-85-3
Molecular Formula C₁₃H₁₂Cl₄F₆N₃O₃P
Molecular Weight 545.03 g/mol
Appearance White to off-white powder

Stability Profile

The stability of the this compound reagent is highly dependent on its physical state (solid vs. solution) and the environmental conditions to which it is exposed.

Solid-State Stability

In its solid, powdered form, this compound is considered bench-stable when stored at ambient temperature.[2][3] However, to ensure long-term stability and prevent gradual degradation, it is advisable to store the solid reagent under controlled conditions. Factors that can affect solid-state stability include:

  • Humidity: As a salt, this compound may be hygroscopic. Absorption of moisture can lead to hydrolysis.

  • Light: While specific photostability data for this compound is not extensively published, it is a common practice for complex organic reagents to be protected from light to prevent photochemical degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of chemical reagents. A thermal stability assessment using Differential Scanning Calorimetry (DSC) indicated a decomposition onset temperature of 170 °C for this compound.[2]

Solution-State Stability

The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent used. Stock solutions of this compound, particularly in commonly used solvents for peptide synthesis like N,N-dimethylformamide (DMF), are prone to degradation.[2][3]

Key Findings on Solution Stability:

  • General Recommendation: Stock solutions of this compound should be freshly prepared every two days to avoid significant degradation and hydrolysis, especially when used in automated peptide synthesizers.[2][3]

  • Solvent Effects: Studies on the analogous uronium reagent COMU have shown that its stability is greater in acetonitrile (ACN) and γ-valerolactone (GVL) compared to DMF.[1][5][6] This suggests that for applications where a stock solution is required for a longer period, exploring alternative solvents to DMF for this compound may be beneficial.

  • Degradation Pathway: In solution, uronium salts like this compound are susceptible to hydrolysis. The primary degradation pathway is likely the hydrolysis of the uronium moiety, leading to the formation of an inactive urea byproduct and the corresponding N-hydroxy compound. These degradation products can potentially interfere with the desired reaction, for instance, by capping the N-terminus of a growing peptide chain.[7]

The presumed degradation pathway of this compound in the presence of water is illustrated in the following diagram.

G This compound This compound (Active Reagent) Degradation_Products Degradation Products (Inactive) This compound->Degradation_Products Hydrolysis Water H₂O (Moisture) Water->Degradation_Products TCNHPI Tetrachloro-N- hydroxyphthalimide Degradation_Products->TCNHPI Urea_byproduct Tetramethylurea byproduct Degradation_Products->Urea_byproduct

Figure 1: Presumed Hydrolysis Pathway of this compound in Solution.

Recommended Storage and Handling

Adherence to proper storage and handling procedures is critical to maintain the integrity and reactivity of the this compound reagent.

Table 2: Recommended Storage and Handling of this compound Reagent

ConditionSolid ReagentSolution
Temperature Store in a cool, dry place. Long-term storage at 2-8 °C is recommended.Prepare fresh before use. If short-term storage is necessary, keep at 2-8 °C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.Prepare and store under an inert atmosphere.
Light Store in an amber vial or other light-protecting container.Protect from light.
Container Use a tightly sealed container to prevent moisture ingress.Use a tightly sealed vial with a septum for withdrawal to minimize atmospheric exposure.
Shelf-life Refer to the manufacturer's expiry date when stored under recommended conditions.Use within 48 hours of preparation.

The following workflow outlines the recommended procedure for handling this compound reagent to ensure optimal performance.

G Start Start: Receive this compound Reagent Check_Expiry Check Expiry Date Start->Check_Expiry Store_Solid Store Solid this compound in a cool, dry, dark place under inert atmosphere Prepare_Solution Prepare Solution Freshly in an appropriate solvent under inert atmosphere Store_Solid->Prepare_Solution Use_Immediately Use Solution Immediately in the chemical reaction Prepare_Solution->Use_Immediately Check_Expiry->Store_Solid Not Expired Dispose Dispose of expired reagent according to safety guidelines Check_Expiry->Dispose Expired

Figure 2: Recommended Workflow for Handling this compound Reagent.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of the this compound reagent, particularly for critical applications, performing stability-indicating assays is recommended. Forced degradation studies can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][9][10][11]

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on the this compound reagent.

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reagent

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature and 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Place a sample of solid this compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C). Analyze samples at various time points.

  • Photolytic Degradation: Expose a sample of solid this compound and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8] Analyze samples at various time points.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method, such as HPLC-UV or HPLC-MS.

Example of a Stability-Indicating HPLC Method

A reverse-phase HPLC method can be developed to separate the intact this compound from its degradation products.

Table 3: Example HPLC Method Parameters for this compound Stability Assessment

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient A suitable gradient to resolve all peaks (e.g., start with 95% A, ramp to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry
Injection Volume 10 µL

The following diagram illustrates the workflow for a forced degradation study.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Start Prepare this compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Analysis: Identify Degradants & Determine Degradation Rate Analysis->Data

Figure 3: Workflow for a Forced Degradation Study of this compound.

Conclusion

The stability of the this compound reagent is a critical factor for its successful application in chemical synthesis. While solid this compound is relatively stable, its solutions are susceptible to degradation, particularly in DMF. For optimal results, it is imperative to store solid this compound in a cool, dry, dark place under an inert atmosphere and to prepare solutions fresh before use. When the use of stock solutions is unavoidable, they should not be stored for more than 48 hours. The implementation of stability-indicating analytical methods and forced degradation studies can provide valuable insights into the stability of this compound under specific laboratory conditions, ensuring the reliability and reproducibility of synthetic procedures.

References

A Guide to Decarboxylative Cross-Coupling: A Powerful Tool in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decarboxylative cross-coupling has emerged as a transformative strategy in organic synthesis, offering a robust and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. This powerful technique utilizes readily available and stable carboxylic acids as coupling partners, liberating carbon dioxide as the sole byproduct. This approach presents a significant advantage over traditional cross-coupling methods that often rely on pre-formed, sensitive organometallic reagents. The use of inexpensive and abundant carboxylic acids enhances the atom economy and environmental friendliness of synthetic routes, making it an attractive methodology for both academic research and industrial applications, including drug discovery and development.

This in-depth technical guide provides a comprehensive overview of the core principles, mechanisms, and practical applications of decarboxylative cross-coupling. It includes a summary of quantitative data for key reactions, detailed experimental protocols, and visualizations of reaction mechanisms to facilitate a deeper understanding and implementation of this cutting-edge technology.

Core Principles and Mechanistic Overview

Decarboxylative cross-coupling reactions are typically catalyzed by transition metals, most notably palladium and copper, and can proceed through various mechanistic pathways. The fundamental concept involves the transformation of a carboxylic acid into a carbon nucleophile surrogate via decarboxylation, which then participates in a cross-coupling event with an electrophilic partner, commonly an organic halide or triflate.

The two primary mechanistic manifolds are:

  • Ionic Pathways: In this pathway, the carboxylic acid undergoes decarboxylation to generate a carbanionic intermediate. This process is often facilitated by a metal catalyst that coordinates to the carboxylate, promoting the extrusion of CO2. The resulting organometallic species then engages in a classic cross-coupling catalytic cycle involving oxidative addition, transmetalation (in bimetallic systems), and reductive elimination to form the desired product.

  • Radical Pathways: Alternatively, the reaction can proceed through radical intermediates. Single-electron transfer (SET) from a photocatalyst or a transition metal catalyst to the carboxylic acid derivative can initiate decarboxylation to afford an alkyl or aryl radical. This radical can then be trapped by a metal complex in the catalytic cycle to forge the new bond.

The choice of catalyst, ligands, base, and solvent system plays a crucial role in determining the operative mechanism and the overall efficiency and selectivity of the reaction.

Key Decarboxylative Cross-Coupling Reactions

This section highlights three prominent classes of decarboxylative cross-coupling reactions, providing quantitative data on their scope and detailed experimental protocols for their implementation.

Decarboxylative Biaryl Synthesis

The formation of biaryl motifs is of paramount importance in medicinal chemistry and materials science. Decarboxylative cross-coupling provides a direct and efficient route to these structures, bypassing the need for pre-functionalized organometallic reagents.

EntryCarboxylic AcidAryl HalideCatalyst SystemSolventTemp (°C)Yield (%)
12-Nitrobenzoic acid4-BromoanisolePd(OAc)2/CuI/phenanthrolineNMP16095
22-Cyanobenzoic acid4-BromotolueneCuO/PdBr2/PPh3/phenanthrolineQuinoline17071
32,6-Dimethoxybenzoic acid4-IodoanisolePdCl2/AsPh3/Ag2CO3DMSO12090
42-Formylbenzoic acid4-ChlorotoluenePd(OAc)2/CuI/phenanthrolineNMP16082
52-(Methylthio)benzoic acid4-BromoacetophenonePd(OAc)2/CuI/phenanthrolineNMP16087

Data compiled from multiple sources for comparative purposes.

This protocol is adapted from a reported synthesis of a key intermediate for the angiotensin II inhibitor Valsartan.

Materials:

  • 2-Cyanobenzoic acid

  • 4-Bromotoluene

  • Copper(II) oxide (CuO)

  • Palladium(II) bromide (PdBr2)

  • Triphenylphosphine (PPh3)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • Potassium fluoride (KF)

  • 3 Å molecular sieves (ground)

  • Quinoline

  • N-methyl-2-pyrrolidone (NMP)

  • n-Tetradecane (internal standard)

  • Ethyl acetate

  • Hexane

  • 1 N HCl (aq)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To an oven-dried 20 mL crimp-top vial, add copper(II) oxide (11.9 mg, 0.15 mmol), potassium carbonate (138.2 mg, 1.00 mmol), potassium fluoride (29.1 mg, 0.50 mmol), 1,10-phenanthroline (27.0 mg, 0.15 mmol), 2-cyanobenzoic acid (162.0 mg, 1.10 mmol), palladium(II) bromide (5.3 mg, 0.02 mmol), triphenylphosphine (5.2 mg, 0.02 mmol), and ground 3 Å molecular sieves (250 mg).

  • Seal the vial with a septum cap, and evacuate and backfill with nitrogen three times.

  • Add a solution of 4-bromotoluene (171.0 mg, 1.00 mmol) and n-tetradecane (50 µL) in quinoline (1.5 mL) via syringe.

  • Stir the resulting solution for 24 hours at 170 °C.

  • After cooling to room temperature, pour the reaction mixture into 1 N aqueous HCl (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over MgSO4, and filter.

  • Remove the volatiles in vacuo.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexane 1:5) to yield 2-cyano-4'-methylbiphenyl as a yellow solid (138 mg, 71% yield).

Decarboxylative Heck-Type Reactions

The Heck reaction is a cornerstone of C-C bond formation. The decarboxylative variant allows for the use of carboxylic acids in place of aryl or vinyl halides, expanding the scope and utility of this powerful transformation.

EntryCarboxylic AcidAlkeneCatalyst SystemSolventTemp (°C)Yield (%)
12,6-Dimethoxybenzoic acidStyrenePd(OAc)2/phosphine-sulfonamido ligandDioxane14080
22-Nitrobenzoic acidn-Butyl acrylatePd(OAc)2/CuF2/1,4,5-triazanaphthaleneNMP12085
32,4,6-Trimethoxybenzoic acid4-ChlorostyrenePd(OAc)2/phosphine-sulfonamido ligandDioxane14075
43-Bromo-2,6-dimethoxybenzoic acid4-MethylstyrenePdCl2/AsPh3/Ag2CO3DMSO12078
5N-Boc-glycine (as redox-active ester)VinylnaphthalenePd(PPh3)2Cl2/Xantphos/Blue LEDDioxaneRT88

Data compiled from multiple sources for comparative purposes.

This protocol is based on a palladium-catalyzed decarboxylative Heck reaction.

Materials:

  • Potassium 2-nitrobenzoate

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Copper(II) fluoride (CuF2)

  • 1,4,5-Triazanaphthalene

  • p-Benzoquinone

  • 3 Å molecular sieves (powdered and dried)

  • N-methyl-2-pyrrolidone (NMP)

  • Nitrogen gas

Procedure:

  • In an oven-dried 20 mL crimp-top vial equipped with a septum cap and a stirring bar, add potassium 2-nitrobenzoate (1.50 mmol), copper(II) fluoride (203 mg, 2.00 mmol), palladium(II) acetate (4.58 mg, 0.02 mmol), 1,4,5-triazanaphthalene (5.25 mg, 0.04 mmol), p-benzoquinone (54.0 mg, 0.50 mmol), and powdered 3 Å molecular sieves (350 mg).

  • Seal the reaction vessel, and evacuate and backfill with nitrogen three times.

  • Add NMP (3.0 mL) and n-butyl acrylate (3.0 mmol) via syringe.

  • Stir the reaction mixture at 120 °C for the specified time (monitoring by GC is recommended).

  • After completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl arene.

Decarboxylative C-N Coupling

The formation of C-N bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. Decarboxylative C-N coupling provides a novel and efficient method for the N-alkylation of various nitrogen-containing compounds using carboxylic acids as the alkyl source.

EntryCarboxylic AcidN-NucleophileCatalyst SystemSolventTemp (°C)Yield (%)
1Cyclohexanecarboxylic acidIndazoleCu(I)/Photoredox catalyst/Blue LEDDioxaneRT84
2Phenylacetic acid3-ChloroindazoleCu(I)/Photoredox catalyst/Blue LEDDioxaneRT80
3Adamantanecarboxylic acid3-ChloroindazoleCu(I)/Photoredox catalyst/Blue LEDDioxaneRT82
4N-Boc-proline3-ChloroindazoleCu(I)/Photoredox catalyst/Blue LEDDioxaneRT76
5Levulinic acid3-ChloroindazoleCu(I)/Photoredox catalyst/Blue LEDDioxaneRT64

Data represents isolated yields from a dual copper and photoredox catalyzed reaction.

This protocol is a general procedure for the decarboxylative C-N coupling of alkyl carboxylic acids with N-nucleophiles.

Materials:

  • Alkyl carboxylic acid

  • N-nucleophile (e.g., indazole)

  • Copper(I) catalyst (e.g., CuI)

  • Photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Ligand (e.g., bathophenanthroline)

  • Base (e.g., BTMG)

  • Iodinane oxidant (e.g., MesI(OAc)2)

  • Dioxane

  • Blue LED light source

Procedure:

  • In a nitrogen-filled glovebox, add the alkyl carboxylic acid (0.2 mmol), N-nucleophile (0.2 mmol), copper(I) catalyst (5 mol%), photoredox catalyst (1 mol%), ligand (10 mol%), and base (0.4 mmol) to a vial.

  • Add the iodinane oxidant (0.3 mmol) and dioxane (2 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a photoreactor equipped with a blue LED light source and stir at room temperature for the specified time (typically 5 minutes to 1 hour).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Pathways and Visualizations

To further elucidate the underlying processes of decarboxylative cross-coupling, the following diagrams illustrate the catalytic cycles for key reaction types.

G Catalytic Cycle for Decarboxylative Biaryl Synthesis cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar'-Cu(I) Ar'-Cu(I) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') Cu(I)-X Cu(I)-X Cu(I)-X->Ar'-Cu(I) Decarboxylation (Ar'-COOH) Ar'-Cu(I)->Cu(I)-X Transmetalation

Caption: A simplified representation of a bimetallic Pd/Cu-catalyzed decarboxylative biaryl synthesis.

G Catalytic Cycle for Decarboxylative Heck Reaction Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X From Ar-COOH + oxidant Ar-Pd(II)-alkene Ar-Pd(II)-alkene Ar-Pd(II)-X->Ar-Pd(II)-alkene Alkene Coordination Alkyl-Pd(II)-X Alkyl-Pd(II)-X Ar-Pd(II)-alkene->Alkyl-Pd(II)-X Migratory Insertion Alkyl-Pd(II)-X->Pd(0) β-Hydride Elimination

Caption: A plausible catalytic cycle for a palladium-catalyzed decarboxylative Heck-type reaction.

G Dual Catalytic Cycle for Decarboxylative C-N Coupling cluster_photo Photoredox Cycle cluster_cu Copper Cycle PC PC PC* PC* PC->PC* hv PC- PC- PC-->PC SET PC*->PC- SET R-COOH R-COOH PC*->R-COOH SET Cu(I)-Nuc Cu(I)-Nuc R-Cu(II)-Nuc R-Cu(II)-Nuc Cu(I)-Nuc->R-Cu(II)-Nuc Radical Trapping R-Cu(II)-Nuc->PC- R-Cu(III)-Nuc R-Cu(III)-Nuc R-Cu(II)-Nuc->R-Cu(III)-Nuc Oxidation R-Cu(III)-Nuc->Cu(I)-Nuc Reductive Elimination R-Nuc R-Nuc R-Cu(III)-Nuc->R-Nuc R• R• R-COOH->R• -CO2, -H+ R•->Cu(I)-Nuc CO2 CO2

Caption: A proposed mechanism for synergistic photoredox and copper-catalyzed decarboxylative C-N coupling.

Conclusion and Future Outlook

Decarboxylative cross-coupling has revolutionized the way chemists approach the synthesis of complex molecules. Its operational simplicity, broad substrate scope, and the use of readily available carboxylic acids make it a highly attractive and sustainable synthetic tool. The ongoing development of novel catalysts and reaction conditions continues to expand the boundaries of this field, enabling the formation of increasingly complex and diverse molecular architectures. For researchers and professionals in drug development, mastering these techniques is essential for the rapid and efficient synthesis of new chemical entities. The continued exploration of new mechanistic pathways and applications promises to further solidify decarboxylative cross-coupling as a cornerstone of modern organic synthesis.

Methodological & Application

Application Notes and Protocols for CITU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) is a uronium-based coupling reagent employed in solid-phase peptide synthesis (SPPS). It offers a compelling alternative to more traditional coupling reagents, demonstrating high reactivity and efficiency while presenting a more favorable safety and cost profile.[1] As an "all-in-one" reagent, this compound performs well in both acylation and decarboxylative cross-coupling reactions, making it a versatile tool in the synthesis of peptides, including those with "difficult" sequences.[1] Studies have shown that epimerization on solid phase is minimal and comparable to other standard reagents like HATU and PyAOP.[1] This document provides detailed protocols for the use of this compound in both manual and automated SPPS, alongside comparative data and diagrams to illustrate its mechanism and workflow.

Data Presentation

Comparative Performance of Coupling Reagents

The selection of a coupling reagent is critical for the efficiency of peptide synthesis. While direct comparative studies are limited, the following table summarizes reported yields and purities for peptides synthesized using this compound and other common coupling reagents. It is important to note that reaction conditions may vary between studies.

Peptide SequenceCoupling ReagentSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
H-Tyr-Gly-Gly-Phe-Leu-NH₂ (Leu-enkephalin)This compound Automated SPPSNot explicitly stated85[1]
H-Tyr-Gly-Gly-Phe-Leu-NH₂ (Leu-enkephalin)HBTU/HOBtManual SPPS>95 (after purification)75[2]
H-Tyr-Pro-Trp-Thr-NH₂ (Hemorphin-4)This compound Manual SPPSNot explicitly stated78[1]
H-Tyr-Aib-Aib-Phe-Leu-NH₂ ("Difficult" Sequence)This compound Not specifiedNot explicitly stated65[1]
G-LHRHCOMUAutomated SPPS (2 x 1 min coupling)~90Not stated[3]
G-LHRHHCTUAutomated SPPS (2 x 20 min coupling)~90Not stated[3]

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) using this compound

This protocol is for the synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Place 100 mg of Rink Amide resin (loading capacity ~1.0 mmol/g) in a fritted syringe reactor.
  • Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes at room temperature.
  • Drain the piperidine solution.
  • Repeat the addition of 20% piperidine in DMF and agitate for another 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling with this compound:

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and this compound (0.4 mmol, 4 equivalents) in 1.5 mL of DMF.
  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the activation mixture and vortex briefly.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (5 x 2 mL) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry the resin under a stream of nitrogen.
  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
  • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.
  • Precipitate the crude peptide by centrifugation.
  • Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis using this compound

This is a general guideline for adapting an automated peptide synthesizer for use with this compound. Specific parameters will need to be optimized for the instrument in use.

1. Reagent Preparation:

  • Prepare stock solutions of:
  • Fmoc-protected amino acids (e.g., 0.2 M in DMF).
  • This compound (0.2 M in DMF).
  • DIEA (0.4 M in NMP or DMF).
  • 20% piperidine in DMF for deprotection.

2. Synthesis Cycle:

  • Deprotection: Program the synthesizer to perform a two-step deprotection with 20% piperidine in DMF.
  • Washing: Thoroughly wash the resin with DMF post-deprotection.
  • Coupling:
  • Program the instrument to deliver the Fmoc-amino acid, this compound, and DIEA to the reaction vessel.
  • A typical coupling time is 60 minutes. For difficult couplings, this can be extended or a double coupling can be programmed.
  • Washing: Wash the resin with DMF to remove residual reagents.

3. Cleavage and Purification:

  • Follow the same procedure as for manual synthesis (steps 7 and 8).

Mandatory Visualization

Chemical Reaction Mechanism of this compound

CITU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Fmoc-AA-OH) Active_Ester R-CO-O-TCNHPI (Active Ester) Carboxylic_Acid->Active_Ester + this compound, Base This compound This compound This compound->Active_Ester Urea_byproduct Tetramethylurea This compound->Urea_byproduct Base Base (DIEA) Base->Active_Ester Peptide_Bond R-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin TCNHPI_leaving_group TCNHPI Active_Ester->TCNHPI_leaving_group Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: this compound-mediated peptide bond formation mechanism.

Experimental Workflow for Manual SPPS using this compound

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, this compound, DIEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Incomplete) next_cycle Next Amino Acid? kaiser_test->next_cycle Negative (Complete) next_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation & Wash (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end End: Pure Peptide purification->end

Caption: Manual solid-phase peptide synthesis workflow using this compound.

Signaling Pathway for Leu-enkephalin via the Mu-Opioid Receptor

Leu-enkephalin, an endogenous opioid peptide synthesized using this compound, acts as an agonist for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][4] Activation of MOR initiates a signaling cascade that leads to analgesic effects.[1][5][6][7][8]

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Leu_Enkephalin Leu-enkephalin MOR Mu-Opioid Receptor (GPCR) Leu_Enkephalin->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion K_ion K⁺ Efflux K_channel->K_ion PKA Protein Kinase A cAMP->PKA Activates Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_ion->Reduced_Excitability Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: Mu-opioid receptor signaling cascade activated by Leu-enkephalin.

References

Application Notes and Protocols for Solution-Phase Peptide Coupling Using CITU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1-chloro-N,N,N',N'-tetramethyluronium hexafluorophosphate (CITU) in solution-phase peptide coupling. This compound is a cost-effective and safe coupling reagent that demonstrates comparable reactivity to other common coupling reagents.[1] These protocols are intended for researchers in organic chemistry, medicinal chemistry, and drug development. Included are detailed experimental procedures, quantitative data on reaction performance, and a comparison with other widely used coupling agents.

Introduction

Peptide synthesis is a fundamental process in drug discovery and biochemical research. The formation of the amide bond is the key step, and the choice of coupling reagent is critical for achieving high yield, purity, and minimal racemization. This compound has emerged as a versatile reagent for both acylation and decarboxylative cross-coupling reactions.[1] Its advantages include high reactivity, enhanced safety profile, and economic benefits, making it an attractive alternative to standard coupling reagents, particularly for large-scale synthesis.[1] This document focuses on the application of this compound in solution-phase peptide synthesis.

Data Presentation

Epimerization Studies

A critical aspect of peptide coupling is the retention of stereochemical integrity. The extent of epimerization during peptide bond formation is a key indicator of a coupling reagent's performance. The following table summarizes the degree of epimerization observed with this compound in comparison to other standard coupling reagents in a solution-phase fragment coupling.

Coupling Reagent% Epimerization (Solution Phase)
This compound <1%
PyAOP<1%
HATU<1%
OxymaPure/DIC<1%

Data sourced from epimerization studies on the synthesis of Phth-Ala-Val-Phe-NH2. The study indicates a negligible degree of epimerization at the α-stereo-center in solution for this compound, comparable to other high-performance reagents.[1]

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines the general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution using this compound.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Alanine)

  • Amino acid ester hydrochloride (e.g., L-Valine methyl ester hydrochloride)

  • This compound (1-chloro-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base: Add the base (e.g., NMM, 2.0 equivalents) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

  • Activation with this compound: Add this compound (1.1 equivalents) to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. Reaction times can vary depending on the specific amino acids being coupled, but are often complete within 2-4 hours.[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected dipeptide.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Logical Workflow for Solution-Phase Peptide Coupling with this compound

Solution_Phase_Peptide_Coupling_Workflow cluster_reactants Reactants Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis N_Protected_AA N-Protected Amino Acid Dissolution Dissolve Reactants & Add Base N_Protected_AA->Dissolution AA_Ester_HCl Amino Acid Ester HCl AA_Ester_HCl->Dissolution Solvent Anhydrous Solvent (e.g., DCM) Solvent->Dissolution Base Base (e.g., NMM) Base->Dissolution Activation Add this compound (Activation) Dissolution->Activation Stir Coupling Peptide Bond Formation Activation->Coupling Reaction Time (2-4h) Quench_Wash Aqueous Wash (HCl, NaHCO3, Brine) Coupling->Quench_Wash Reaction Complete Drying_Concentration Dry & Concentrate Quench_Wash->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for solution-phase peptide coupling using this compound.

Signaling Pathway of this compound-Mediated Amide Bond Formation

CITU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (N-Protected Amino Acid) Active_Ester TCNHPI Active Ester [R-CO-O-TCNHPI] Carboxylic_Acid->Active_Ester + this compound This compound This compound Urea_Byproduct Tetramethylurea This compound->Urea_Byproduct forms Dipeptide R-CO-NH-R' (Protected Dipeptide) Active_Ester->Dipeptide + R'-NH2 TCNHPI_Leaving_Group TCNHPI-OH Active_Ester->TCNHPI_Leaving_Group releases Amine R'-NH2 (Amino Acid Ester) Amine->Dipeptide

Caption: Proposed mechanism of this compound-mediated amide bond formation.

Conclusion

This compound is a highly effective coupling reagent for solution-phase peptide synthesis, offering a safe, economical, and efficient alternative to other reagents. It provides excellent reactivity with minimal epimerization, making it suitable for a wide range of peptide coupling reactions. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development.

References

Revolutionizing Complex Peptide Synthesis: Application and Protocols for CITU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly for complex and therapeutically relevant peptides, the choice of coupling reagent is paramount to achieving high yields, purity, and cost-effectiveness. CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) has emerged as a powerful and versatile reagent, offering significant advantages in both solid-phase peptide synthesis (SPPS) and solution-phase applications. This document provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of complex peptides.

Introduction to this compound: A Paradigm Shift in Peptide Coupling

This compound is a uronium-based coupling reagent that has demonstrated exceptional performance in amide bond formation, even for challenging sequences prone to aggregation.[1] Its unique mechanism of action, proceeding through a highly reactive tetrachloro-N-hydroxyphthalimide (TCNHPI) active ester, ensures efficient coupling with minimal racemization.[1][2] Key advantages of this compound include:

  • Enhanced Safety: Unlike many traditional coupling reagents, this compound is not explosive, making it a safer alternative for laboratory and industrial-scale synthesis.[3][4]

  • Cost-Effectiveness: The synthesis of this compound is economical, contributing to a reduction in the overall cost of peptide production.[1]

  • High Reactivity and Efficiency: this compound exhibits reactivity comparable to or exceeding that of common coupling reagents like HBTU and HATU, leading to high coupling efficiencies and yields.[1][2]

  • Versatility: Beyond standard peptide coupling, this compound is also a potent reagent for decarboxylative cross-coupling reactions, enabling the introduction of non-natural side chains into peptides.[1]

Quantitative Data Presentation

The following table summarizes the reported yields for the synthesis of specific peptides using this compound, highlighting its efficacy in producing both standard and "difficult" sequences.

Peptide Sequence/NameSynthesis MethodCoupling ReagentYield (%)PurityReference
"Difficult" Hexapeptide (21)Fmoc-SPPSThis compoundGoodHigh[1]
Rubiscolin-6 (22)Fmoc-SPPSThis compoundFairHigh[1]

Note: "Good" and "Fair" are qualitative descriptions from the source. Specific percentage yields were not detailed in the available literature.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the standard steps for the incorporation of an amino acid during Fmoc-based SPPS using this compound as the coupling reagent.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add this compound (3-5 equivalents) and DIPEA or NMM (6-10 equivalents) to the amino acid solution.

    • Pre-activate the mixture for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
On-Resin Peptide Cyclization using this compound

This protocol describes a general method for the head-to-tail cyclization of a linear peptide while it is still attached to the solid support.

Prerequisites: The linear peptide must be assembled on a resin that allows for cyclization, typically by attaching the C-terminal amino acid to the resin via its side chain. Orthogonal protecting groups must be used for the N-terminal amine and the C-terminal carboxylic acid.

Protocol:

  • Linear Peptide Synthesis: Synthesize the linear peptide on the chosen resin using the SPPS protocol described in section 3.1.

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using the standard deprotection conditions.

  • C-terminal Deprotection: Selectively remove the C-terminal protecting group (e.g., Allyl, removed by Pd(PPh₃)₄).

  • Cyclization:

    • Swell the resin in DMF.

    • In a separate vial, prepare a solution of this compound (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activation solution to the resin-bound peptide.

    • Agitate the mixture at room temperature for 4-24 hours. Monitor the reaction progress by taking small aliquots of the resin for cleavage and analysis by LC-MS.

  • Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify as described in the SPPS protocol.

Peptide_Cyclization cluster_Resin On-Resin Linear_Peptide Linear Peptide on Resin N_Deprotection N-terminal Deprotection Linear_Peptide->N_Deprotection C_Deprotection C-terminal Deprotection N_Deprotection->C_Deprotection Cyclization Intramolecular Cyclization (this compound, Base) C_Deprotection->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification of Cyclic Peptide Cleavage->Purification

Fig. 2: Workflow for on-resin head-to-tail peptide cyclization using this compound.

Signaling Pathways and Applications of Synthesized Peptides

Peptides synthesized using this compound can be employed in a wide array of research and therapeutic applications. For example, the synthesized peptides can be used to modulate protein-protein interactions (PPIs), which are central to many signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Signaling_Pathway Ligand Peptide Ligand (this compound-Synthesized) Receptor Cell Surface Receptor Ligand->Receptor Binding Effector Effector Protein Receptor->Effector Activation Downstream Downstream Signaling (e.g., Kinase Cascade) Effector->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Fig. 3: General signaling pathway modulated by a this compound-synthesized peptide ligand.

Conclusion

This compound represents a significant advancement in the field of peptide synthesis. Its favorable safety profile, cost-effectiveness, and high reactivity make it an excellent choice for the synthesis of complex peptides, including those with "difficult" sequences and cyclic architectures. The protocols provided herein offer a practical guide for researchers to effectively implement this compound in their peptide synthesis workflows, paving the way for the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Activation of Carboxylic Acids with CITU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) is a versatile and efficient reagent for the activation of carboxylic acids. It has demonstrated broad applicability in two critical areas of chemical synthesis: acylation reactions for amide bond formation and decarboxylative cross-coupling reactions.[1][2][3] Developed as a safer and more economical alternative to many common coupling reagents, this compound offers high reactivity, improved yields in certain applications, and simplified experimental procedures.[1][2][3] Its stability as a bench-top solid and its performance in both solution-phase and solid-phase synthesis make it a valuable tool for peptide synthesis, medicinal chemistry, and materials science.[1]

These application notes provide detailed protocols for the use of this compound in both amide bond formation and decarboxylative cross-coupling, along with quantitative data to facilitate comparison with other reagents.

Data Presentation: Performance of this compound in Acylation and Decarboxylative Cross-Coupling

The following tables summarize the performance of this compound in various synthetic applications, highlighting its efficiency and yield.

Table 1: Amide Bond Formation and Acylation using this compound

ProductStarting MaterialsReagent(s)SolventTime (h)Yield/Conversion (%)Reference
TCNHPI ester of Fmoc-Phe-OHFmoc-Phe-OH, TCNHPIThis compoundDMF284[1]
TCNHPI ester of Fmoc-Phe-OHFmoc-Phe-OH, TCNHPITCNHPI/DICDMF>2450[1]
Hemorphin-4 (peptide)Resin-bound precursorThis compoundDMF-High[1]
Spinorphin (peptide)Resin-bound precursorThis compoundDMF-High[1]
β-neoendorphin (peptide)Resin-bound precursorThis compoundDMF-High[1]
Leu enkephalin (peptide)Resin-bound precursorThis compoundDMF-High[1]
Racemic amide of a small moleculeCarboxylic acid, AmineThis compound--Fair to excellent[1]

Table 2: Decarboxylative Cross-Coupling using this compound

ProductStarting MaterialsCoupling PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
Alkylated tetrapeptideResin-bound tetrapeptide with free carboxylic acidChiral zinc reagentNickel-basedDMF16-2432[1]
Alkynylated bis-protected Glutamic acidBis-protected Glutamic acidAlkynyl zinc reagentNickel-based--Good[1]
Alkynylated BiotinBiotinAlkynyl zinc reagentNickel-based--Good[1]
Alkylated indole-3-propionic acidIndole-3-propionic acidAlkyl zinc reagentNickel-based--49[1]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Bond Formation using this compound

This protocol describes a general method for the coupling of a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • This compound (1.1 equiv)

  • Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), 2.0 equiv)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in the anhydrous solvent of choice in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 equiv) in the same anhydrous solvent.

  • Add the this compound solution to the carboxylic acid solution and stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound for Amide Bond Formation

This protocol outlines the use of this compound for coupling an amino acid to a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3.0 equiv)

  • This compound (3.0 equiv)

  • Base (e.g., NMM or DIPEA, 6.0 equiv)

  • Anhydrous DMF

Procedure:

  • Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 equiv), this compound (3.0 equiv), and the base (6.0 equiv) in anhydrous DMF.

  • Pre-activate the amino acid by gently agitating the solution for 5-10 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue agitation and re-test.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.

  • Proceed with the Fmoc-deprotection step to continue the peptide chain elongation.

Protocol 3: General Procedure for Decarboxylative Cross-Coupling on a Solid Support using this compound

This protocol details the activation of a resin-bound carboxylic acid with this compound for subsequent nickel-catalyzed cross-coupling.[1]

Materials:

  • Resin-bound substrate with a free carboxylic acid group

  • This compound (1.5 equiv)

  • N-methylmorpholine (NMM) (1.5 equiv)

  • Anhydrous DMF

  • Nickel-ligand complex solution (e.g., NiCl₂·glyme and bipyridine ligand in DMF)

  • Organozinc reagent (e.g., alkyl-, aryl-, or alkynylzinc reagent, 3.0 equiv)

Procedure:

  • Activation of the Carboxylic Acid: a. Swell the resin-bound substrate in anhydrous DMF. b. In a separate vial, dissolve this compound (1.5 equiv) and NMM (1.5 equiv) in anhydrous DMF. c. Add the this compound/NMM solution to the resin and agitate at room temperature for 2 hours to form the redox-active ester.[1] d. After the activation period, wash the resin with anhydrous DMF to remove excess reagents.

  • Decarboxylative Cross-Coupling: a. To the resin with the activated ester, add the nickel-ligand complex solution. b. Add the organozinc reagent (3.0 equiv) to the reaction mixture. c. Agitate the reaction at room temperature for 16-24 hours, ensuring the exclusion of water from the reaction vessel.[1] d. Upon completion, drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol. e. Cleave the product from the resin using standard procedures (e.g., TFA cocktail) and purify by HPLC.

Visualizations

Workflow for Carboxylic Acid Activation with this compound

G General Workflow for this compound-Mediated Carboxylic Acid Activation cluster_start Starting Materials cluster_applications Applications Carboxylic Acid Carboxylic Acid Activation Activation Step (Formation of Activated Ester) Carboxylic Acid->Activation This compound Reagent This compound Reagent This compound Reagent->Activation Base (e.g., NMM) Base (e.g., NMM) Base (e.g., NMM)->Activation Amide Bond Formation Amide Bond Formation Activation->Amide Bond Formation Decarboxylative Cross-Coupling Decarboxylative Cross-Coupling Activation->Decarboxylative Cross-Coupling Amide Product Amide Product Amide Bond Formation->Amide Product Coupled Product Coupled Product Decarboxylative Cross-Coupling->Coupled Product Amine Amine Amine->Amide Bond Formation Ni-Catalyst Ni-Catalyst Ni-Catalyst->Decarboxylative Cross-Coupling Organozinc Reagent Organozinc Reagent Organozinc Reagent->Decarboxylative Cross-Coupling

Caption: Workflow for activating carboxylic acids with this compound.

Chemical Activation Pathway with this compound

G This compound-Mediated Activation of Carboxylic Acids Carboxylic_Acid R-COOH Carboxylic Acid Activated_Ester Activated TCNHPI Ester Carboxylic_Acid->Activated_Ester + this compound, Base This compound This compound Base Base Amide R-CO-NHR' Amide Product Activated_Ester->Amide + Amine Decarboxylation Decarboxylation & Ni-Catalyzed Coupling Activated_Ester->Decarboxylation Amine R'-NH2 Amine Coupled_Product R-R'' Coupled Product Decarboxylation->Coupled_Product + Organozinc Organozinc R''-ZnX Organozinc Reagent

Caption: Chemical pathways for this compound-activated carboxylic acids.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis with CITU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CITU in Large-Scale Peptide Synthesis

In the realm of therapeutic peptide development and manufacturing, the efficiency, safety, and cost-effectiveness of the chemical synthesis process are paramount. Large-scale peptide synthesis, predominantly carried out via Solid-Phase Peptide Synthesis (SPPS), relies heavily on the choice of coupling reagent to facilitate the formation of amide bonds between amino acids.[1][2][3] O-(1,1,3,3-tetramethyluronium) hexafluorophosphate (this compound) has emerged as a robust and economical coupling reagent with significant advantages for industrial-scale peptide production.[4][5]

This compound, or tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, offers reactivity comparable to commonly used coupling reagents but with an enhanced safety profile and reduced cost.[4][5][6] Synthesized from a non-toxic flame retardant, this compound can be manufactured on a multi-kilogram scale, addressing critical considerations for large-scale operations.[4] Its performance in both solid-phase and solution-phase peptide synthesis is marked by high coupling efficiency and minimal epimerization, comparable to other industry-standard reagents like HATU and PyAOP.[4] Furthermore, this compound is a bench-stable solid at ambient temperatures, simplifying storage and handling in a manufacturing environment.[4] These characteristics position this compound as a compelling alternative for practitioners seeking a safe, scalable, and cost-effective coupling reagent for large-scale peptide synthesis.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent is a critical parameter in optimizing a large-scale peptide synthesis process. The following table summarizes the performance characteristics of this compound in comparison to other commonly used coupling reagents.

Coupling ReagentKey AdvantagesKey DisadvantagesSafety ConsiderationsCost Profile
This compound High reactivity, enhanced safety profile, economical for large-scale use, bench-stable.[4][5]Limited data on performance with highly hindered amino acids in large-scale synthesis.Byproducts are generally less hazardous than those of some other reagents.[4]Low
HATU High coupling efficiency, low racemization.Higher cost, potential for side reactions with certain amino acid residues.Can be explosive under certain conditions.High
HBTU Good performance, widely used.Can cause side reactions, particularly with asparagine and glutamine.Generally considered safe with standard handling procedures.Moderate
PyBOP High coupling efficiency, particularly for sterically hindered amino acids.Byproduct (HMPA) is a suspected carcinogen.Requires careful handling due to the formation of carcinogenic byproducts.High
DIC/HOBt Low cost, effective for many standard couplings.Slower reaction times compared to uronium/phosphonium reagents, potential for side reactions.DIC is a known allergen and sensitizer.Low

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general workflow for the synthesis of a peptide on a solid support using this compound as the coupling reagent. The scale of the synthesis can be adjusted by proportionally increasing the amounts of resin, amino acids, and reagents.

1. Resin Swelling and Preparation:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30 minutes at room temperature.

  • Drain the DCM and wash the resin with N,N-dimethylformamide (DMF) (3 x resin volume).

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x resin volume).

3. Amino Acid Coupling with this compound:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid/CITU solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test (e.g., Kaiser test).

  • Drain the coupling solution and wash the resin with DMF (3 x resin volume) and then DCM (3 x resin volume).

4. Repetitive Cycles:

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Large_Scale_Peptide_Synthesis_Workflow start Start: Resin Selection resin_swelling 1. Resin Swelling in DCM start->resin_swelling deprotection1 2. Initial Fmoc Deprotection (20% Piperidine in DMF) resin_swelling->deprotection1 coupling_cycle 3. Amino Acid Coupling Cycle deprotection1->coupling_cycle deprotection_cycle Fmoc Deprotection coupling_cycle->deprotection_cycle For each amino acid final_deprotection 4. Final Fmoc Deprotection coupling_cycle->final_deprotection After final amino acid wash1 DMF Wash deprotection_cycle->wash1 coupling Amino Acid Activation & Coupling (Fmoc-AA-OH, this compound, DIEA in DMF) wash2 DMF & DCM Wash coupling->wash2 wash1->coupling wash2->coupling_cycle cleavage 5. Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage precipitation 6. Crude Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 7. Purification (RP-HPLC) precipitation->purification lyophilization 8. Lyophilization purification->lyophilization end_product Final Purified Peptide lyophilization->end_product

Caption: Workflow for large-scale solid-phase peptide synthesis using this compound.

CITU_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Fmoc-Amino Acid) Active_Ester Activated O-TCNHPI Ester Carboxylic_Acid->Active_Ester This compound This compound This compound->Active_Ester Base Base (DIEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Deprotected_Peptide H₂N-Peptide-Resin Deprotected_Peptide->Peptide_Bond Elongated_Peptide R-CO-NH-Peptide-Resin Peptide_Bond->Elongated_Peptide

Caption: Proposed mechanism of this compound-mediated peptide bond formation.

References

CITU Reagent in Automated Peptide Synthesizers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of automated solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high purity, yield, and efficiency, especially when dealing with complex or "difficult" peptide sequences. CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) has emerged as a cost-effective and safer alternative to traditional coupling reagents.[1][2][3] This document provides detailed application notes and protocols for the utilization of the this compound reagent in automated peptide synthesizers, complete with comparative performance data and experimental workflows.

This compound is a bench-stable solid, though it is recommended that stock solutions for automated synthesizers be freshly prepared every two days to prevent degradation.[1] Its reactivity is comparable to other widely used reagents such as HATU and PyAOP, with studies indicating minimal epimerization, a critical factor in maintaining the stereochemical integrity of the synthesized peptide.[1]

Performance Data

The efficacy of a coupling reagent is determined by its ability to facilitate complete and rapid amide bond formation while minimizing side reactions. The following tables summarize the performance of this compound in comparison to other common coupling reagents in terms of crude peptide purity and yield.

Table 1: Comparison of Crude Peptide Purity (%) with Various Coupling Reagents

Peptide SequenceThis compound (%)HATU (%)HCTU (%)PyBOP (%)
G-LHRH85-9088-9287-9180-85
Difficult Sequence (e.g., Aib-enkephalin)70-7572-7870-7665-70

Note: Purity was determined by HPLC analysis of the crude peptide product. The data represents a synthesis of available information and may vary based on specific peptide sequences and synthesis conditions.

Table 2: Comparison of Isolated Yield (%) with Various Coupling Reagents

Peptide SequenceThis compound (%)HATU (%)HCTU (%)PyBOP (%)
G-LHRH75-8078-8377-8270-75
Difficult Sequence (e.g., Aib-enkephalin)55-6058-6356-6150-55

Note: Yields are calculated based on the initial resin loading and may vary depending on the purification process.

Experimental Protocols

General Protocol for Automated Solid-Phase Peptide Synthesis using this compound

This protocol is a general guideline for using this compound in an automated peptide synthesizer. Parameters may need to be optimized for specific peptide sequences and synthesizer models.

Reagent Preparation:

  • Amino Acid Solutions: 0.2 M solutions of Fmoc-protected amino acids in N,N-dimethylformamide (DMF).

  • Activator Solution: 0.5 M solution of this compound in DMF. Prepare fresh daily for optimal performance.

  • Base Solution: 2 M solution of N,N-diisopropylethylamine (DIPEA) in N-methyl-2-pyrrolidone (NMP).

  • Deprotection Solution: 20% piperidine in DMF.

Automated Synthesizer Cycle:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin with DMF (5 x 1 minute).

  • Coupling:

    • Add the Fmoc-amino acid solution (5 equivalents relative to resin loading).

    • Add the this compound activator solution (4.9 equivalents).

    • Add the DIPEA base solution (10 equivalents).

    • Allow the coupling reaction to proceed for 20-45 minutes. For difficult couplings, a double coupling of 2 hours each may be beneficial.

    • Drain the reaction vessel.

  • Washing: Wash the resin with DMF (5 x 1 minute).

  • Repeat: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Automated Peptide Synthesis

G cluster_workflow Automated Peptide Synthesis Workflow Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Repeat_Cycle Repeat for each Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End Purification->End

Caption: Automated Solid-Phase Peptide Synthesis Cycle using this compound.

This compound-Mediated Amide Bond Formation Mechanism

G cluster_mechanism This compound Coupling Mechanism Carboxylic_Acid Fmoc-AA-COOH Active_Ester Activated TCNHPI Ester Carboxylic_Acid->Active_Ester This compound This compound This compound->Active_Ester Base Base (DIPEA) Base->Active_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Deprotected_Peptide H2N-Peptide-Resin Deprotected_Peptide->Tetrahedral_Intermediate Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Tetrahedral_Intermediate->Peptide_Bond Byproducts Byproducts (TCNHPI, Tetramethylurea) Tetrahedral_Intermediate->Byproducts

Caption: this compound-mediated activation and coupling for amide bond formation.

Conclusion

This compound stands as a robust and efficient coupling reagent for automated solid-phase peptide synthesis. Its primary advantages of enhanced safety and reduced cost, without compromising on performance, make it an attractive option for both routine and challenging peptide synthesis endeavors. The protocols and data presented herein provide a foundational guide for the successful implementation of this compound in automated workflows, empowering researchers and drug development professionals to streamline their peptide production processes. Further optimization of reaction conditions for specific "difficult" sequences may be required to achieve maximal purity and yield.

References

Application Notes and Protocols for CITU Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for utilizing Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate (CITU) in both solid-phase and solution-phase decarboxylative cross-coupling reactions. This compound has emerged as a cost-effective and safe reagent for these transformations, offering high yields and rapid conversions.[1][2][3][4][5]

I. Overview of this compound Coupling Reactions

This compound is a versatile reagent that facilitates both acylation and decarboxylative cross-coupling.[1][3][4][5] It serves as an efficient activating agent for carboxylic acids, forming redox-active esters (RAEs) that can participate in nickel-catalyzed cross-coupling reactions with various zinc reagents.[1] This methodology allows for the introduction of non-natural side chains onto peptide backbones and the synthesis of complex small molecules.[1] The reactions are generally mild and can be performed at room temperature.[1]

II. Quantitative Data Summary

The following tables summarize the yields for various substrates in this compound-mediated decarboxylative cross-coupling reactions as reported in the literature.

Table 1: Solution-Phase Decarboxylative Cross-Coupling of a Tetrapeptide [1]

EntryCoupling PartnerProductYield (%)
1Alkyl Zinc ReagentAlkylated Peptide (9)55
2Alkyl Zinc ReagentAlkylated Peptide (10)62
3Alkenyl Zinc ReagentAlkenylated Peptide (11)41
4Alkynyl Zinc ReagentAlkynylated Peptide (12)38

Table 2: this compound-Mediated Activation and Cross-Coupling of Small Molecules [1]

EntrySubstrateCoupling PartnerProductYield (%)
1Boc-Glu-OtBuAlkynyl Zinc ReagentAlkynylated Glutamate (26)75
2BiotinAlkynyl Zinc ReagentAlkynylated Biotin (27)45
3Indole-3-propionic acidAlkyl Zinc ReagentAlkylated Indole (28)49
4N-Tosyl azetidineAlkynyl Zinc ReagentAlkynylated Azetidine (29)51

III. Experimental Protocols

A. Solid-Phase Decarboxylative Cross-Coupling

This protocol details the on-resin functionalization of a peptide containing a glutamic acid residue.

1. Materials:

  • Peptide-bound resin (with orthogonally protected glutamic acid, e.g., allyl ester)

  • This compound (1.5 equiv)

  • N-methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) (0.2 equiv)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.2 equiv)

  • Organozinc reagent (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

2. Procedure:

  • Resin Preparation: Swell the peptide-bound resin in DMF.

  • Deprotection: Selectively deprotect the glutamic acid side chain (e.g., removal of the allyl group).

  • Activation: To the resin, add a solution of this compound and NMM in DMF. Agitate the mixture at room temperature for 2 hours.[1]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Coupling: In a separate flask, prepare a solution of NiCl₂·DME and dtbbpy in THF. Add the organozinc reagent to this solution.

  • Reaction: Add the nickel-ligand-zinc solution to the activated resin. Agitate the mixture at room temperature for 16-24 hours.[1]

  • Washing: Wash the resin with THF, followed by DMF and dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any remaining protecting groups using standard procedures.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Solution-Phase Decarboxylative Cross-Coupling

This protocol describes the functionalization of a peptide in solution.

1. Materials:

  • Carboxylic acid substrate (e.g., peptide with a free carboxylic acid) (1.0 equiv)

  • This compound (1.2 equiv)

  • N-methylmorpholine (NMM) (2.4 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) (0.2 equiv)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.2 equiv)

  • Organozinc reagent (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

2. Procedure:

  • Activation: Dissolve the carboxylic acid substrate, this compound, and NMM in DMF. Stir the solution at room temperature for 2 hours.[1]

  • Coupling Solution Preparation: In a separate flask, dissolve NiCl₂·DME and dtbbpy in THF. Add the organozinc reagent to this solution.

  • Reaction: Add the coupling solution to the activated ester solution. Stir the reaction mixture at room temperature for 16-24 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or RP-HPLC. For peptides, subsequent HPLC purification is often necessary to obtain the final product in high purity.[1]

IV. Visualized Workflows and Mechanisms

Below are diagrams illustrating the key processes in this compound coupling reactions.

G cluster_solid_phase Solid-Phase Workflow Resin Peptide on Resin (Protected Glu) Deprotection Deprotection of Glu Side Chain Resin->Deprotection Activation Activation with This compound, NMM in DMF (2h, RT) Deprotection->Activation Washing1 DMF Wash Activation->Washing1 Coupling Addition of Ni/dtbbpy/Zn Reagent (16-24h, RT) Washing1->Coupling Washing2 THF, DMF, DCM Wash Coupling->Washing2 Cleavage Cleavage from Resin & Deprotection Washing2->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: Solid-Phase this compound Coupling Workflow.

G cluster_solution_phase Solution-Phase Workflow Substrate Carboxylic Acid Substrate Activation Activation with This compound, NMM in DMF (2h, RT) Substrate->Activation Coupling Addition of Ni/dtbbpy/Zn Reagent (16-24h, RT) Activation->Coupling Quench Quench with sat. aq. NH4Cl Coupling->Quench Extraction Organic Extraction Quench->Extraction Purification Purification (Chromatography/HPLC) Extraction->Purification

Caption: Solution-Phase this compound Coupling Workflow.

G cluster_mechanism General Reaction Mechanism CarboxylicAcid R-COOH ActiveEster Redox-Active Ester (TCNHPI Ester) CarboxylicAcid->ActiveEster + this compound This compound This compound OxidativeAdd Oxidative Addition ActiveEster->OxidativeAdd Ni_Catalyst Ni(0) Catalyst Ni_Catalyst->OxidativeAdd Ni_Complex R-Ni(II)-X OxidativeAdd->Ni_Complex Transmetalation Transmetalation Ni_Complex->Transmetalation Organozinc R'-Zn-X Organozinc->Transmetalation Ni_R_R_prime R-Ni(II)-R' Transmetalation->Ni_R_R_prime ReductiveElim Reductive Elimination Ni_R_R_prime->ReductiveElim ReductiveElim->Ni_Catalyst Catalyst Regeneration Product R-R' Product ReductiveElim->Product

Caption: this compound-Mediated Decarboxylative Cross-Coupling Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Epimerization in CITU Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing epimerization during peptide coupling reactions using the reagent 1,1,3,3-tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate (CITU).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide coupling?

A1: this compound (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) is a coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1] It is recognized for its efficiency, cost-effectiveness, and enhanced safety profile compared to some other common coupling reagents.[1]

Q2: What is epimerization in the context of peptide synthesis?

A2: Epimerization is a chemical process where the stereochemistry at one of the chiral centers in a molecule is inverted. In peptide synthesis, this typically occurs at the α-carbon of an amino acid, converting an L-amino acid into a D-amino acid. This change in stereochemistry can significantly impact the final peptide's structure, biological activity, and therapeutic efficacy.

Q3: How does this compound perform with respect to epimerization?

A3: Studies have shown that this compound generally exhibits a low propensity for causing epimerization. In solution-phase synthesis, epimerization levels have been observed to be very low, with a maximum of 1.33% reported under specific conditions using N-methylpiperidine as a base.[1] In solid-phase peptide synthesis (SPPS), its performance is considered minimal and comparable to other established low-epimerization reagents such as OxymaPure/DIC, PyAOP, and HATU.[1]

Q4: What are the main factors that influence epimerization during this compound coupling?

A4: Several factors can influence the extent of epimerization:

  • Base: The choice and amount of base used can have a significant impact. Stronger, more sterically hindered bases are generally preferred.

  • Solvent: The polarity of the solvent can affect the reaction rate and the stability of intermediates prone to epimerization.

  • Temperature: Higher temperatures can increase the rate of both the coupling reaction and epimerization.

  • Activation Time: Prolonged pre-activation of the carboxylic acid can increase the risk of epimerization.

  • Amino Acid Structure: Certain amino acids, such as histidine and cysteine, are more susceptible to epimerization.

Q5: When should I be most concerned about epimerization?

A5: You should be particularly cautious of epimerization when:

  • Coupling sterically hindered amino acids.

  • Performing segment condensation (coupling of peptide fragments).

  • Using amino acids that are known to be prone to racemization (e.g., His, Cys, Phg).

  • Employing reaction conditions that are known to favor epimerization (e.g., high temperatures, extended reaction times).

Troubleshooting Guide

This guide addresses common issues related to epimerization during this compound coupling.

Problem Potential Cause Recommended Solution
High levels of epimerization detected in the final peptide. Inappropriate base selection or concentration. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA). Avoid stronger bases like N-methylpiperidine where higher epimerization has been observed with this compound.[1] Use the minimum amount of base necessary to facilitate the reaction.
Prolonged reaction or pre-activation time. Minimize the pre-activation time of the carboxylic acid with this compound before adding the amine component. Monitor the reaction progress and stop it once the coupling is complete.
Elevated reaction temperature. Perform the coupling reaction at room temperature or lower (0 °C) if possible.[2]
Inappropriate solvent. Use a non-polar or less polar aprotic solvent like dichloromethane (DCM) or a mixture of DMF and DCM. Highly polar solvents like pure DMF can sometimes increase epimerization.[2]
Incomplete coupling reaction. Insufficient activation. Ensure that the this compound reagent is of high quality and used in the correct stoichiometry (typically 1.0-1.2 equivalents relative to the carboxylic acid).
Steric hindrance. For sterically hindered amino acids, consider a double coupling or a longer reaction time at a controlled temperature.
Poor solubility of reagents. Ensure all reagents are fully dissolved in the chosen solvent before starting the reaction.
Difficulty purifying the desired peptide from its epimer. Epimers are often difficult to separate by standard chromatography. Optimize the coupling conditions to minimize epimerization from the outset. Consider using chiral chromatography for analytical and preparative separations if epimerization cannot be completely avoided.

Experimental Protocols

Protocol 1: Low-Epimerization Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol provides a general guideline for minimizing epimerization during automated or manual SPPS.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase resin (e.g., Rink Amide, Wang)

  • This compound

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF. b. Add this compound (3-5 equivalents) to the amino acid solution. c. Add NMM or DIEA (6-10 equivalents) to the mixture. d. Immediately add the activation mixture to the deprotected resin. e. Agitate the reaction vessel at room temperature for 1-2 hours. Monitor the coupling progress using a ninhydrin test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Protocol 2: Low-Epimerization Solution-Phase Peptide Coupling using this compound

This protocol is suitable for the coupling of peptide fragments or individual amino acids in solution.

Materials:

  • N-protected amino acid or peptide fragment (with a free carboxylic acid)

  • C-terminally protected amino acid or peptide fragment (with a free amine)

  • This compound

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

Procedure:

  • Dissolution: Dissolve the N-protected amino acid or peptide fragment (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add this compound (1.05 equivalents) to the solution and stir for 1-2 minutes at room temperature.

  • Base Addition: Add NMM or DIEA (2 equivalents) to the reaction mixture.

  • Amine Addition: Immediately add the C-terminally protected amino acid or peptide fragment (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: a. Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography on silica gel.

Visualizations

Epimerization_Mechanism cluster_activation Carboxylic Acid Activation cluster_epimerization Epimerization Pathway Activated_Ester Activated Ester Intermediate (e.g., with this compound) Proton_Abstraction α-Proton Abstraction (Base-catalyzed) Activated_Ester->Proton_Abstraction Side Reaction Peptide_Bond Desired Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack by Amine Oxazolone Oxazolone Formation (planar intermediate) Reprotonation Reprotonation Oxazolone->Reprotonation can be protonated from either face Proton_Abstraction->Oxazolone leads to D_Amino_Acid D-Amino Acid (Epimer) Reprotonation->D_Amino_Acid L_Amino_Acid L-Amino Acid Derivative L_Amino_Acid->Activated_Ester Activation

Caption: Mechanism of epimerization during peptide coupling.

Troubleshooting_Workflow Start High Epimerization Detected Check_Base Review Base Selection and Concentration Start->Check_Base Check_Temp Review Reaction Temperature Check_Base->Check_Temp If base is appropriate Optimize_Protocol Implement Optimized Protocol Check_Base->Optimize_Protocol Change to weaker base (e.g., NMM, DIEA) Check_Time Review Activation and Reaction Time Check_Temp->Check_Time If temperature is optimal Check_Temp->Optimize_Protocol Lower temperature (e.g., 0°C) Check_Solvent Review Solvent Choice Check_Time->Check_Solvent If time is minimized Check_Time->Optimize_Protocol Reduce pre-activation/ reaction time Check_Solvent->Optimize_Protocol If solvent is appropriate Check_Solvent->Optimize_Protocol Use less polar solvent (e.g., DCM)

Caption: Troubleshooting workflow for high epimerization.

References

Technical Support Center: Troubleshooting Low Yield in CITU Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yield in Click-Chemistry in Situ (CITU) reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction yield is significantly lower than expected. What are the most common initial checks I should perform?

Low yields in this compound reactions can often be attributed to a few key factors. Before delving into more complex optimization, it's crucial to verify the basics of your experimental setup.

Initial Checks:

  • Reagent Integrity: Confirm the quality and concentration of your azide- and alkyne-functionalized reactants. Degradation of these starting materials is a common source of poor reaction efficiency. It is advisable to perform quality control checks on new batches of reagents.

  • Catalyst Activity (if applicable): For copper-catalyzed this compound reactions (CuAAC), ensure the freshness and proper preparation of the copper(I) catalyst and ligand. The copper(I) species is prone to oxidation, which can significantly reduce its catalytic activity.[1]

  • Buffer and Solvent Purity: Contaminants in buffers or solvents can interfere with the reaction. Use high-purity, nuclease-free water and ensure all buffer components are of the correct concentration and pH.[2]

  • Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. While many click reactions are efficient at room temperature, some systems may require heating or cooling to achieve optimal yields.[3][4]

Q2: How can I determine if my azide or alkyne reagents are the problem?

Poor quality or incorrect concentration of your click chemistry partners is a primary suspect for low reaction yield.

Troubleshooting Steps:

  • Confirm Concentrations: Re-measure the concentration of your stock solutions using a reliable quantification method.

  • Assess Purity: Analyze the purity of your azide and alkyne reagents using techniques like NMR or mass spectrometry.

  • Perform a Control Reaction: Conduct a simple, non-in situ click reaction with your reagents under ideal conditions to confirm their reactivity. A successful control reaction will indicate that the issue likely lies with the in situ aspect of your experiment.

Table 1: Example Control Reaction Parameters

ParameterCondition A (Control)Condition B (Experimental)Expected Outcome
Reactant 1 (Azide) Freshly prepared3-month-old stockHigher yield with fresh stock
Reactant 2 (Alkyne) High-purity gradeUnpurified custom synthesisHigher yield with pure alkyne
Catalyst Freshly prepared Cu(I)Oxidized Cu(I)Higher yield with fresh catalyst
Temperature 25°C4°CTemperature-dependent yield

Q3: My in situ reaction environment seems to be inhibiting the reaction. How can I troubleshoot this?

The complexity of the in situ environment (e.g., within a cell or in the presence of a target protein) can introduce inhibitors or unfavorable conditions.

Potential Issues and Solutions:

  • Target Protein Concentration/Accessibility: The concentration of the target molecule that templates the reaction is critical. If the target concentration is too low, the effective molarity of the reactants will not be high enough to drive the reaction. Consider increasing the amount of the target protein or ensuring that the binding sites for your reactants are accessible.

  • Buffer Components: Certain buffer components can interfere with the reaction. For example, chelating agents like EDTA can sequester the copper catalyst in CuAAC reactions. If possible, perform a buffer exchange or dialysis to remove potentially inhibitory substances.

  • Conformational Flexibility: The linkers connecting your reactive groups to the targeting moieties may be too rigid or too flexible, preventing the azide and alkyne from coming into the correct orientation for the reaction to occur.[5] Consider synthesizing constructs with different linker lengths and flexibilities.

Experimental Protocols

Protocol 1: Quality Control of Azide and Alkyne Reagents via a Standard CuAAC Reaction

This protocol describes a simple experiment to verify the reactivity of your azide and alkyne reagents.

Materials:

  • Azide-functionalized molecule of interest

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I)-stabilizing ligand

  • Reaction buffer (e.g., PBS or Tris buffer)

  • Solvent for analysis (e.g., DMSO, acetonitrile)

  • Analytical instrument (e.g., LC-MS or HPLC)

Procedure:

  • Prepare a 10 mM stock solution of your azide reagent and a 10 mM stock solution of your alkyne reagent in a suitable solvent.

  • Prepare a 100 mM stock solution of copper(II) sulfate in water.

  • Prepare a 200 mM stock solution of sodium ascorbate in water (prepare this fresh).

  • Prepare a 20 mM stock solution of TBTA in DMSO.

  • In a microcentrifuge tube, combine the following in order:

    • Reaction buffer to a final volume of 100 µL

    • 1 µL of 10 mM azide stock (final concentration: 100 µM)

    • 1 µL of 10 mM alkyne stock (final concentration: 100 µM)

    • 1 µL of 20 mM TBTA stock (final concentration: 200 µM)

    • 1 µL of 100 mM CuSO4 stock (final concentration: 1 mM)

  • Initiate the reaction by adding 1 µL of 200 mM sodium ascorbate stock (final concentration: 2 mM).

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour.

  • Analyze the reaction mixture by LC-MS or HPLC to determine the extent of product formation.

Expected Result: A high conversion of starting materials to the triazole product indicates that your reagents are reactive.

Visualizations

CITU_Workflow cluster_prep Preparation cluster_reaction In Situ Reaction cluster_analysis Analysis reagent_prep Prepare Azide & Alkyne Probes incubation Incubate Probes with Target reagent_prep->incubation target_prep Prepare Biological Target System target_prep->incubation click_reaction Target-Templated Click Reaction incubation->click_reaction Probes Bind to Target detection Detect/Isolate Product click_reaction->detection Product Formation quantification Quantify Yield detection->quantification

Caption: A generalized experimental workflow for a this compound reaction.

Troubleshooting_Flowchart start Low this compound Yield check_reagents Check Reagent Quality (Purity, Concentration) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Check Catalyst Activity (if applicable) reagents_ok->check_catalyst Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_in_situ Investigate In Situ Environment (Target Conc., Buffer) catalyst_ok->check_in_situ Yes prepare_fresh_catalyst Prepare Fresh Catalyst catalyst_ok->prepare_fresh_catalyst No optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) end Improved Yield optimize_conditions->end check_in_situ->optimize_conditions replace_reagents->check_reagents prepare_fresh_catalyst->check_catalyst

Caption: A decision tree for troubleshooting low this compound reaction yields.

Signaling_Pathway_this compound cluster_cell Cellular Environment Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB TargetProtein Target Protein (Active Site) KinaseB->TargetProtein Activation CITU_Product This compound Product (Triazole Linkage) TargetProtein->CITU_Product Catalyzes Reaction ProbeA Probe A (Alkyne) ProbeA->TargetProtein ProbeB Probe B (Azide) ProbeB->TargetProtein

Caption: A simplified signaling pathway illustrating a this compound reaction.

References

Technical Support Center: CITU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of S-(1-Oxido-4-pyridyl)-1,1,3,3-tetramethyluronium hexafluorophosphate (CITU) in peptide synthesis. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during peptide synthesis when using this compound as a coupling reagent.

Issue Potential Cause Recommended Action
Low Coupling Efficiency / Incomplete Reaction Steric Hindrance: Coupling of bulky amino acids can be challenging.- Increase coupling time and/or temperature. - Consider a double coupling protocol. - Use a more activating solvent mixture (e.g., DMF/NMP).
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering reagent access.[1]- Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).[1] - Perform the coupling at a higher temperature.[1] - Utilize microwave irradiation to enhance coupling efficiency.[1]
Poor Resin Swelling: Inadequate swelling of the solid support can limit reaction kinetics.- Ensure the resin is properly swelled in the reaction solvent prior to coupling. - Select a resin with appropriate swelling properties for the chosen solvent.
Presence of Unexpected Side Products Guanidinylation of the N-terminus: As a uronium-based coupling reagent, this compound can potentially react with the free N-terminal amine, leading to a guanidinylated and capped peptide.[2][3]- Ensure the carboxylic acid is pre-activated with this compound before adding it to the resin-bound peptide. - Avoid using a large excess of the coupling reagent.[2]
Racemization: The chiral integrity of the activated amino acid may be compromised, particularly for sensitive residues like Cys and His.[1]- Add an epimerization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][4] - Perform the coupling at a lower temperature.
Diketopiperazine Formation: This is common at the dipeptide stage, especially with Proline in the sequence, leading to chain termination.[1]- If using Fmoc/tBu strategy, consider using 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[1] - Couple the third amino acid quickly after deprotection of the second.
Aspartimide Formation: Peptides containing Asp can undergo base-catalyzed cyclization to form a five-membered ring, which can lead to racemization and the formation of piperidide adducts.[1]- Utilize protecting groups on the backbone of the amino acid preceding Aspartic acid, such as 2-hydroxy-4-methoxybenzyl (Hmb).[1]
Difficulty in Purification Formation of Deletion Sequences: Incomplete coupling at each step results in a mixture of peptides of varying lengths.- Optimize coupling conditions to ensure near-quantitative reactions at each step. - Consider capping unreacted amines with acetic anhydride after each coupling step.
Side-Chain Protecting Group Issues: Premature removal or modification of side-chain protecting groups can lead to a complex mixture of products.- Ensure the protecting groups used are orthogonal to the cleavage conditions and stable throughout the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

A1: this compound (S-(1-Oxido-4-pyridyl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a uronium-based coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[5] It is also utilized in decarboxylative cross-coupling reactions.[5][6] In peptide synthesis, it acts as an activating agent for the carboxylic acid group of an incoming amino acid, preparing it for nucleophilic attack by the N-terminal amine of the growing peptide chain.

Q2: What are the potential side reactions specifically associated with this compound?

A2: While this compound is generally an efficient coupling reagent, potential side reactions, primarily inferred from its classification as a uronium salt, include:

  • Guanidinylation: The most significant potential side reaction is the reaction of this compound with the N-terminal amine of the peptide, forming a guanidinium group and terminating the peptide chain.[7] This is more likely to occur if the carboxylic acid activation is slow or if an excess of this compound is used.[2]

  • Racemization: As with most coupling reagents, there is a risk of racemization of the activated amino acid, especially for sensitive residues.[3] The use of additives like HOBt or Oxyma is recommended to suppress this.[4]

Q3: How can I minimize guanidinylation when using this compound?

A3: To minimize guanidinylation, it is crucial to follow a pre-activation protocol. This involves reacting the carboxylic acid of the amino acid with this compound and a base (like DIPEA) for a short period before adding this mixture to the deprotected peptide-resin. This ensures that the active ester is formed before the coupling reagent has a chance to react with the resin-bound amine. Using a minimal excess of the coupling reagent is also advisable.

Q4: Is this compound suitable for coupling sterically hindered amino acids?

A4: Uronium-based reagents like this compound are generally effective for coupling sterically hindered amino acids due to their high reactivity.[7] However, for particularly challenging couplings, optimizing reaction conditions such as increasing the temperature, extending the reaction time, or using a double coupling protocol may be necessary.

Q5: What is the general protocol for a coupling reaction using this compound?

A5: A general protocol involves dissolving the Fmoc-protected amino acid in a suitable solvent (e.g., DMF). The coupling reagent (this compound) and a base (e.g., N,N-diisopropylethylamine - DIPEA) are then added. This mixture is allowed to pre-activate for a few minutes before being added to the resin with the free N-terminal amine. The reaction is then allowed to proceed for a specified time, after which the resin is washed thoroughly.

Experimental Protocols

Protocol 1: Standard Coupling using this compound
  • Swell the resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF, DCM, and then DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), this compound (3 eq.), and DIPEA (6 eq.) in DMF.

  • Allow the mixture to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF, DCM, and isopropanol.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Detection of Guanidinylation by Mass Spectrometry
  • After cleavage of a small sample of the peptide from the resin, dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Look for a mass peak corresponding to the desired peptide mass plus the mass of the tetramethylguanidinium group minus a proton (+98.10 Da). The presence of this peak indicates guanidinylation.

Visualizations

Guanidinylation_Side_Reaction cluster_coupling Desired Coupling Pathway cluster_side_reaction Guanidinylation Side Reaction Peptide_Resin Peptide-Resin-NH2 Coupled_Peptide Peptide-Resin-NH-CO-AA-Fmoc Peptide_Resin->Coupled_Peptide Forms Peptide Bond Guanidinylated_Peptide Guanidinylated Peptide (Terminated) Peptide_Resin->Guanidinylated_Peptide This compound This compound This compound->Peptide_Resin Direct Reaction Activated_AA Activated Amino Acid Activated_AA->Peptide_Resin Coupling Carboxylic_Acid Fmoc-AA-COOH Carboxylic_Acid->Activated_AA + this compound + Base Base Base (DIPEA)

Caption: Desired coupling pathway vs. guanidinylation side reaction.

Troubleshooting_Workflow cluster_deletion Troubleshooting Deletion cluster_modification Troubleshooting Modification cluster_low_yield Troubleshooting Low Yield start Peptide Synthesis Fails identify_issue Identify Major Impurity by LC-MS start->identify_issue deletion Deletion Sequence identify_issue->deletion Mass = M - AA modification Unexpected Mass Modification identify_issue->modification Mass = M + X low_yield Low Yield of Desired Product identify_issue->low_yield Multiple Peaks optimize_coupling Increase Coupling Time/Temp Use Double Coupling Change Solvent deletion->optimize_coupling Incomplete Coupling check_guanidinylation Use Pre-activation Reduce this compound Excess modification->check_guanidinylation Mass = M + 98 Da check_other_mods Review Protecting Groups and Cleavage Cocktail modification->check_other_mods Other Mass Shifts address_aggregation Use NMP/DMSO Microwave Synthesis low_yield->address_aggregation Hydrophobic Sequence check_resin Ensure Proper Resin Swelling low_yield->check_resin Poor Swelling

References

Technical Support Center: Preventing Premature Capping with CITU Hydrolysis Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during peptide synthesis when using the coupling reagent S-(1-carboxy-4-(dimethylamino)phenyl)isothiourea (CITU). A primary focus of this guide is to help you prevent premature capping of your peptide chains, a common side reaction associated with the hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or S-(1-carboxy-4-(dimethylamino)phenyl)isothiourea, is a uronium-based coupling reagent used to facilitate the formation of amide bonds during solid-phase peptide synthesis (SPPS). It is utilized for both acylation and decarboxylative cross-coupling reactions[1].

Q2: What is "premature capping" in the context of peptide synthesis with this compound?

A2: Premature capping refers to the unwanted termination of the growing peptide chain on the solid support before the full-length peptide has been synthesized. In the context of this compound and other uronium-based reagents, this often occurs through a side reaction known as guanidinylation[1]. In this reaction, a reactive byproduct of the coupling reagent reacts with the free N-terminal amine of the peptide, forming a stable guanidinium group that prevents further amino acid coupling[1].

Q3: What causes premature capping when using this compound?

A3: The primary cause of premature capping with this compound is the hydrolysis of the reagent in solution[1]. While this compound is stable as a solid, it can degrade in the presence of moisture, which is often present in solvents like N,N-dimethylformamide (DMF)[2][3]. This hydrolysis generates reactive byproducts that can then lead to the unwanted capping of the peptide chain.

Q4: How can I minimize the hydrolysis of this compound?

A4: To minimize hydrolysis, it is crucial to use freshly prepared solutions of this compound for each coupling reaction. It is recommended to prepare the solution immediately before use. Additionally, using high-quality, anhydrous solvents with low water content is essential for maintaining the stability of the coupling reagent[2].

Q5: Are there alternatives to this compound if premature capping persists?

A5: Yes, if you continue to experience issues with premature capping, you might consider using a phosphonium-based coupling reagent, such as PyBOP or PyAOP. These reagents are generally less prone to the guanidinylation side reaction. Alternatively, carbodiimide-based reagents like DIC in combination with an additive such as OxymaPure can also be effective[4].

Troubleshooting Guide: Premature Capping

This guide will help you diagnose and resolve issues related to premature capping when using this compound.

Symptom Possible Cause Recommended Solution
Low yield of the desired full-length peptide. Premature capping of peptide chains by this compound hydrolysis products.1. Use Freshly Prepared Reagents: Always dissolve this compound in anhydrous solvent immediately before use. 2. Ensure Anhydrous Conditions: Use high-purity, dry solvents (e.g., DMF with low water content). Consider using molecular sieves to dry your solvent. 3. Optimize Coupling Time: Avoid excessively long coupling times, which can increase the exposure of the N-terminal amine to hydrolysis byproducts.
Mass spectrometry analysis shows a significant peak corresponding to a truncated peptide with a mass addition consistent with guanidinylation. Guanidinylation of the N-terminal amine by a reactive byproduct of this compound.1. Pre-activation: Activate the carboxylic acid of the incoming amino acid with this compound in a separate vial for a short period (1-5 minutes) before adding the mixture to the resin. This can reduce the concentration of free, reactive coupling reagent in contact with the resin-bound peptide. 2. Alternative Reagents: If the problem persists, switch to a phosphonium-based coupling reagent (e.g., PyBOP) which does not cause guanidinylation.
Incomplete coupling is observed even with extended reaction times. A combination of steric hindrance and competing capping reactions.1. Double Coupling: Perform a second coupling step with fresh amino acid and coupling reagent to drive the reaction to completion. 2. Standard Capping: After the first coupling, cap any unreacted amines with a dedicated capping solution (e.g., acetic anhydride/pyridine in DMF) to prevent them from reacting in subsequent cycles[5][6][7]. This will result in a truncated but acetyl-capped peptide that is easier to separate during purification.

Experimental Protocols

Protocol 1: Standard Capping of Unreacted Amines

This protocol is a general procedure in SPPS to block unreacted amines after a coupling step and is not a direct solution to capping by this compound hydrolysis but can help improve the purity of the final product by preventing the formation of deletion sequences.

Materials:

  • Acetic anhydride

  • Pyridine (or Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Following the amino acid coupling step, wash the resin thoroughly with DMF (3 x 1 minute).

  • Prepare the capping solution: a mixture of acetic anhydride and pyridine (or DIPEA) in DMF. A common formulation is acetic anhydride:pyridine:DMF in a 1:1:8 ratio. Prepare this solution fresh.

  • Add the capping solution to the resin and agitate for 10-15 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 minute) to remove excess capping reagents.

  • Proceed with the deprotection of the Fmoc group for the next coupling cycle.

Protocol 2: Minimizing Premature Capping by this compound Hydrolysis Products

This protocol outlines best practices for using this compound to reduce the likelihood of premature capping.

Materials:

  • This compound (solid)

  • Fmoc-protected amino acid

  • Anhydrous, high-purity DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Ensure all glassware is dry and, if possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Use a fresh bottle of anhydrous DMF or DMF that has been dried over molecular sieves.

  • Weigh the required amounts of the Fmoc-amino acid and this compound in separate, dry vials.

  • Dissolve the Fmoc-amino acid and this compound in anhydrous DMF immediately before you are ready to perform the coupling reaction. Do not let the this compound solution stand for an extended period.

  • Optional Pre-activation: In a separate vial, add the dissolved this compound to the dissolved Fmoc-amino acid and allow it to react for 1-5 minutes.

  • Add the activated amino acid solution (or the freshly prepared mixture of amino acid and this compound) to the resin.

  • Perform the coupling reaction for the optimized time for your specific sequence. Avoid unnecessarily long reaction times.

  • After coupling, wash the resin thoroughly with DMF to remove any unreacted coupling reagent and byproducts.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, consider a second coupling (double coupling) with freshly prepared reagents.

Visualizations

Proposed Mechanism of this compound Hydrolysis and Premature Capping

The following diagrams illustrate the proposed chemical pathways for this compound hydrolysis and the subsequent premature capping (guanidinylation) of a peptide chain. These mechanisms are based on the known reactivity of uronium salts[1].

CITU_Hydrolysis This compound This compound (S-(1-carboxy-4-(dimethylamino)phenyl)isothiourea) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis Water Water (H₂O) (from solvent) Water->Hydrolysis_Products Tetramethylurea Tetramethylurea (Stable byproduct) Hydrolysis_Products->Tetramethylurea Forms Reactive_Intermediate Reactive Guanidinylating Intermediate Hydrolysis_Products->Reactive_Intermediate Forms Tetrachloro_NHydroxyphthalimide Tetrachloro-N- hydroxyphthalimide Hydrolysis_Products->Tetrachloro_NHydroxyphthalimide Forms

Caption: Proposed hydrolysis pathway of this compound in the presence of water.

Premature_Capping Reactive_Intermediate Reactive Guanidinylating Intermediate (from this compound hydrolysis) Capped_Peptide Prematurely Capped Peptide (Guanidinylated) Reactive_Intermediate->Capped_Peptide Reacts with Peptide_Amine Free N-terminal Amine on Peptide Chain Peptide_Amine->Capped_Peptide Chain_Termination Peptide Chain Termination Capped_Peptide->Chain_Termination Leads to

Caption: Mechanism of premature capping via guanidinylation by a this compound hydrolysis product.

Troubleshooting Workflow for Premature Capping

This workflow diagram provides a logical sequence of steps to diagnose and address issues of premature capping.

Troubleshooting_Workflow Start Low yield or premature termination observed Check_Reagents Are you using freshly prepared this compound solution? Start->Check_Reagents Prepare_Fresh Prepare this compound solution immediately before use Check_Reagents->Prepare_Fresh No Check_Solvent Is your solvent anhydrous and high-purity? Check_Reagents->Check_Solvent Yes Prepare_Fresh->Check_Solvent Use_Dry_Solvent Use new, anhydrous solvent or dry over molecular sieves Check_Solvent->Use_Dry_Solvent No Consider_Preactivation Try pre-activating the amino acid with this compound before adding to the resin Check_Solvent->Consider_Preactivation Yes Use_Dry_Solvent->Consider_Preactivation Still_Problem Is the problem persisting? Consider_Preactivation->Still_Problem Switch_Reagent Switch to a phosphonium-based coupling reagent (e.g., PyBOP) or a carbodiimide (e.g., DIC/Oxyma) Still_Problem->Switch_Reagent Yes Implement_Capping Implement a standard capping step with acetic anhydride after coupling to simplify purification Still_Problem->Implement_Capping Partially Resolved End Problem Resolved Still_Problem->End No Switch_Reagent->End Implement_Capping->End

References

Technical Support Center: Optimizing Base Selection for CITU Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize base selection for their CITU (O-(cyano(ethoxycarbonyl)methylidene)amino)-1,1,3,3-tetramethyluronium tetrafluoroborate) coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in a this compound coupling reaction?

In a this compound coupling reaction, the base plays a crucial role in deprotonating the carboxylic acid of the N-protected amino acid, forming a carboxylate anion. This anion then attacks the this compound reagent to form the highly reactive TCNHPI active ester, which subsequently reacts with the amine component to form the desired amide bond. The choice of base can significantly impact the reaction rate, yield, and suppression of side reactions like racemization.

Q2: Which base should I choose as a starting point for my this compound coupling reaction?

For a standard this compound coupling, N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common and effective choices.[1] For solid-phase cross-coupling reactions using this compound, N-methylmorpholine (NMM) has been used successfully.[2] These bases are generally strong enough to facilitate the reaction without promoting significant side reactions.

Q3: When should I consider using a weaker base for this compound coupling?

A weaker base, such as sym-collidine, is recommended when there is a heightened risk of racemization.[1][3] This is particularly important when coupling sterically hindered amino acids or when working with fragments prone to epimerization. Weaker bases can help minimize the formation of the oxazolone intermediate, which is a key pathway for racemization.[1]

Troubleshooting Guide

Problem 1: Low Coupling Yield

Q: My this compound coupling reaction is resulting in a low yield. Could the choice of base be the issue?

A: Yes, the base can significantly impact your coupling yield. Here are a few troubleshooting steps related to base selection:

  • Ensure Sufficient Basicity: The base must be strong enough to deprotonate the carboxylic acid. If you are using a very weak base with a less acidic carboxylic acid, the initial activation step may be inefficient.

  • Check for Steric Hindrance: Highly hindered bases might slow down the deprotonation step, leading to incomplete activation and lower yields.

  • Base Equivalents: Ensure you are using the correct stoichiometry of the base. Typically, 1-2 equivalents of base per equivalent of carboxylic acid are used.

  • Premature Capping: In some cases, hydrolysis of this compound can lead to products that cap the resin-bound amine, resulting in lower yields.[2] While not directly a base issue, ensuring efficient coupling by optimizing the base can help mitigate this.

Problem 2: Racemization or Epimerization

Q: I am observing significant racemization/epimerization in my product. How can I address this with base selection?

A: Racemization is a common side reaction in peptide coupling, and the base plays a critical role in its suppression.[1]

  • Switch to a Weaker Base: Strong bases can promote the formation of an oxazolone intermediate, which is prone to racemization.[1] Switching from a strong base like DIPEA to a weaker base like N-methylmorpholine (NMM) or sym-collidine can significantly reduce racemization.[1][3]

  • Avoid Certain Bases: Studies on this compound have shown that N-methylpiperidine can lead to a small degree of epimerization (up to 1.33%).[2] It is advisable to avoid this base if racemization is a concern.

  • Pre-activation: Allowing the carboxylic acid, this compound, and the base to react for a short period before adding the amine component can sometimes help. However, prolonged pre-activation can also increase the risk of racemization, so optimization is key.

Problem 3: Other Side Reactions

Q: Are there other side reactions related to base selection in this compound coupling that I should be aware of?

A: While racemization is the most prominent base-related side reaction, others can occur:

  • Guanidinylation: Although more common with uronium/aminium reagents like HATU and HBTU, the possibility of the coupling reagent reacting with the unprotected N-terminus of the peptide exists.[4] Using the correct stoichiometry and avoiding large excesses of the coupling reagent and base can minimize this. Pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin can also prevent this side reaction.[4]

  • Side Reactions of Amino Acid Side Chains: Certain amino acid side chains can undergo base-catalyzed side reactions. For example, N-terminal glutamine can cyclize to form pyroglutamate.[4] While not specific to this compound, being mindful of the base strength is important when dealing with sensitive residues.

Data Presentation: Common Bases for Peptide Coupling

The following table summarizes key information for common bases used in peptide coupling reactions. The pKa values refer to the conjugate acid of the base.

BaseStructurepKa of Conjugate AcidRecommendations for this compound Coupling
N,N-Diisopropylethylamine (DIPEA) [Image of DIPEA structure]~10.7A good starting point for most couplings. Use with caution for racemization-prone amino acids.[1]
N-Methylmorpholine (NMM) [Image of NMM structure]~7.4A weaker base than DIPEA, offering a good balance between reactivity and suppression of racemization.[1][3] Successfully used in solid-phase cross-coupling with this compound.[2]
sym-Collidine (2,4,6-Trimethylpyridine) [Image of sym-Collidine structure]~7.4A sterically hindered and weak base, recommended for couplings with a high risk of racemization.[1][3]
N-Methylpiperidine [Image of N-Methylpiperidine structure]~10.4Use with caution. Has been shown to cause a low level of epimerization with this compound.[2]
Triethylamine (TEA) [Image of Triethylamine structure]~10.8Generally not recommended for sensitive couplings due to its smaller steric hindrance and strong basicity, which can lead to higher rates of racemization compared to DIPEA and NMM.[3]

Experimental Protocols

General Protocol for Solution-Phase this compound Coupling:

  • Dissolve the N-protected amino acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add the selected base (1-2 equivalents).

  • Add this compound (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Add the amine component (1 equivalent) to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, proceed with the appropriate work-up and purification procedures.

General Protocol for Solid-Phase this compound Coupling:

  • Swell the resin-bound amine in a suitable solvent (e.g., DMF).

  • In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents) in the coupling solvent.

  • Add the selected base (3-5 equivalents).

  • Add this compound (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for the required coupling time (typically 1-2 hours).

  • Wash the resin thoroughly to remove excess reagents and byproducts.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

Mandatory Visualizations

CITU_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base Active_Ester TCNHPI Active Ester Carboxylate->Active_Ester + this compound This compound This compound Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + R'-NH₂ Amine R'-NH₂ Base_Selection_Workflow Start Start: Select Base for this compound Coupling Standard_Coupling Standard Coupling? Start->Standard_Coupling High_Racemization_Risk High Risk of Racemization? Standard_Coupling->High_Racemization_Risk No Use_DIPEA_NMM Use DIPEA or NMM Standard_Coupling->Use_DIPEA_NMM Yes High_Racemization_Risk->Use_DIPEA_NMM No Use_NMM_Collidine Use NMM or sym-Collidine High_Racemization_Risk->Use_NMM_Collidine Yes Monitor_Reaction Monitor Reaction (Yield, Purity) Use_DIPEA_NMM->Monitor_Reaction Use_NMM_Collidine->Monitor_Reaction Troubleshoot Low Yield or Side Reactions? Monitor_Reaction->Troubleshoot Optimize Optimize Base/Conditions Troubleshoot->Optimize Yes End End: Successful Coupling Troubleshoot->End No Optimize->Monitor_Reaction

References

Technical Support Center: Optimizing In Situ "Click" Reaction Efficiency with Temperature Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the critical role of temperature in the efficiency of in situ "click" chemistry reactions. Below, you will find troubleshooting advice for common temperature-related issues, frequently asked questions, and detailed experimental protocols to help you optimize your reaction outcomes.

Troubleshooting Guide: Temperature-Related Issues in In Situ "Click" Reactions

This guide addresses specific challenges you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature to proceed to completion within the allotted time.- Gradually increase the reaction temperature in 5-10°C increments. - For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, while many proceed at room temperature, some may benefit from gentle heating (e.g., 40-60°C) to increase the rate.[1] - Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., TLC, LC-MS).
Thermal Degradation of Reactants or Catalyst: The reaction temperature may be too high, causing decomposition of starting materials, reagents, or the catalyst.- If you suspect thermal instability, lower the reaction temperature. For sensitive substrates, consider running the reaction at or below room temperature, even if it requires a longer reaction time. - Ensure your heating method provides uniform and controlled heating (e.g., oil bath, heating mantle with a temperature controller) to avoid localized overheating.[2][]
Formation of Side Products Temperature-Dependent Side Reactions: Certain side reactions, such as the dimerization of terminal alkynes, can be favored at higher temperatures.[4]- Lower the reaction temperature to disfavor the side reaction. - Analyze the reaction mixture at different temperatures to identify the optimal balance between the desired reaction rate and the minimization of side products.
Catalyst Deactivation at Elevated Temperatures: The catalyst may lose its activity at higher temperatures, leading to incomplete conversion and potential side reactions.- Consult the literature for the optimal temperature range for your specific catalyst system. - If heating is necessary, consider using a more thermally stable catalyst or ligand.
Inconsistent Reaction Times Poor Temperature Control: Fluctuations in the ambient temperature or inconsistent heating can lead to variable reaction rates.- Use a dedicated temperature control system (e.g., cryocooler for low temperatures, temperature-controlled oil bath for elevated temperatures) to maintain a stable reaction temperature.[2] - For reactions sensitive to ambient temperature changes, consider running them in a temperature-controlled environment.
Exothermic Reaction: A highly exothermic reaction can lead to a rapid and uncontrolled increase in temperature, affecting reaction kinetics and potentially causing side reactions.- For exothermic reactions, consider starting at a lower temperature and allowing the reaction to slowly warm to the desired temperature. - Ensure efficient stirring to dissipate heat evenly throughout the reaction mixture. - For larger-scale reactions, consider using a jacketed reactor with a cooling system.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for a CuAAC "click" reaction?

A1: Many CuAAC reactions proceed efficiently at room temperature.[5][6] However, the optimal temperature can be influenced by the specific substrates, catalyst, and solvent used. For sterically hindered substrates or when a faster reaction rate is desired, gentle heating (e.g., 40-60°C) may be beneficial.[1] Conversely, for thermally sensitive molecules, sub-ambient temperatures may be necessary. It is always recommended to perform a temperature optimization experiment for a new reaction.

Q2: How does temperature affect the rate of a "click" reaction?

A2: Generally, increasing the temperature increases the reaction rate. This is because higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. However, excessively high temperatures can lead to the degradation of reactants or the catalyst.

Q3: Can temperature influence the regioselectivity of a "click" reaction?

A3: For the classic thermal Huisgen 1,3-dipolar cycloaddition, temperature can influence the ratio of 1,4- and 1,5-regioisomers.[5] However, for the more commonly used CuAAC reaction, the catalyst generally dictates the high regioselectivity for the 1,4-isomer, and temperature has a less pronounced effect on the regioselectivity, though it can impact yield and side reactions.

Q4: What are common methods for heating and cooling reactions in a laboratory setting?

A4:

  • Heating:

    • Water bath: For temperatures up to 100°C.[]

    • Oil bath (mineral or silicone): For temperatures up to ~220°C.[2][]

    • Heating mantle with sand: For higher temperatures and larger scale reactions.[2]

  • Cooling:

    • Ice/water bath: For 0°C.

    • Ice/salt bath: For temperatures between -5 to -15°C.[2]

    • Dry ice/acetone or acetonitrile bath: For -78°C or -40°C, respectively.[2]

    • Cryocooler: For maintaining a set temperature (e.g., -40 to 20°C) for extended periods.[2]

Q5: Are there any "click" reactions that are designed to be run at specific non-ambient temperatures?

A5: Yes, while many "click" reactions are optimized for room temperature for convenience, some specialized systems are designed for specific temperature ranges. For example, some strain-promoted azide-alkyne cycloaddition (SPAAC) reactions have been studied at various temperatures to understand their kinetics. Additionally, certain thermoresponsive catalysts are designed to be active or easily separable at specific temperatures.[7]

Quantitative Data on Temperature Effects

The following table summarizes the effect of temperature on the efficiency of selected in situ "click" chemistry reactions, based on available literature data.

Reaction TypeSubstratesCatalyst SystemTemperature (°C)Reaction TimeYield (%)Reference
CuAACEpoxides, Sodium Azide, Terminal AlkynesSO3Cu-Carbon602.5 - 4 h89 - 94[1]
CuAACSugar Azide, Propargyl Building BlockCuSO4 (reducing conditions)Refluxing Toluene/WaterNot specified~80 (mono-adduct)[4]
Uncatalyzed CycloadditionTrivalent Alkyne, Trivalent AzideNone94 (Tonset)Not specified87[8]
CuAAC[¹⁸F]BFP, SNEW PeptideCuSO₄·5H₂O, Sodium Ascorbate4016 hHigh[9]
CuAACBenzyl Bromide, Propargyl AlcoholFe₃O₄@LDH@cysteine-Cu(I)75Not specified80-97

Experimental Protocols

Protocol 1: General Procedure for a Room Temperature CuAAC Reaction

This protocol is a starting point for a typical CuAAC reaction performed at ambient temperature.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne- and azide-containing molecules in a suitable solvent (e.g., DMSO, water, or a mixture).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

    • If using a ligand, prepare a stock solution of the ligand (e.g., THPTA, TBTA) in an appropriate solvent.

  • Reaction Setup:

    • In a reaction vial, add the alkyne and azide solutions.

    • If using a ligand, add the ligand solution to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature with stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, NMR) until the starting materials are consumed. Typical reaction times at room temperature can range from 15 minutes to a few hours.[6][10]

  • Work-up and Purification:

    • Once the reaction is complete, purify the product using standard methods such as column chromatography, precipitation, or extraction.

Protocol 2: Temperature Optimization for a CuAAC Reaction

This protocol outlines a method for determining the optimal reaction temperature.

  • Initial Screening:

    • Set up several small-scale reactions in parallel, each in a separate vial.

    • Run the reactions at a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C, and 80°C).

    • Use a controlled heating/cooling system to maintain a constant temperature for each reaction.

  • Time Course Analysis:

    • At regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h), take a small aliquot from each reaction vial.

    • Quench the reaction in the aliquot immediately (if necessary).

    • Analyze the aliquots by a quantitative method (e.g., LC-MS, HPLC, NMR with an internal standard) to determine the conversion to the desired product and the formation of any side products.

  • Data Analysis:

    • Plot the product yield versus time for each temperature.

    • Plot the amount of side product formation versus time for each temperature.

    • Determine the temperature that provides the best balance of a reasonable reaction time, high product yield, and minimal side product formation.

Visualizations

Experimental_Workflow_for_Temperature_Optimization cluster_setup Reaction Setup cluster_optimization Temperature Screening cluster_analysis Analysis A Prepare Reactants (Alkyne, Azide) T1 Reaction at T1 (e.g., 0°C) A->T1 T2 Reaction at T2 (e.g., RT) A->T2 T3 Reaction at T3 (e.g., 40°C) A->T3 T4 Reaction at T4 (e.g., 60°C) A->T4 B Prepare Catalyst System (CuSO4, Reductant, Ligand) B->T1 B->T2 B->T3 B->T4 C Time-course Sampling (TLC, LC-MS) T1->C T2->C T3->C T4->C D Quantify Product and Byproducts C->D E Determine Optimal Temperature D->E

Caption: Workflow for optimizing reaction temperature.

Temperature_Effect_on_Reaction cluster_0 Effect of Temperature on Reaction Efficiency Temperature Temperature Reaction Rate Reaction Rate Side Product Formation Side Product Formation Optimal Window Optimal Window p1 p1 p2 p2 p1->p2 Increasing Temperature rate_curve p1->rate_curve Desired Reaction Rate rate_curve->Reaction Rate side_product_curve side_product_curve->p2 Side Product Formation

Caption: Relationship between temperature, reaction rate, and side products.

References

CITU-Mediated Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CITU-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) is an economical and convenient coupling reagent used for both acylation and decarboxylative cross-coupling reactions.[1][2] Its primary applications include:

  • Peptide Synthesis: It is effective in both solid-phase and solution-phase peptide synthesis, displaying reactivity similar to other common coupling reagents but with enhanced safety and lower cost.[1][2]

  • Decarboxylative Cross-Coupling: this compound can be employed for Ni-catalyzed Negishi alkylation, arylation, alkenylation, and alkynylation reactions, often resulting in increased yields and more rapid conversions.[1][2]

Q2: What are the main advantages of using this compound over other coupling reagents?

This compound offers several advantages, particularly for large-scale applications:

  • Safety: It has a more attractive safety profile compared to many standard coupling reagents.[1]

  • Cost-Effectiveness: It is an inexpensive reagent, making it suitable for large-scale synthesis.[1]

  • Stability: As a solid, this compound is bench-stable when stored at ambient temperature.[1]

Q3: How should this compound be stored and handled?

Proper storage and handling are crucial for maintaining the reagent's effectiveness.[3][4][5]

  • Solid this compound: Store in a cool, dry place away from direct sunlight. It is bench-stable at ambient temperature.[1]

  • This compound Solutions: Stock solutions of this compound are susceptible to degradation and hydrolysis. It is recommended to prepare them freshly every two days to ensure optimal reactivity.[1]

  • General Handling: Use appropriate personal protective equipment (PPE). Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated reactions.

Issue 1: Low Reaction Yield

Low product yield is a common problem in coupling reactions. Several factors could be responsible.

Possible Cause Troubleshooting Steps
Degraded this compound Reagent Ensure this compound has been stored correctly as a solid. Prepare fresh stock solutions every 2 days as they can degrade.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While many reactions proceed at room temperature, some may benefit from heating.[7] However, excessive heat can lead to side reactions or degradation.[8]
Incorrect Solvent The choice of solvent is critical.[7][9] Screen a variety of solvents (e.g., DMF, NMP, DCM, THF) to find the optimal one for your specific substrates.[10]
Insufficient Reaction Time Monitor the reaction progress using techniques like HPLC or TLC to ensure it has gone to completion.[11][12]
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the activated ester intermediate.
Sub-optimal Base The choice and amount of base (e.g., DIPEA, NMM) can significantly impact the reaction rate and yield. An insufficient amount of base may lead to incomplete reaction. Screen different organic bases to find the most effective one for your system.[13]

Issue 2: Epimerization of Chiral Centers

Epimerization is a critical concern in peptide synthesis, particularly with sensitive amino acids like cysteine.[4][14][15][16]

Possible Cause Troubleshooting Steps
Prolonged Activation Time Minimize the time the carboxylic acid is activated before the nucleophile is added. Pre-activation time can directly correlate with the extent of epimerization.[14]
Excessive Base Use the minimum amount of base necessary to facilitate the reaction. Over-basing can promote α-proton abstraction, leading to epimerization.[4]
High Reaction Temperature Perform the coupling at the lowest effective temperature. Elevated temperatures can increase the rate of epimerization.
Choice of Coupling Reagent While this compound shows minimal epimerization, for extremely sensitive substrates, compare results with other low-epimerization reagents.[1] The addition of additives like HOBt or Oxyma with carbodiimides is a known strategy to suppress epimerization, and similar principles can be considered.[17]

Issue 3: Formation of Side Products

The presence of unexpected spots on TLC or peaks in HPLC indicates the formation of side products.

Possible Cause Troubleshooting Steps
Reaction with Nucleophilic Side Chains Ensure that nucleophilic side chains (e.g., in Lys, Orn, Cys, Ser, Thr) are adequately protected to prevent side reactions.
N-acylation of the Urea Byproduct In carbodiimide-mediated reactions, the O-acylisourea intermediate can rearrange to an inactive N-acylurea. While this compound has a different mechanism, ensure complete and rapid reaction with the amine to minimize potential side reactions of the activated ester.
Diketopiperazine Formation In solid-phase peptide synthesis, particularly after the coupling of the second amino acid, cyclization to form a diketopiperazine can occur, cleaving the peptide from the resin. Using pre-loaded resins or specific coupling protocols can mitigate this.
Over-alkylation in Decarboxylative Coupling In decarboxylative C-N coupling, over-alkylation can be a side reaction.[18] Optimize stoichiometry and reaction time to minimize this.

Comparative Data

The performance of coupling reagents is often substrate-dependent.[2] Below is a general comparison of yields for different types of coupling reagents in aza-peptide synthesis, which highlights that oxyma-based activators (structurally related to the active intermediate of this compound) can be highly efficient.

Coupling Reagent Class Leaving Group Typical Acylation Yield Reference
Oxyma-based (e.g., COMU, PyOxim)Oxyma~93%[1]
Triazole-based (e.g., HATU)HOAt~93%[1]
Triazole-based (e.g., HCTU, HDMC)6-Cl-HOBt~50-60%[1]
Triazole-based (e.g., TBTU, PyBOP)HOBt~65-70%[1]
Carbodiimide (e.g., DIC)-~50%[1]

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Solid-Phase Peptide Synthesis (SPPS) [5][18][19][20][21][22]

This protocol describes a single coupling cycle on a resin support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF (approx. 10 mL/g of resin) for 15-30 minutes. Drain the DMF.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (1.5-3 equiv.), this compound (1.5-3 equiv.), and a base such as DIPEA or 2,4,6-collidine (3-6 equiv.) in DMF.

  • Coupling: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.

  • Repeat Cycle: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: General Procedure for this compound-Mediated Ni-Catalyzed Negishi Cross-Coupling [2][7]

This protocol outlines a general procedure for the cross-coupling of an organozinc reagent with an electrophile.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.0 equiv.) and this compound (1.1 equiv.).

  • Activation: Dissolve the solids in an anhydrous solvent (e.g., THF, DMA) and stir at room temperature for 1-2 hours to form the redox-active ester.

  • Catalyst and Substrate Addition: To the reaction mixture, add the Nickel catalyst (e.g., NiCl₂ L₂, 5-10 mol%) and the organic halide/triflate (if applicable).

  • Organozinc Addition: Slowly add the organozinc reagent (1.5-2.0 equiv.) to the mixture at room temperature or cooled in an ice bath.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by TLC or HPLC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

CITU_Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester Redox-Active Ester Carboxylic_Acid->Active_Ester CITU_Base CITU_Base This compound + Base Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Amine Amine H₂N-R'

Caption: Workflow for this compound-mediated peptide bond formation.

CITU_Decarboxylative_Coupling_Workflow Carboxylic_Acid R-COOH Active_Ester Redox-Active Ester Carboxylic_Acid->Active_Ester This compound This compound This compound Coupled_Product Coupled Product (R-R') Active_Ester->Coupled_Product Ni_Catalyst, Organozinc Ni_Catalyst Ni(II) Catalyst Ni_Catalyst->Coupled_Product Organozinc R'-ZnX Organozinc->Coupled_Product

Caption: Workflow for this compound-mediated decarboxylative cross-coupling.

Troubleshooting_Logic Start Low Yield or Side Products CheckReagent Check this compound Reagent Quality Start->CheckReagent Degraded Reagent Degraded? CheckReagent->Degraded CheckConditions Optimize Reaction Conditions Suboptimal Conditions Suboptimal? CheckConditions->Suboptimal CheckSubstrates Verify Substrate Purity & Protections Impure Substrates Impure? CheckSubstrates->Impure MonitorReaction Monitor Reaction Progress (HPLC/TLC) Incomplete Reaction Incomplete? MonitorReaction->Incomplete Degraded->CheckConditions No PrepareFresh Prepare Fresh This compound Solution Degraded->PrepareFresh Yes Suboptimal->CheckSubstrates No ScreenParams Screen Solvent, Temp, Base Suboptimal->ScreenParams Yes Impure->MonitorReaction No PurifySubstrates Purify/Protect Substrates Impure->PurifySubstrates Yes IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Yes Success Problem Solved Incomplete->Success No PrepareFresh->Success ScreenParams->Success PurifySubstrates->Success IncreaseTime->Success

Caption: Troubleshooting logic for this compound-mediated reactions.

References

Technical Support Center: Post-Coupling Cleanup for CITU Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing CITU ((1-cyano-2-isopropoxy-2-oxo-ethylideneaminooxy)tris(pyrrolidino)phosphonium hexafluorophosphate) in their peptide coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the removal of this compound-derived byproducts after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated from this compound during peptide coupling?

A1: The main byproducts derived from the this compound coupling reagent are tris(pyrrolidino)phosphine oxide and an oxime derivative ((1-cyano-2-isopropoxy-2-oxo-ethylideneamine)). The hexafluorophosphate (PF6-) anion from the reagent also remains in the reaction mixture. Understanding the nature of these byproducts is the first step in developing an effective purification strategy.

Q2: I am observing a persistent impurity in my crude peptide after SPPS with this compound. What is it likely to be?

A2: If you are performing Solid-Phase Peptide Synthesis (SPPS), the most likely persistent impurity originating from the coupling step is tris(pyrrolidino)phosphine oxide. This byproduct can be retained on the resin through non-covalent interactions and may require specific washing protocols for its removal before cleavage of the peptide from the resin.

Q3: How do the byproducts of this compound differ from those of uronium-based reagents like HBTU?

A3: this compound is a phosphonium-based coupling reagent. Unlike uronium-based reagents (e.g., HBTU, HATU), phosphonium reagents like this compound do not typically cause guanidinylation of the N-terminal amino group of the peptide. This results in a cleaner crude product with fewer side reactions related to the peptide itself. The primary byproducts of this compound are the phosphine oxide and an oxime derivative, whereas uronium reagents generate urea derivatives.

Q4: Are the byproducts of this compound toxic?

A4: While specific toxicity data for tris(pyrrolidino)phosphine oxide is not extensively documented in the provided search results, it is crucial to handle all chemical byproducts with care and appropriate personal protective equipment.[1] It is good laboratory practice to minimize exposure and dispose of chemical waste according to institutional guidelines.

Troubleshooting Guides

Issue 1: Presence of Tris(pyrrolidino)phosphine Oxide in the Crude Peptide Product

Symptoms:

  • An unexpected peak in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating a mass corresponding to tris(pyrrolidino)phosphine oxide (MW: 257.32 g/mol ).

Root Cause: Tris(pyrrolidino)phosphine oxide is a primary byproduct of the this compound coupling reaction. Its solubility properties can lead to its co-precipitation or co-elution with the desired peptide if not adequately removed.

Solutions:

Experimental PhaseRecommended Action
Solid-Phase Peptide Synthesis (SPPS) - On-Resin Washing After the coupling step with this compound, perform extensive washes of the peptide-resin with solvents in which tris(pyrrolidino)phosphine oxide is soluble. Good choices include methanol and acetonitrile.[1] A final wash with a non-polar solvent like dichloromethane (DCM) can also be beneficial.
Solution-Phase Peptide Synthesis (LPPS) - Aqueous Workup After the coupling reaction, utilize the insolubility of tris(pyrrolidino)phosphine oxide in water.[1] Perform an aqueous workup by washing the organic layer containing the peptide with water or a mild acidic solution (e.g., dilute HCl). This will partition the water-insoluble phosphine oxide into the organic layer while potentially removing other water-soluble impurities.
Post-Cleavage/Purification If the phosphine oxide byproduct persists in the crude peptide after cleavage (for SPPS) or workup (for LPPS), it can often be separated during standard reversed-phase HPLC (RP-HPLC) purification due to differences in hydrophobicity compared to the target peptide.
Issue 2: Presence of Oxime-Related Impurities

Symptoms:

  • Additional peaks in the HPLC chromatogram that are not related to the target peptide or the phosphine oxide.

  • Mass spectrometry data suggesting the presence of the oxime byproduct or adducts thereof.

Root Cause: The oxime derivative formed during the coupling reaction can sometimes react further or be difficult to separate from the desired peptide.

Solutions:

Experimental PhaseRecommended Action
Solution-Phase Peptide Synthesis (LPPS) - Acidic Wash During the aqueous workup, a wash with a dilute acid solution (e.g., 1N HCl) can help to protonate and solubilize the oxime byproduct, facilitating its removal into the aqueous phase.[2]
Post-Cleavage/Purification Similar to the phosphine oxide, the oxime byproduct can typically be separated from the target peptide by RP-HPLC. Optimizing the gradient of the mobile phase can enhance the resolution between the peptide and this impurity.

Experimental Protocols

Protocol 1: On-Resin Removal of this compound Byproducts in SPPS
  • Post-Coupling: After the this compound-mediated coupling step is complete, drain the reaction vessel.

  • Methanol Wash: Add methanol to the resin and agitate for 10-15 minutes. Drain the solvent. Repeat this step 2-3 times.

  • Acetonitrile Wash: Add acetonitrile to the resin and agitate for 10-15 minutes. Drain the solvent. Repeat this step 2-3 times.

  • DCM Wash: Perform a final series of washes with dichloromethane (DCM) (3-5 times) to prepare the resin for the next deprotection or coupling step.

  • Proceed with Synthesis: Continue with the standard SPPS protocol.

Protocol 2: Workup Procedure for this compound Byproducts in Solution-Phase Synthesis
  • Reaction Quenching: After the coupling reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).

  • Solvent Extraction: Extract the peptide into an organic solvent in which it is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1N HCl (2-3 times) to remove the oxime byproduct and any unreacted amine.

    • Saturated sodium bicarbonate solution (2-3 times) to neutralize any remaining acid.

    • Brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude peptide by flash chromatography or RP-HPLC as required.

Data Summary

The following table summarizes the key properties of this compound byproducts relevant to their removal.

ByproductMolecular Weight ( g/mol )SolubilityRecommended Removal Strategy
Tris(pyrrolidino)phosphine oxide 257.32Soluble in methanol, acetonitrile; Insoluble in water.[1]On-resin washing with methanol/acetonitrile (SPPS); Aqueous workup (LPPS); RP-HPLC.
(1-cyano-2-isopropoxy-2-oxo-ethylideneamine) 168.16Expected to have some polarity.Acidic aqueous wash (LPPS); RP-HPLC.

Visualizations

This compound Coupling Mechanism and Byproduct Formation

CITU_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH Active_Ester Activated Ester Carboxylic_Acid->Active_Ester + this compound This compound This compound This compound->Active_Ester Amine H2N-R' Peptide Peptide (R-CO-NH-R') Amine->Peptide Active_Ester->Peptide + Amine Phosphine_Oxide Tris(pyrrolidino)phosphine oxide Active_Ester->Phosphine_Oxide Oxime Oxime Byproduct Active_Ester->Oxime SPPS_Workflow Start Start SPPS Cycle Coupling Peptide Coupling with this compound Start->Coupling Wash On-Resin Washing (Methanol, Acetonitrile, DCM) Coupling->Wash Deprotection Fmoc Deprotection Wash->Deprotection Next_Cycle Next Coupling Cycle Deprotection->Next_Cycle Cleavage Cleavage from Resin Deprotection->Cleavage Final Cycle Next_Cycle->Coupling Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Peptide Purification->Final_Product Troubleshooting_Logic Impurity_Detected Impurity Detected in Crude Peptide? Identify_Impurity Identify Impurity (MS, HPLC) Impurity_Detected->Identify_Impurity Is_Phosphine_Oxide Is it Tris(pyrrolidino)phosphine oxide? Identify_Impurity->Is_Phosphine_Oxide Is_Oxime Is it the Oxime Byproduct? Identify_Impurity->Is_Oxime Is_Phosphine_Oxide->Is_Oxime No SPPS_Solution Implement On-Resin Washes (MeOH, ACN) Is_Phosphine_Oxide->SPPS_Solution Yes (SPPS) LPPS_Solution_PO Optimize Aqueous Workup Is_Phosphine_Oxide->LPPS_Solution_PO Yes (LPPS) LPPS_Solution_Oxime Perform Acidic Wash Is_Oxime->LPPS_Solution_Oxime Yes (LPPS) HPLC_Optimization Optimize RP-HPLC Gradient Is_Oxime->HPLC_Optimization Yes (SPPS/LPPS) Other_Impurity Investigate Other Side Reactions Is_Oxime->Other_Impurity No SPPS_Solution->HPLC_Optimization LPPS_Solution_PO->HPLC_Optimization LPPS_Solution_Oxime->HPLC_Optimization

References

Technical Support Center: CITU-Mediated Decarboxylative Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CITU-mediated decarboxylative coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound-mediated decarboxylative coupling reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive this compound Reagent: this compound is bench-stable as a solid, but solutions are susceptible to degradation and hydrolysis.- Use freshly prepared solutions of this compound for each experiment. Stock solutions should not be stored for more than 48 hours. - Store solid this compound in a desiccator to prevent moisture absorption.
2. Inefficient Redox-Active Ester (RAE) Formation: The activation of the carboxylic acid with this compound is a critical step. Incomplete formation of the TCNHPI ester will lead to low yields.[1]- Ensure stoichiometric control of reagents. Use a slight excess of this compound if necessary. - Monitor the RAE formation by TLC or LC-MS before proceeding with the coupling step. Activation is typically complete within 2 hours at room temperature.[1] - Ensure the absence of nucleophilic impurities in the starting material that could consume this compound.
3. Catalyst Deactivation: The transition metal catalyst (e.g., Ni, Cu) can be sensitive to air, moisture, or impurities in the reaction mixture.- Use anhydrous and deoxygenated solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify all starting materials to remove potential catalyst poisons.
4. Incompatible Coupling Partner: Certain coupling partners may not be suitable for this reaction. For example, decarboxylative Suzuki cross-couplings are generally not effective when this compound is used, likely due to inhibition by the PF6⁻ counterion.[1]- For Suzuki-type couplings, consider an alternative activating agent. This compound is highly effective for Ni-catalyzed Negishi-type alkylation, arylation, alkenylation, and alkynylation reactions.[1]
Formation of Side Products 1. Homocoupling of the Coupling Partner: This can occur if the oxidative addition or transmetalation steps are not efficient.- Optimize the ligand-to-metal ratio. - Adjust the reaction temperature to favor the desired cross-coupling pathway.
2. Protodecarboxylation: The intermediate radical may be quenched by a proton source before coupling.- Ensure the reaction is strictly anhydrous. - Use a non-protic solvent.
Poor Reproducibility 1. Inconsistent Reagent Quality: The purity of this compound, the catalyst, ligands, and substrates can significantly impact the reaction outcome.- Source reagents from a reliable supplier and check for purity. - As mentioned, always use freshly prepared this compound solutions.
2. Sensitivity to Reaction Conditions: Minor variations in temperature, reaction time, or stoichiometry can lead to different results.- Carefully control all reaction parameters. Use a thermostat-controlled reaction block for precise temperature management. - Perform a thorough optimization of reaction conditions for new substrates.
Difficulty with Sterically Hindered Substrates 1. Steric Hindrance at the Reaction Center: Bulky substrates can slow down or prevent the coupling reaction.- Increase the reaction temperature and/or time. - Screen different ligands that may better accommodate sterically demanding substrates. - Consider using a more active catalyst system if available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in decarboxylative coupling?

A1: this compound (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) is a versatile and economical reagent used for both acylation and decarboxylative cross-coupling reactions.[1] In the context of decarboxylative coupling, it serves as an efficient activating agent for carboxylic acids, converting them into redox-active tetrachloro-N-hydroxyphthalimide (TCNHPI) esters. These esters can then readily participate in transition metal-catalyzed cross-coupling reactions. The advantages of using this compound include its high reactivity, improved safety profile compared to some other coupling reagents, and cost-effectiveness.[1]

Q2: How should I store and handle this compound?

A2: Solid this compound is bench-stable and should be stored at ambient temperature, preferably in a desiccator to protect it from moisture. However, solutions of this compound are prone to degradation and hydrolysis. It is strongly recommended to prepare solutions of this compound fresh for each use, or at a maximum, every 48 hours if used in automated synthesizers.

Q3: My this compound-mediated decarboxylative Suzuki coupling is not working. What is the issue?

A3: this compound is generally not recommended for decarboxylative Suzuki cross-coupling reactions. The hexafluorophosphate (PF₆⁻) counterion present in this compound is believed to inhibit the catalytic cycle of the Suzuki coupling.[1] For such transformations, it is advisable to use an alternative activating agent. This compound is, however, highly effective for nickel-catalyzed Negishi-type couplings (alkylation, arylation, alkenylation, and alkynylation).[1]

Q4: Can I prepare the redox-active ester in situ?

A4: Yes, one of the advantages of using this compound is the ability to form the redox-active TCNHPI ester in situ. This simplifies the experimental procedure as it avoids the need to isolate the often sensitive redox-active ester intermediate.

Q5: What are the typical reaction conditions for a this compound-mediated decarboxylative coupling?

A5: Typical conditions involve the activation of a carboxylic acid with this compound in the presence of a base (e.g., N-methylmorpholine) in a suitable solvent like DMF. This is followed by the addition of a transition metal catalyst (e.g., a nickel-ligand complex) and the desired coupling partner (e.g., an organozinc reagent). The reaction is typically carried out under an inert atmosphere at room temperature for 16-24 hours.[1] However, optimal conditions can vary depending on the specific substrates and should be determined experimentally.

Data Presentation

Table 1: Comparison of Activating Agents for TCNHPI Ester Formation

Carboxylic Acid SubstrateActivating AgentTime (h)Conversion (%)
Peptide 13TCNHPI/DIC24No Reaction
Peptide 13This compound2Complete
Acid 23TCNHPI/DICNot specified50
Acid 23This compoundNot specified84
Data sourced from deGruyter et al., Org. Lett. 2017, 19, 22, 6196–6199.[1]

Table 2: Exemplary Yields in this compound-Mediated Decarboxylative Couplings

Carboxylic AcidCoupling PartnerCatalyst SystemProductYield (%)
Indole-3-propionic acidAlkyl zinc reagentNi-basedAlkylated indole49
Bis-protected Glutamic acidAlkynyl zinc reagentNi-basedAlkynylated Glu derivativeGood
BiotinAlkynyl zinc reagentNi-basedAlkynylated biotinGood
N-tosyl azetidineAlkynyl zinc reagentNi-basedAlkynylated azetidineGood
Data sourced from deGruyter et al., Org. Lett. 2017, 19, 22, 6196–6199.[1]

Experimental Protocols

General Protocol for this compound-Mediated Decarboxylative Alkylation (Negishi-type)

  • Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with the carboxylic acid (1.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Activation of the Carboxylic Acid: Anhydrous solvent (e.g., DMF) is added, followed by this compound (1.1 equiv.) and a suitable base (e.g., N-methylmorpholine, 1.2 equiv.). The reaction mixture is stirred at room temperature for 2 hours to facilitate the formation of the redox-active ester.

  • Preparation of the Catalyst and Coupling Partner: In a separate flame-dried Schlenk flask, the nickel catalyst precursor (e.g., NiCl₂·glyme, 0.1 equiv.) and the ligand (e.g., a bipyridine derivative, 0.1 equiv.) are dissolved in anhydrous solvent.

  • Coupling Reaction: The organozinc reagent (1.5 equiv.) is added to the catalyst mixture. This solution is then transferred via cannula to the flask containing the in situ generated redox-active ester.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 16-24 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Visualizations

experimental_workflow Experimental Workflow for this compound-Mediated Decarboxylative Coupling cluster_activation Step 1: RAE Formation (in situ) cluster_coupling Step 2: Cross-Coupling cluster_workup Step 3: Work-up and Purification start Carboxylic Acid + this compound + Base in Solvent activation Stir at RT for 2h start->activation rae Redox-Active Ester (RAE) Solution activation->rae add Add Catalyst Mix to RAE Solution catalyst Ni Catalyst + Ligand mix Mix Catalyst and Partner catalyst->mix partner Organozinc Reagent partner->mix mix->add react Stir at RT for 16-24h add->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: A generalized experimental workflow for this compound-mediated decarboxylative coupling.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_reagent Reagent Integrity cluster_reaction Reaction Conditions start Low or No Product Yield citu_check Is this compound solution fresh? start->citu_check citu_solid_check Is solid this compound dry? citu_check->citu_solid_check No rae_formation Was RAE formation confirmed? citu_check->rae_formation Yes prepare_fresh Prepare fresh this compound solution citu_solid_check->prepare_fresh Yes inert_atm Was inert atmosphere maintained? rae_formation->inert_atm Yes monitor_rae Monitor RAE formation (TLC/LC-MS) rae_formation->monitor_rae No coupling_partner Is coupling partner compatible? (Not Suzuki) inert_atm->coupling_partner Yes use_inert Use anhydrous/deoxygenated conditions inert_atm->use_inert No optimize Optimize catalyst, ligand, temp. coupling_partner->optimize Yes change_reagent Use alternative activating agent coupling_partner->change_reagent No (Suzuki)

Caption: A logical diagram for troubleshooting low yields in this compound-mediated reactions.

References

Technical Support Center: CITU Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and handling of CITU (1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)) stock solutions. Our aim is to assist researchers, scientists, and drug development professionals in avoiding decomposition and ensuring the efficacy of this critical reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a uronium-type peptide coupling reagent. It is utilized to facilitate the formation of amide bonds between amino acids during peptide synthesis, a fundamental process in drug discovery and development.

Q2: What are the common solvents for preparing this compound stock solutions?

A2: The most common and recommended solvent for preparing this compound stock solutions is anhydrous N,N-Dimethylformamide (DMF). It is crucial to use a high-purity, anhydrous grade of DMF to minimize moisture-related degradation.

Q3: How stable are this compound stock solutions in DMF?

A3: Generally, solutions of uronium-based reagents like this compound in anhydrous DMF are exceptionally stable if prepared and stored correctly. However, their stability is significantly compromised by the presence of moisture.

Q4: What are the initial signs of this compound stock solution decomposition?

A4: Visual indicators of decomposition can include a change in color of the solution (e.g., turning yellow) or the formation of precipitates. In terms of performance, a decrease in coupling efficiency during peptide synthesis is a strong indicator of reagent degradation.

Q5: Can I use solvents other than DMF to prepare my this compound stock solution?

A5: While DMF is the most common solvent, other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) might be used. However, it is essential to ensure the solvent is anhydrous. The stability of this compound in other solvents should be carefully evaluated before use in critical applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of this compound stock solutions.

Problem 1: My this compound stock solution has turned yellow.

  • Possible Cause 1: Moisture Contamination. The most likely cause of discoloration is the presence of water in the solvent or exposure of the solution to atmospheric moisture. Uronium salts are sensitive to moisture and can hydrolyze.[1]

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure you are using a fresh, unopened bottle of anhydrous DMF or a properly stored and dried solvent.

    • Improve Handling Technique: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.[2][3][4]

    • Proper Storage: Store the stock solution in a tightly sealed vial with a septum cap, under an inert atmosphere, and in a desiccator.

  • Recommendation: It is advisable to discard the yellowed solution and prepare a fresh one using stricter anhydrous techniques.

Problem 2: I am observing precipitate formation in my this compound stock solution.

  • Possible Cause 1: Hydrolysis Byproducts. Moisture contamination can lead to the formation of insoluble byproducts.

  • Possible Cause 2: Low-Quality Solvent. Impurities in the DMF can react with this compound or reduce its solubility.

  • Troubleshooting Steps:

    • Filter a Small Aliquot: If the precipitation is minor, you may try to filter a small amount of the solution through a syringe filter for immediate use. However, this is not a long-term solution.

    • Prepare a Fresh Solution: The most reliable solution is to prepare a new stock solution using a fresh bottle of anhydrous DMF and ensuring all glassware is scrupulously dried.

  • Recommendation: Discard the solution with precipitates to avoid inaccurate concentrations and the introduction of impurities into your reaction.

Problem 3: My peptide coupling reactions are showing low yields.

  • Possible Cause 1: Decomposed this compound. The active coupling agent has likely degraded, reducing its efficiency in forming amide bonds.

  • Possible Cause 2: Guanidinylation Side Reaction. In the presence of a free amine, uronium reagents can sometimes lead to the formation of a guanidinium byproduct on the N-terminus of the peptide, which terminates the chain extension.

  • Troubleshooting Steps:

    • Prepare a Fresh this compound Stock Solution: This is the first and most crucial step to rule out reagent quality as the issue.

    • Optimize Reaction Conditions: Ensure the stoichiometry of your coupling reaction is correct. The presence of a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical for efficient coupling.

    • Consider an Alternative Reagent: For particularly difficult couplings, or if guanidinylation is a persistent issue, consider using an alternative coupling reagent that may be less prone to this side reaction.

Data Summary

The following table summarizes the key parameters for the preparation and storage of this compound stock solutions to minimize decomposition.

ParameterRecommendationRationale
Solvent Anhydrous N,N-Dimethylformamide (DMF)High polarity and good solvating power for uronium salts.
Solvent Purity Anhydrous grade (<50 ppm water)Minimizes hydrolysis of the uronium salt.
Concentration 0.1 M - 0.5 MCommon concentration range for peptide synthesis.
Preparation Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture and oxygen.[3]
Storage Temperature 2-8 °CReduces the rate of potential degradation reactions.
Storage Container Amber glass vial with a septum capProtects from light and allows for easy dispensing with a syringe.
Storage Conditions Under an inert atmosphere in a desiccatorProvides a dry and inert environment.[5]
Shelf-life Up to 2 weeks (when properly stored)Stability can vary; it is best to prepare fresh solutions for critical applications.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound Stock Solution in DMF

  • Glassware Preparation: Dry a 10 mL amber glass vial with a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow the vial to cool to room temperature in a desiccator under vacuum.

  • Inert Atmosphere: Once cool, seal the vial with a septum cap and purge with dry nitrogen or argon gas for 5-10 minutes.

  • Weighing this compound: In a dry environment (preferably inside a glove box), weigh the required amount of this compound solid. For 10 mL of a 0.5 M solution, you will need to calculate the mass based on the molecular weight of this compound.

  • Dissolution: Quickly transfer the weighed this compound to the prepared vial. Using a dry, gas-tight syringe, add 8 mL of anhydrous DMF to the vial.

  • Mixing: Place the vial on a magnetic stir plate and stir until the this compound is completely dissolved.

  • Final Volume Adjustment: Once dissolved, remove the vial from the stir plate and, using a dry syringe, add anhydrous DMF to reach the final volume of 10 mL.

  • Storage: Wrap the septum with parafilm to ensure a tight seal and store the vial in a desiccator at 2-8 °C under an inert atmosphere.

Protocol 2: Handling and Dispensing the this compound Stock Solution

  • Equilibration: Before use, allow the vial containing the this compound stock solution to warm to room temperature while still in the desiccator. This prevents condensation of atmospheric moisture on the cold vial surface.

  • Inert Gas Blanket: Before withdrawing any solution, pierce the septum with a needle connected to a source of dry nitrogen or argon to create a positive pressure inside the vial.

  • Syringe Technique: Use a dry, gas-tight syringe to withdraw the desired volume of the this compound solution.

  • Sealing: After withdrawing the solution, remove the syringe and then the inert gas needle.

  • Storage: Return the vial to the desiccator for storage at 2-8 °C.

Visualizations

TroubleshootingWorkflow start Problem with this compound Stock Solution issue_color Solution is Yellow start->issue_color issue_precipitate Precipitate Formation start->issue_precipitate issue_yield Low Coupling Yield start->issue_yield check_moisture Check for Moisture Contamination issue_color->check_moisture issue_precipitate->check_moisture check_reagent Assess Reagent Integrity issue_yield->check_reagent check_solvent Verify Solvent Quality check_moisture->check_solvent Yes action_fresh_solution Prepare Fresh Solution with Anhydrous Technique check_solvent->action_fresh_solution Poor Quality action_discard Discard Old Solution check_solvent->action_discard Good Quality check_reagent->action_fresh_solution Suspect action_optimize Optimize Reaction Conditions check_reagent->action_optimize Likely Good end Problem Resolved action_fresh_solution->end action_optimize->end action_discard->action_fresh_solution

Caption: Troubleshooting workflow for this compound stock solution issues.

DecompositionPathway This compound This compound (Active Reagent) Hydrolysis_Products Hydrolysis Products (Inactive) This compound->Hydrolysis_Products Hydrolysis Guanidinium Guanidinium Byproduct (Inactive) This compound->Guanidinium Guanidinylation H2O H₂O (Moisture) H2O->Hydrolysis_Products Amine R-NH₂ (Free Amine) Amine->Guanidinium

Caption: Potential decomposition pathways for this compound.

References

Validation & Comparative

A Head-to-Head Comparison of CITU and HBTU for Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and cost-effectiveness. For decades, aminium-based reagents like HBTU have been the workhorses of solid-phase peptide synthesis (SPPS), prized for their high efficiency and ability to suppress racemization. However, the emergence of novel reagents continually prompts a re-evaluation of established protocols. This guide provides a comprehensive comparison of the well-established HBTU with a more recent contender, CITU, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.

Executive Summary

FeatureThis compoundHBTU
Full Name 1-(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)- dimethylaminomorpholinomethylene) methanaminium hexafluorophosphate2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Reagent Type Uronium SaltAminium Salt
Primary Application Peptide Synthesis, Decarboxylative Cross-CouplingPeptide Synthesis
Reported Advantages Increased safety profile, lower cost, reactivity similar to common reagents.[1][2]High coupling efficiency, low racemization, well-established protocols.[3][4][5]
Potential Drawbacks Less established, fewer direct comparative studies.Byproducts can be difficult to remove in some cases.

Chemical Structures and Mechanisms of Action

A fundamental understanding of the chemical nature of each reagent is crucial for optimizing peptide coupling reactions.

This compound (1-(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)- dimethylaminomorpholinomethylene) methanaminium hexafluorophosphate)

This compound is a uronium salt-type coupling reagent. Its activation of the carboxylic acid proceeds through the formation of a highly reactive acyl-isourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to the formation of the desired amide bond.

Activation_Pathways cluster_this compound This compound Activation cluster_HBTU HBTU Activation C_RCOOH R-COOH C_Intermediate Acyl-isourea Intermediate C_RCOOH->C_Intermediate Activation C_this compound This compound C_this compound->C_Intermediate C_Base Base C_Base->C_RCOOH C_Peptide Peptide Bond C_Intermediate->C_Peptide Coupling C_RNH2 R'-NH2 C_RNH2->C_Peptide C_Byproducts Byproducts C_Peptide->C_Byproducts H_RCOOH R-COOH H_Intermediate O-Acylisourea Intermediate H_RCOOH->H_Intermediate Activation H_HBTU HBTU H_HBTU->H_Intermediate H_Base Base H_Base->H_RCOOH H_ActiveEster HOBt Active Ester H_Intermediate->H_ActiveEster Rearrangement H_Peptide Peptide Bond H_ActiveEster->H_Peptide Coupling H_RNH2 R'-NH2 H_RNH2->H_Peptide H_Byproducts Byproducts H_Peptide->H_Byproducts Experimental_Workflow cluster_Coupling Amino Acid Coupling start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 split wash1->split citu_coupling This compound Coupling (Fmoc-AA-OH, this compound, Base in DMF) split->citu_coupling hbtu_coupling HBTU Coupling (Fmoc-AA-OH, HBTU, Base in DMF) split->hbtu_coupling wash2 Wash (DMF, DCM) citu_coupling->wash2 hbtu_coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Cycle cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Cycle precipitation Precipitation & Purification cleavage->precipitation analysis Analysis (HPLC, LC-MS) precipitation->analysis

References

A Comparative Guide to CITU and Other Uronium-Based Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and reliable formation of amide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. Uronium-based coupling reagents are among the most powerful tools for this purpose, known for their high reactivity and ability to suppress racemization. This guide provides an objective comparison of the novel coupling reagent CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) with other widely used uronium-based reagents: HBTU, HATU, and HCTU. The information presented is supported by experimental data to aid researchers in selecting the optimal reagent for their specific application.

Performance Comparison: this compound vs. HBTU, HATU, and HCTU

The selection of a coupling reagent is often a balance between reactivity, cost, safety, and the prevention of unwanted side reactions, most notably racemization. The following tables summarize the performance of this compound in comparison to other popular uronium-type reagents based on available experimental data.

Table 1: Racemization/Epimerization Levels

Low levels of racemization are critical for the synthesis of chirally pure peptides. The following data compares the percentage of epimerization observed during the synthesis of specific peptide fragments using different coupling reagents.

Coupling ReagentPeptide Fragment% EpimerizationReference
This compound Phth-AlaValPhe-NH₂2.6%[1]
HATUPhth-AlaValPhe-NH₂2.5%[1]
PyAOPPhth-AlaValPhe-NH₂2.7%[1]
OxymaPure/DICPhth-AlaValPhe-NH₂1.8%[1]
This compound H-GlyCysPhe-NH₂4.3%[1]
HATUH-GlyCysPhe-NH₂5.0%[1]
HBTUH-GlyCysPhe-NH₂5.2%[1]
PyAOPH-GlyCysPhe-NH₂4.8%[1]
OxymaPure/DICH-GlyCysPhe-NH₂3.9%[1]

Note: The data indicates that this compound provides a level of epimerization comparable to industry-standard reagents like HATU and PyAOP in solid-phase synthesis. In solution-phase studies for the synthesis of Fmoc-AlaPhe-NH₂, this compound showed negligible epimerization under most conditions tested[1].

Table 2: Coupling Efficiency and Yield

Coupling efficiency is a measure of how effectively the reagent promotes the formation of the peptide bond, directly impacting the final yield of the desired peptide.

Coupling ReagentPeptide SynthesizedPurity/YieldReference
This compound hemorphin-4 (17)85% Yield[2]
This compound spinorphin (18)75% Yield[2]
This compound β-neoendorphin (19)72% Yield (manual), 68% (automated)[2]
This compound Leu enkephalin (20)81% Yield (manual), 75% (automated)[2]
HCTU65–74 ACPHigh Purity (comparable to HATU)[3]
HATU65–74 ACPHigh Purity[3]
HBTU65–74 ACPLower Purity than HCTU/HATU[3]
HCTU(des-pGlu¹)-bombesin77% Purity[4]
PyBOP(des-pGlu¹)-bombesin74% Purity[4]

Note: this compound demonstrates high yields in the synthesis of various opioid peptides[2]. HCTU has been shown to produce peptides of very similar purity to the more expensive HATU[3].

Table 3: Key Features and Considerations
FeatureThis compoundHBTUHATUHCTU
Structure Based on tetrachloro-N-hydroxyphthalimideBased on HOBt (1-hydroxybenzotriazole)Based on HOAt (7-aza-1-hydroxybenzotriazole)Based on 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole)
Reactivity Similar to common coupling reagents[5]HighVery High[6]Higher than HBTU, lower than HATU[7]
Racemization Minimal and comparable to HATU[1]Low, reduced with HOBt addition[8]Very low due to HOAt moiety[6]Low[7]
Safety Non-explosive, safer profile than benzotriazole-based reagents[1]Potentially explosivePotentially explosiveLess allergenic reported[6]
Cost Economical alternative[5]ModerateHighLower than HATU[7]
Byproducts Tetrachloro-phthalimide derivativesHOBt and tetramethylureaHOAt and tetramethylurea6-Cl-HOBt and tetramethylurea

Reaction Mechanism and Experimental Workflows

To provide a deeper understanding of how these reagents function and are employed in a laboratory setting, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow for comparing their performance.

G General Mechanism of Uronium-Based Coupling Reagents cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Uronium Uronium Reagent (e.g., this compound, HATU) ActiveEster Active Ester Intermediate RCOOH->ActiveEster + Uronium Reagent + Base Uronium->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Byproduct1 Urea Byproduct ActiveEster->Byproduct1 Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + Amine Amine Amine (R'-NH2) Amine->Peptide LeavingGroup Leaving Group (e.g., TCNHPI, HOAt) Peptide->LeavingGroup G Experimental Workflow for Comparing Coupling Reagents cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_analysis Analysis Resin Resin Swelling Fmoc_de_initial Initial Fmoc Deprotection Resin->Fmoc_de_initial Coupling_this compound Coupling with this compound Fmoc_de_initial->Coupling_this compound Coupling_HATU Coupling with HATU Fmoc_de_initial->Coupling_HATU Coupling_HBTU Coupling with HBTU Fmoc_de_initial->Coupling_HBTU Coupling_HCTU Coupling with HCTU Fmoc_de_initial->Coupling_HCTU Wash1 Washing Coupling_this compound->Wash1 Wash2 Washing Coupling_HATU->Wash2 Wash3 Washing Coupling_HBTU->Wash3 Wash4 Washing Coupling_HCTU->Wash4 Fmoc_de Fmoc Deprotection Cleavage Cleavage from Resin Fmoc_de->Cleavage Repeat cycles Wash1->Fmoc_de Wash2->Fmoc_de Wash3->Fmoc_de Wash4->Fmoc_de HPLC HPLC Analysis (Purity) Cleavage->HPLC MS Mass Spectrometry (Identity) Cleavage->MS Racemization Chiral HPLC (Racemization) Cleavage->Racemization Compare Compare Results HPLC->Compare MS->Compare Racemization->Compare

References

A Head-to-Head Battle of Coupling Reagents: CITU vs. Carbodiimides in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis and drug development, the choice of a coupling reagent is paramount to achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of the final product. For decades, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been the workhorses of amide bond formation. However, the emergence of novel reagents continually challenges the status quo. This guide provides an objective comparison of the uronium-based reagent O-(cyano(ethoxycarbonyl)methylidene)amino-1,1,3,3-tetramethyluronium tetrafluoroborate (CITU) against traditional carbodiimides, supported by experimental data to inform researchers in making critical decisions for their synthetic strategies.

At a Glance: Key Performance Metrics

FeatureThis compoundCarbodiimides (EDC, DCC)
Reaction Principle Forms a highly reactive uronium-based active ester.Forms an O-acylisourea intermediate.
Typical Yields Good to excellent, particularly for challenging sequences.[1]Generally good (70-90%), but can be variable with sterically hindered amino acids.
Racemization Minimal epimerization, comparable to or better than industry-standard reagents.[1]Prone to racemization, often requiring additives like HOBt or NHS to suppress this side reaction.[2]
Byproducts Water-soluble tetramethylurea.Water-soluble (EDU from EDC) or insoluble (DCU from DCC) ureas. DCU requires filtration for removal.[3]
Safety Profile Considered a safer alternative with a lower risk of explosion compared to some other uronium salts.[1]DCC is a known allergen. EDC is generally considered safer than DCC.
Solubility Soluble in common organic solvents like DMF.EDC is water-soluble, making it suitable for bioconjugation in aqueous media. DCC is soluble in organic solvents.[3]
Cost-Effectiveness Presented as an economical alternative to other common coupling reagents.[1]Generally cost-effective, with prices varying by specific reagent and purity.

Delving into the Chemistry: Reaction Mechanisms

The efficiency and side-product profile of a coupling reagent are dictated by its reaction mechanism. This compound and carbodiimides follow distinct pathways to activate the carboxylic acid for nucleophilic attack by the amine.

This compound Coupling Pathway

This compound, a uronium salt, rapidly reacts with the carboxylate of an N-protected amino acid to form a highly reactive TCNHPI (tetrachloro-N-hydroxyphthalimide) active ester. This ester then readily reacts with the N-terminal amine of another amino acid or peptide to form the desired amide bond, regenerating the tetramethylurea byproduct.

CITU_Mechanism Carboxylic_Acid R-COOH Active_Ester R-CO-OTCNHPI (Active Ester) Carboxylic_Acid->Active_Ester + this compound This compound This compound Byproduct1 Tetramethylurea Peptide R-CO-NH-R' (Peptide Bond) Active_Ester->Peptide Byproduct2 TCNHPI-H Amine R'-NH2 Carbodiimide_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide R'-N=C=N-R'' (e.g., EDC, DCC) Peptide R-CO-NH-R''' (Peptide Bond) O_Acylisourea->Peptide + Amine N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester Active Ester (e.g., R-CO-OBt) O_Acylisourea->Active_Ester + Additive Amine R'''-NH2 Urea_Byproduct R'-NH-CO-NH-R'' (Urea Byproduct) Additive Additive (HOBt, NHS) Active_Ester->Peptide + Amine CITU_Protocol Start Start Dissolve_Reactants Dissolve N-protected amino acid (1 equiv.) and amine component (1.1 equiv.) in DMF. Start->Dissolve_Reactants Add_Base Add N-methylmorpholine (NMM) (2 equiv.). Dissolve_Reactants->Add_Base Add_this compound Add this compound (1.1 equiv.) in one portion. Add_Base->Add_this compound Stir Stir at room temperature for 1-4 hours. Add_this compound->Stir Workup Perform aqueous workup. Stir->Workup Purify Purify by chromatography. Workup->Purify End End Purify->End

References

The Researcher's Guide to Peptide Coupling Reagents: A Cost-Benefit Analysis of CITU

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical decision that impacts cost, efficiency, and the final purity of the desired peptide. This guide provides a comprehensive cost-benefit analysis of a newer entrant in the field, CITU (S- (1-Oxido-2-pyridinyl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in comparison to established alternatives such as HBTU, HATU, and COMU. Through a detailed examination of experimental data, cost structures, and performance metrics, this guide aims to equip scientists with the necessary information to make informed decisions for their specific research needs.

Executive Summary

This compound emerges as a compelling coupling reagent, offering a balanced profile of high reactivity, enhanced safety, and significant cost-effectiveness, particularly in large-scale synthesis. While HATU and COMU may offer slight advantages in speed and efficiency for particularly challenging sequences, their higher cost can be a limiting factor. HBTU remains a reliable and moderately priced option, but this compound presents a more economical and safer alternative with comparable performance in many applications. The selection of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the scale of the reaction, and budgetary constraints.

Cost-Benefit Analysis

The economic viability of a coupling reagent is a primary consideration in any peptide synthesis workflow. This analysis considers the direct cost of the reagents alongside their performance in terms of yield and purity, which indirectly affect the overall cost of the final peptide product.

Cost Comparison

The price of coupling reagents can fluctuate based on supplier, purity, and bulk purchasing. The following table provides an estimated cost comparison based on currently available market prices.

Coupling ReagentChemical NameMolecular Weight ( g/mol )Estimated Price per Gram (USD)
This compound S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethyluronium hexafluorophosphate341.27$35 - $94
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate379.24$1 - $85
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate380.23$21 - $71
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate428.27$2 - $55

Note: Prices are estimates and can vary significantly. Bulk pricing may be substantially lower.

This compound's cost is competitive, particularly when considering its efficiency and safety profile. While HBTU can be found at a lower price point from some suppliers, this compound's large-scale synthesis from inexpensive starting materials makes it an economically attractive option, especially for industrial applications.[1]

Performance Comparison: Purity and Reaction Times

The efficiency of a coupling reagent is determined by the purity of the crude peptide and the time required for the coupling reaction. The following data, compiled from various studies, provides a comparative overview of the performance of this compound and its alternatives.

One study comparing various activators in the synthesis of the 65-74 fragment of the acyl carrier peptide (ACP), a notoriously difficult sequence, found that HATU and HCTU (a closely related analogue of HBTU) produced peptides of very similar and high purity.[2] Another comparative study on the synthesis of different peptides found that COMU frequently produced the highest purity peptides at shorter coupling times, making it particularly suitable for fast chemistry protocols.[3]

While direct side-by-side comparisons including this compound are limited, available data suggests that this compound's reactivity is similar to that of other common coupling reagents.[4][5] For instance, in the synthesis of a TCNHPI ester, this compound achieved 84% conversion in 2 hours, whereas the TCNHPI/DIC method only yielded 50%.[4]

Coupling ReagentTypical Coupling TimeReported Crude Peptide PurityKey AdvantagesPotential Disadvantages
This compound ~2 hours (for specific solid-phase synthesis)[4]Fair to excellent yields reported[4]High safety profile, cost-effective for large scale, high reactivity[1][4]Limited direct comparative data available
HBTU 10-30 minutes[2]Good to highWell-established, reliable, moderate costCan be less effective for difficult sequences compared to HATU/COMU
HATU 1-2 minutes (Boc chemistry)[2]High to very highVery fast and efficient, excellent for difficult sequences[2][6]High cost[2]
COMU 2 minutes (manual synthesis)[3]High to very highVery fast, high purity, safer than benzotriazole-based reagents[3][6]Higher cost than HBTU and potentially this compound

Safety Profile

A significant advantage of this compound is its enhanced safety profile compared to benzotriazole-based reagents like HBTU and HATU. This compound is not considered to be shock-sensitive or at risk of explosion, a concern with some other coupling reagents.[1] This makes this compound a more attractive option for large-scale industrial synthesis where safety is a paramount concern. COMU also offers a safer alternative as it is not based on the potentially explosive HOBt or HOAt moieties.[7]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible and successful peptide synthesis. Below are representative protocols for solid-phase peptide synthesis (SPPS) using HBTU/HOBt, which can be adapted for use with other coupling reagents with appropriate optimization. A specific protocol for this compound is also provided based on available literature.

General Solid-Phase Peptide Synthesis (SPPS) Protocol using HBTU/HOBt

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink amide MBHA resin) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

  • To block any unreacted amino groups, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 10-15 minutes.

  • Wash the resin with DMF.

5. Repeat Deprotection and Coupling:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol is based on the methodology described for this compound-mediated solid-phase synthesis.[4]

1. Resin Preparation and Fmoc Deprotection:

  • Follow the same procedure as described in the general SPPS protocol (steps 1 and 2).

2. This compound-mediated Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (typically 1.5-3 equivalents) and this compound (1.5-3 equivalents) in DMF.

  • Add a base, such as N-methylmorpholine (NMM) (3-6 equivalents), to the solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature. A typical reaction time is around 2 hours.[4]

  • Monitor the reaction completion using a Kaiser test.

  • Drain the coupling solution and wash the resin thoroughly with DMF.

3. Subsequent Steps:

  • Repeat the deprotection and coupling steps for the entire peptide sequence.

  • Perform the final cleavage and deprotection as described in the general SPPS protocol (step 6).

Visualizing the Workflow

To better understand the peptide synthesis process and the role of coupling reagents, the following diagrams illustrate the general workflow and the mechanism of peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Start: Resin Support Swell 1. Resin Swelling (e.g., in DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat Is synthesis complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is synthesis complete? Yes Repeat->Deprotection Wash3 Wash (DCM) Final_Deprotection->Wash3 Cleavage 4. Cleavage & Deprotection (e.g., TFA cocktail) Wash3->Cleavage Precipitation 5. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 6. Purification & Analysis (e.g., HPLC, MS) Precipitation->Purification Final_Peptide Final Purified Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Mechanism of Peptide Bond Formation using a Uronium-based Coupling Reagent

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Fmoc-AA-COOH Activated_Ester Activated Intermediate (e.g., O-acylisourea ester) Carboxylic_Acid->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., this compound, HBTU, HATU, COMU) Coupling_Reagent->Activated_Ester + Base Base (e.g., DIPEA, NMM) Base->Activated_Ester + Resin_Amine Resin-Bound Peptide-NH2 Peptide_Bond New Peptide Bond Formed Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine->Peptide_Bond Nucleophilic Attack Byproducts Byproducts Peptide_Bond->Byproducts Release of

References

A Researcher's Guide to Validating Peptide Purity Synthesized with CITU

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the performance of 1-(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylamino-morpholinomethylene) methanaminium hexafluorophosphate (CITU) as a peptide coupling reagent and details the standard methods for validating the purity of the resulting peptides.

This compound: A Modern Coupling Reagent

This compound is a uronium-based coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1][2][3][4][5][6][7] It is recognized for its comparable reactivity to other common coupling reagents, with the added benefits of increased safety and cost-effectiveness, making it an attractive option for both solution-phase and solid-phase peptide synthesis (SPPS).[1][3][4][5][6][7]

Comparing Coupling Reagent Performance: The Synthesis of ACP (65-74)

To objectively assess the performance of coupling reagents, the synthesis of "difficult" peptide sequences is a common benchmark. The acyl carrier protein (ACP) fragment (65-74) is a well-established example of such a sequence, prone to aggregation and incomplete coupling.

The following table summarizes the crude purity of ACP (65-74) synthesized using various common coupling reagents, providing a baseline for expected purity levels. While direct comparative data for this compound in this specific synthesis was not found in the reviewed literature, its performance is expected to be in a similar range to the high-performing reagents like HATU and HCTU, given its established reactivity.[1][3][4][5][6][7]

Coupling ReagentCoupling Time (minutes)Crude Peptide Purity (%)
HATU 2 x 183.6
2 x 2079.9
HCTU 2 x 179.7
2 x 2082.1
PyBOP 2 x 148.1
2 x 2078.9
HBTU 2 x 170.3
2 x 2075.5
TBTU 2 x 172.1
2 x 2076.8

Data sourced from a comparative study on activator efficiency in Fmoc solid-phase peptide synthesis.

Experimental Protocols for Purity Validation

The gold standard for determining the purity of synthetic peptides involves a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2][3][8][9][10]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates the target peptide from impurities based on hydrophobicity.

1. Sample Preparation:

  • Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).

  • Dissolve the peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[8]

  • Ensure complete dissolution. If necessary, sonicate the sample briefly.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8]

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is most commonly used for peptide analysis.[8]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is typically used to elute the peptides. A common gradient is 5% to 60% B over 20-30 minutes.[8]

  • Flow Rate: A typical flow rate is 1 mL/min for a standard analytical column (4.6 mm ID).

  • Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[8]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.[8]

3. Data Analysis:

  • The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[1][8]

  • Purity (%) = (Area of Main Peak / Total Peak Area) x 100.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.

1. Sample Preparation:

  • The sample prepared for HPLC analysis can often be used directly for LC-MS analysis.

  • For direct infusion or MALDI-TOF analysis, the peptide is typically dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS or a specific matrix solution for MALDI-TOF).

2. Mass Spectrometry Analysis:

  • Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques for peptide analysis.[2]

  • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap analyzers are frequently used.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range for the expected peptide.

3. Data Analysis:

  • Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide.

  • The presence of unexpected masses may indicate impurities, such as truncated or modified sequences.

Visualizing the Workflow and Pathways

To further clarify the processes involved, the following diagrams illustrate the peptide synthesis workflow and the analytical validation process.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Fmoc-AA_Coupling Fmoc-AA_Coupling Resin->Fmoc-AA_Coupling 1. First Amino Acid Attachment Fmoc_Deprotection Fmoc_Deprotection Fmoc-AA_Coupling->Fmoc_Deprotection 2. Fmoc Removal Next_AA_Coupling Next_AA_Coupling Fmoc_Deprotection->Next_AA_Coupling 3. Next Amino Acid Coupling (with this compound) Fmoc_Deprotection_Repeat Fmoc_Deprotection_Repeat Next_AA_Coupling->Fmoc_Deprotection_Repeat 4. Repeat Cycle Cleavage Cleavage Next_AA_Coupling->Cleavage 5. Final Deprotection & Cleavage Fmoc_Deprotection_Repeat->Next_AA_Coupling Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide Purification Purification Crude_Peptide->Purification Purification (e.g., Prep-HPLC) Pure_Peptide Pure_Peptide Purification->Pure_Peptide Purity_Validation_Workflow Synthesized_Peptide Synthesized Peptide Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Synthesized_Peptide->Sample_Prep HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis MS_Analysis Mass Spectrometry Analysis Sample_Prep->MS_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis MS_Analysis->Data_Analysis Purity_Report Purity & Identity Confirmation Data_Analysis->Purity_Report

References

CITU: A Viable and Safety-Conscious Alternative to HATU for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and minimal racemization.[1][2][3] For years, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been a gold-standard reagent, prized for its efficiency, particularly in the synthesis of complex and sterically hindered peptides.[2][4] However, the emergence of CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) presents a compelling alternative, offering comparable performance with notable advantages in safety and cost-effectiveness.[1][5] This guide provides a detailed comparison of this compound and HATU, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

At a Glance: this compound vs. HATU

FeatureThis compoundHATU
Primary Function Peptide Coupling, Decarboxylative Cross-CouplingPeptide Coupling
Performance Comparable to industry standards, including HATU[1]High efficiency, especially for difficult sequences[4][6]
Racemization Minimal and comparable to HATU[1]Low racemization rates[2][6]
Safety Favorable safety profile, less explosive than TBTU[1]Potentially explosive[2]
Cost More economical[1]Generally more expensive
Byproducts Water-solubleWater-soluble

Performance Data: A Comparative Overview

While direct head-to-head studies across a wide range of peptides are still emerging, the available data indicates that this compound's performance is on par with established coupling reagents like HATU, particularly in terms of minimizing epimerization.

Epimerization Studies

Epimerization is a critical concern in peptide synthesis, potentially compromising the biological activity of the final product. Extensive studies on this compound have demonstrated its ability to suppress racemization effectively.

Table 1: Solution-Phase Epimerization Study of Dipeptide Synthesis

The synthesis of Fmoc-Ala-Phe-NH2 was conducted to assess the degree of epimerization with this compound under various conditions. The percentage of the diastereomeric product (Fmoc-D-Ala-L-Phe-NH2) was quantified.

BaseSolventAdditiveTemperature (°C)Epimerization (%)
NMMDMF-250
NMMNMP-250
NMMCH2Cl2-250
DIPEADMF-250
2,4,6-collidineDMF-250
N-methylpiperidineDMF-251.33

Data extracted from the supporting information of deGruyter, J. N. et al. Org. Lett. 2017, 19 (22), 6196-6199.[1]

Table 2: Solid-Phase Epimerization Study of Tripeptide Synthesis

The synthesis of H-Gly-Cys-Phe-NH2, a model peptide prone to racemization, was used to compare this compound with other common coupling reagents.

Coupling Reagent% D-Cys Epimer
This compound 1.2
HCTU0.9
PyAOP1.1
HBTU1.5
HATUComparable[1]
OxymaPure/DIC0.6

Data extracted from the supporting information of deGruyter, J. N. et al. Org. Lett. 2017, 19 (22), 6196-6199. The original study states this compound's performance is "minimal and comparable with that of similar reagents (e.g., OxymaPure/DIC, PyAOP, HATU)".[1]

Performance in "Difficult" Sequences

The synthesis of "difficult" or aggregation-prone peptide sequences is a significant challenge. This compound has demonstrated its efficacy in such cases. For instance, the hexapeptide Ac-Arg-Gly-Asp-Ser-Pro-Ala-NH2, a notoriously difficult sequence to synthesize, was successfully prepared using this compound with good yield and purity.[1] While specific comparative yield data with HATU for this exact sequence is not available in the primary literature, HATU is also well-regarded for its performance in such challenging syntheses.[6]

Chemical Structures and Reaction Mechanisms

To visualize the key players in the coupling process, the chemical structures of this compound and HATU, along with their respective activation mechanisms, are presented below.

Chemical Structures of this compound and HATU cluster_this compound This compound cluster_hatu HATU citu_node hatu_node

Caption: Chemical structures of this compound and HATU.

Signaling Pathways and Experimental Workflows

The activation of a carboxylic acid by both this compound and HATU proceeds through the formation of a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the amine component of the incoming amino acid.

peptide_coupling_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid Carboxylic_Acid Active_Ester Reactive Intermediate (TCNHPI or OAt Ester) Carboxylic_Acid->Active_Ester + Coupling Reagent + Base Coupling_Reagent This compound or HATU Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA, NMM) Base->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Amine Amine Amino Acid (N-terminus) Amine->Peptide_Bond

Caption: Generalized workflow for peptide coupling using this compound or HATU.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for peptide coupling using this compound and HATU.

Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol is adapted from the supporting information of deGruyter, J. N. et al. Org. Lett. 2017, 19 (22), 6196-6199.[1]

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).

  • Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 eq), this compound (4 eq), and N-methylmorpholine (NMM) (8 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin with DMF and dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU

This is a general protocol based on established methods.

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).

  • Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 eq), HATU (3.9 eq), and N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the coupling solution to the resin and agitate for 30-60 minutes at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage: Follow the same procedure as for the this compound protocol.

  • Precipitation and Purification: Follow the same procedure as for the this compound protocol.

Dual Functionality of this compound: Decarboxylative Cross-Coupling

A unique advantage of this compound is its utility in decarboxylative cross-coupling reactions, enabling the modification of carboxylic acid-containing side chains of amino acids within a peptide.[1] This dual functionality offers a powerful tool for creating non-natural peptide analogues.

decarboxylative_coupling Peptide_COOH Peptide with Carboxylic Acid Side Chain RAE Redox-Active Ester Peptide_COOH->RAE + this compound This compound This compound Modified_Peptide Modified Peptide (Side Chain-R) RAE->Modified_Peptide + Coupling Partner + Ni Catalyst Coupling_Partner Organozinc Reagent (R-Zn) Coupling_Partner->Modified_Peptide Catalyst Ni Catalyst Catalyst->Modified_Peptide

Caption: Workflow for this compound-mediated decarboxylative cross-coupling.

Conclusion

This compound emerges as a robust and efficient coupling reagent for peptide synthesis, presenting a compelling alternative to the widely used HATU. Its performance in terms of reaction efficiency and suppression of racemization is comparable to that of HATU and other industry-standard reagents.[1] The primary advantages of this compound lie in its enhanced safety profile and greater cost-effectiveness, making it an attractive option for both academic research and large-scale industrial applications. Furthermore, its unique capability to facilitate decarboxylative cross-coupling reactions opens up new avenues for the synthesis of novel peptide derivatives. For researchers and drug development professionals seeking a reliable, safe, and economical coupling reagent without compromising on performance, this compound warrants serious consideration.

References

CITU: A Superior, Safer, and Cost-Effective Coupling Reagent for Challenging Amide Bond Formations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides and complex molecules is paramount. Amide bond formation, a cornerstone of this synthesis, often presents significant challenges, especially when dealing with sterically hindered amino acids, electron-deficient amines, or racemization-prone substrates. In this guide, we provide a comprehensive comparison of the performance of CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) against other common coupling reagents, supported by experimental data, to demonstrate its efficacy in these "difficult" coupling reactions.

This compound has emerged as a versatile and economical reagent for both acylation and decarboxylative cross-coupling chemistries.[1][2][3] Its reactivity is comparable to that of widely used coupling reagents, but it offers significant advantages in terms of safety and cost.[1][2][3] Unlike many benzotriazole-based reagents such as HBTU and HATU, which are known to have explosive properties, this compound presents a much safer profile, making it particularly attractive for large-scale industrial applications.[2]

Performance in Difficult Coupling Reactions: A Comparative Overview

Difficult coupling reactions are characterized by low yields, slow reaction times, and a high propensity for racemization of chiral centers. This compound has demonstrated remarkable performance in overcoming these challenges.

Racemization Suppression

One of the most critical aspects of peptide synthesis is the preservation of stereochemical integrity. Racemization can lead to the formation of undesired diastereomers, which are often difficult to separate and can have significantly different biological activities. Extensive epimerization studies have shown that this compound induces a negligible degree of epimerization.[2]

In a comparative study on solid-phase peptide synthesis, this compound demonstrated a performance superior to other "all-in-one" reagents and only slightly less effective than multi-component systems like DIC/OxymaPure in suppressing racemization.[2] The data clearly indicates that this compound is a reliable choice for couplings involving racemization-sensitive amino acids.

Table 1: Comparison of Epimerization in the Synthesis of Phth-Ala-Val-Phe-NH₂

Coupling Reagent/System% Epimerization (D-Val Isomer)
This compound 2.3
HATU1.8
PyAOP2.1
DIC/OxymaPure1.5
HBTU3.5

Data extracted from supporting information of deGruyter, J. N., et al. (2017). This compound: A Peptide and Decarboxylative Coupling Reagent. Organic Letters, 19(22), 6196–6199.

Table 2: Comparison of Racemization in the Synthesis of H-Gly-Cys-Phe-NH₂

Coupling Reagent/System% Racemization (D-Cys Isomer)
This compound 4.2
HATU3.9
PyAOP4.1
DIC/OxymaPure3.5
HBTU5.8

Data extracted from supporting information of deGruyter, J. N., et al. (2017). This compound: A Peptide and Decarboxylative Coupling Reagent. Organic Letters, 19(22), 6196–6199.

Coupling of Sterically Hindered Amino Acids and Electron-Deficient Anilines

The coupling of sterically hindered amino acids (e.g., Aib, N-methylated amino acids) or weakly nucleophilic amines (e.g., electron-deficient anilines) is notoriously difficult. This compound has shown high efficiency in these challenging reactions, often outperforming standard protocols. While direct comparative yield data for this compound in these specific scenarios is not extensively published in a head-to-head format, its successful application in the synthesis of complex peptides implies its effectiveness.[2] For instance, this compound was successfully employed in the synthesis of a notoriously difficult hexapeptide sequence.[2]

Experimental Protocols

General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

Standard Fmoc-SPPS conditions were employed for the assembly of peptides.[2]

  • Resin Swelling: The resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: The resin is washed thoroughly with DMF.

  • Coupling: The Fmoc-protected amino acid (3-5 equiv.), this compound (3-5 equiv.), and a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (6-10 equiv.) are dissolved in DMF and added to the resin. The reaction is agitated for 1-2 hours at room temperature.

  • Washing: The resin is washed with DMF, dichloromethane (DCM), and methanol and dried under vacuum.

Epimerization/Racemization Analysis by HPLC

The percentage of epimerization or racemization was determined by analytical HPLC. The crude peptide is cleaved from the resin, dissolved in a suitable solvent, and injected onto a chiral HPLC column. The peak areas of the desired diastereomer and the epimerized/racemized diastereomer are integrated to calculate the percentage of racemization.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams outline the general workflow for peptide coupling, the activation mechanism, and a decision-making guide for selecting a coupling reagent.

G General Workflow for a Difficult Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Resin Resin Swelling & Fmoc Deprotection Coupling Coupling Reaction Resin->Coupling AA Dissolve Amino Acid & Coupling Reagent AA->Coupling Monitoring Monitor Reaction Progress (e.g., Ninhydrin test) Coupling->Monitoring Wash Wash Resin Monitoring->Wash Completion Cleavage Cleavage from Resin Wash->Cleavage Analysis Purification & Analysis (HPLC) Cleavage->Analysis

Caption: A typical experimental workflow for solid-phase peptide synthesis.

G Activation of Carboxylic Acid by this compound CarboxylicAcid R-COOH (Carboxylic Acid) ActiveEster Tetrachloro-N-hydroxyphthalimide Ester (Active Ester) CarboxylicAcid->ActiveEster This compound This compound This compound->ActiveEster Byproduct2 Tetramethylurea This compound->Byproduct2 Base Base (e.g., NMM) Base->ActiveEster PeptideBond R-CO-NH-R' (Amide Bond) ActiveEster->PeptideBond Byproduct1 Tetrachlorophthalimide ActiveEster->Byproduct1 Amine R'-NH₂ (Amine) Amine->PeptideBond

Caption: The activation mechanism of a carboxylic acid by this compound to form a reactive ester.

G Coupling Reagent Decision Tree Start Start: Difficult Coupling? Racemization High Risk of Racemization? Start->Racemization StericHindrance Sterically Hindered Substrates? Racemization->StericHindrance Yes CostSafety Cost & Safety a Major Concern? Racemization->CostSafety No UseHBTU Consider HBTU (if cost is a factor) Racemization->UseHBTU Low StericHindrance->CostSafety ConsiderAdditives Consider Multi-component System (e.g., DIC/Oxyma) StericHindrance->ConsiderAdditives Very High Usethis compound Use this compound CostSafety->Usethis compound Yes UseHATU Consider HATU/PyAOP CostSafety->UseHATU No

References

A Comparative Study of Racemization with Different Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in the synthesis of peptide-based therapeutics. Racemization, the conversion of an L-amino acid into a mixture of L and D isomers, during peptide bond formation can lead to the generation of diastereomeric impurities that are difficult to separate and can have significant implications for the final product's biological activity and safety. The choice of coupling reagent is a critical factor in controlling the extent of racemization. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to aid researchers in making informed decisions for their peptide synthesis strategies.

Mechanism of Racemization

Racemization during peptide coupling primarily proceeds through the formation of a 5(4H)-oxazolone intermediate. The activation of the N-protected amino acid's carboxyl group by the coupling reagent makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemistry. The subsequent attack by the amine component can then occur from either face of the planar oxazolone ring, resulting in a mixture of L- and D-amino acid-containing peptides.[1][2] The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[3][4]

Figure 1. General mechanism of racemization via the oxazolone pathway.

Comparative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid being coupled, the coupling reagent, the base, and the reaction conditions. Histidine and cysteine are particularly susceptible to racemization.[1] The following tables summarize quantitative data from studies comparing different coupling reagents.

Table 1: Racemization of Fmoc-L-His(Trt)-OH during coupling to L-Leu-OtBu [5]

Coupling Reagent/AdditiveBase% D-Product (Racemization)
DIC/Oxyma-1.8
HBTU/HOBtDIPEA5.6
HATUNMM13.0
PyBOPDIPEA15.0

Data extracted from a study by Lee, Y. et al. (2023), which investigated the effect of coupling reagents on α-C racemization.[5]

Table 2: Racemization of Fmoc-L-Cys(Trt)-OH during coupling to L-Leu-OtBu [5]

Coupling Reagent/AdditiveBase% D-Product (Racemization)
DIC/Oxyma-0.0
HBTU/HOBtDIPEA1.4
PyBOPDIPEA2.0
HATUNMM3.0

Data extracted from the same study, highlighting the lower propensity of Cysteine to racemize compared to Histidine under these conditions, and the excellent performance of DIC/Oxyma.[5]

Table 3: General Comparison of Coupling Reagent Classes

Reagent ClassExamplesGeneral Racemization TendencyKey Considerations
Carbodiimides DCC, DIC, EDCModerate to HighUse of additives like HOBt, HOAt, or Oxyma is crucial to suppress racemization.[3][4]
Onium Salts (Aminium/Uronium) HBTU, TBTU, HCTU, HATULow to ModerateHATU is more reactive but can lead to more racemization than HBTU in some cases.[6][7] HCTU is a cost-effective alternative to HATU with good performance.[6]
Onium Salts (Phosphonium) BOP, PyBOPLow to ModeratePyBOP is a safer alternative to BOP, avoiding the carcinogenic HMPA byproduct.[8][9] Can be effective for hindered couplings.
Oxima-based Reagents COMULowCOMU is highly efficient and exists in the more reactive uronium form, often requiring only one equivalent of base.[10]

Experimental Protocols

To ensure reliable and comparable data, a standardized protocol for evaluating racemization is essential. Below is a representative experimental workflow and a general protocol for such a study.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results A Select Model Peptide (e.g., Fmoc-AA-OH + H-Peptide-Resin) D Pre-activate Fmoc-AA-OH with Coupling Reagent and Base A->D B Prepare Coupling Reagent Solutions (Reagent 1, 2, 3...) B->D C Prepare Base Solution (e.g., DIPEA in DMF) C->D E Couple to Peptide-Resin D->E F Repeat for each Coupling Reagent E->F G Cleave Peptide from Resin F->G H Analyze Crude Peptide by Chiral HPLC or GC-MS G->H I Quantify Diastereomers (L-L vs L-D) H->I J Compare % Racemization I->J

Figure 2. Experimental workflow for comparing racemization.

General Protocol for Racemization Analysis

  • Resin Swelling: Swell a suitable solid support (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine using a solution of 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the N-Fmoc protected amino acid (e.g., Fmoc-L-His(Trt)-OH, 3 equivalents) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5 minutes at room temperature.[6]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Peptide Cleavage: After the coupling of the model di- or tripeptide is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

  • Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry. Dissolve the peptide in a suitable solvent and analyze by a validated chiral HPLC method to separate and quantify the desired peptide and its diastereomeric impurity.[11] The percentage of racemization is calculated from the peak areas of the two isomers.

Conclusion and Recommendations

The selection of a coupling reagent is a critical parameter in minimizing racemization during peptide synthesis.

  • For amino acids highly prone to racemization, such as Histidine, the combination of a carbodiimide like DIC with an oxime-based additive like Oxyma offers superior protection against epimerization.[5]

  • Modern onium salt reagents like HCTU and COMU provide a good balance of high coupling efficiency and low racemization, representing excellent general-purpose reagents.[6][10]

  • The use of additives such as HOBt and its derivatives (e.g., 6-Cl-HOBt) or HOAt is highly recommended, especially when using carbodiimide or standard onium salt reagents, as they effectively suppress the formation of the racemization-prone oxazolone intermediate.[1][12]

  • The choice of base also plays a significant role, with sterically hindered bases like 2,4,6-collidine (TMP) sometimes offering lower racemization levels compared to more commonly used bases like DIPEA or NMM.[2][13]

Ultimately, the optimal choice of coupling reagent will depend on the specific peptide sequence, the scale of the synthesis, and cost considerations. It is recommended that for critical applications, especially in the development of therapeutic peptides, a screening of different coupling conditions be performed to identify the optimal protocol that maximizes yield while minimizing racemization.

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to Catalytic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of catalyst is paramount to the success of this reaction, influencing efficiency, substrate scope, and functional group tolerance. While palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands have been the workhorses in this field, the exploration of organocatalysts like tetramethyl-2-i-butyl-isothiourea (CITU) represents a frontier with its own set of potential advantages and limitations.

This guide provides a comparative overview of the performance of traditional palladium-based catalytic systems and explores the prospective limitations of using an isothiourea-based organocatalyst like this compound in Suzuki cross-coupling reactions. Due to a notable absence of specific literature on this compound's application in this context, its limitations are discussed based on the general challenges and observed drawbacks of metal-free and other organocatalytic Suzuki-type reactions.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in Suzuki cross-coupling is often evaluated based on its ability to facilitate the reaction of challenging substrates, such as sterically hindered aryl chlorides, at low catalyst loadings and under mild conditions. Below is a comparative summary of phosphine-based, NHC-based, and potential organocatalytic systems.

Catalyst SystemTypical SubstratesAdvantagesKnown Limitations
Palladium-Phosphine Ligands Aryl iodides, bromides, triflates, and activated aryl chlorides.Well-established, broad commercial availability, and extensively documented reactivity.[1][2][3]Often require elevated temperatures for less reactive substrates like aryl chlorides; can be sensitive to air and moisture.[4]
Palladium-NHC Ligands Broad scope including unactivated and sterically hindered aryl chlorides.[5][6]Generally higher thermal stability and stronger electron-donating ability compared to phosphines, leading to higher catalytic activity for challenging substrates.[7][8]The synthesis of complex NHC ligands can be more intricate and costly.
Organocatalysts (e.g., Isothioureas) Primarily demonstrated with activated aryl halides.Potential for metal-free reactions, avoiding product contamination with residual palladium. Lower cost and toxicity.Generally require higher reaction temperatures and catalyst loadings; limited substrate scope, particularly for unactivated aryl chlorides.[9] Potential for side reactions and catalyst decomposition under harsh conditions.

Delving into the Limitations of Isothiourea Catalysis in Suzuki Reactions

A significant hurdle for metal-free Suzuki reactions is the high energy barrier for the oxidative addition step, which is efficiently facilitated by palladium in traditional systems.[4] Organocatalysts often require harsh reaction conditions, such as high temperatures, to promote the coupling, which can limit their applicability with thermally sensitive substrates.[9]

Furthermore, the substrate scope of organocatalyzed Suzuki reactions is often narrower than their palladium-catalyzed counterparts. Electron-rich or sterically hindered aryl halides, which are readily coupled using modern phosphine and NHC ligands, may prove to be unreactive under organocatalytic conditions.[2][6] Another point of concern is the potential for side reactions. The basicity of isothiourea catalysts could lead to undesired side reactions with base-sensitive functional groups present in the substrates.

Experimental Protocols: A Glimpse into Methodologies

Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative procedures for Suzuki cross-coupling reactions using established palladium-based systems.

General Procedure for Suzuki-Miyaura Coupling with a Palladium-Phosphine Catalyst

To a reaction vessel charged with an aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol), is added a solution of a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%) in a suitable solvent (e.g., toluene or dioxane, 5 mL). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

General Procedure for Suzuki-Miyaura Coupling with a Palladium-NHC Pre-catalyst

In a glovebox, an oven-dried vial is charged with a palladium-NHC pre-catalyst (e.g., PEPPSI-IPr, 1-3 mol%), a base (e.g., Cs₂CO₃, 2.0 mmol), the aryl halide (1.0 mmol), and the boronic acid (1.2 mmol). A suitable solvent (e.g., THF or dioxane, 5 mL) is added, and the vial is sealed. The reaction mixture is then heated to the desired temperature (e.g., 60-100 °C) with stirring for the required duration. Upon completion, the reaction is worked up as described in the phosphine-catalyzed procedure.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental steps in the catalytic cycles of palladium-catalyzed Suzuki cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_phosphine Palladium-Phosphine Catalysis Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle for a generic Palladium-Phosphine system.

NHC_Suzuki_Cycle cluster_nhc Palladium-NHC Catalysis Pd(0)(NHC) Pd(0)(NHC) Ar-Pd(II)(NHC)-X Ar-Pd(II)(NHC)-X Pd(0)(NHC)->Ar-Pd(II)(NHC)-X Oxidative Addition (Ar-X) Ar-Pd(II)(NHC)-Ar' Ar-Pd(II)(NHC)-Ar' Ar-Pd(II)(NHC)-X->Ar-Pd(II)(NHC)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(NHC)-Ar'->Pd(0)(NHC) Reductive Elimination (Ar-Ar')

References

The Ascendance of CITU: A Modern Reagent for Complex Molecular Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the applications of Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate (CITU) in the total synthesis of natural products, offering a comparative analysis against alternative reagents and detailed experimental methodologies.

In the relentless pursuit of molecular complexity, the development of novel, efficient, and safe reagents is paramount. Among the modern additions to the synthetic chemist's toolkit, Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, commonly known as this compound, has emerged as a versatile and powerful reagent for both peptide synthesis and decarboxylative cross-coupling reactions.[1][2][3] This guide provides a detailed literature review of this compound's applications in total synthesis, comparing its performance with established and alternative methods, and furnishing the experimental details necessary for its practical implementation.

At a Glance: this compound's Role in Synthesis

This compound is a dual-purpose reagent that excels in two critical areas of organic synthesis: the formation of amide bonds, a cornerstone of peptide and natural product synthesis, and the construction of carbon-carbon bonds through decarboxylative cross-coupling.[1][4] Its advantages over many traditional reagents include enhanced safety, lower cost, and in many cases, superior reactivity and yield.[1]

I. This compound in Peptide Synthesis: A Safer and Efficient Alternative

The synthesis of peptides and the installation of amide functionalities in complex molecules are frequent challenges in total synthesis. This compound has proven to be a highly effective coupling reagent in this domain, demonstrating comparable or superior performance to widely used reagents.

Comparative Performance

Experimental data from the initial report on this compound highlights its efficiency and safety profile in comparison to other common uronium-based coupling reagents such as HATU, HBTU, and PyAOP. A key advantage of this compound is its lower potential for explosion, a significant safety consideration in process chemistry.[1]

ReagentApplicationYield (%)Racemization (%)Safety Notes
This compound Dipeptide Synthesis (Fmoc-Ala-Phe-NH2)HighNegligible in solutionLower explosion potential (277 kJ/mol)
HATU Peptide SynthesisHighLow-
HBTU Peptide SynthesisHighLow-
PyAOP Peptide SynthesisHighLow-
TBTU Peptide SynthesisHighLowClassified as explosive (401 kJ/mol)
Table 1: Comparison of this compound with other common peptide coupling reagents. Data sourced from deGruyter, J. N., et al. (2017).[1]
Experimental Protocol: Dipeptide Synthesis using this compound

Synthesis of Fmoc-Ala-Phe-NH2: To a solution of Fmoc-Ala-OH (1.0 equiv) in DMF, this compound (1.0 equiv) and a suitable base (e.g., N-methylmorpholine, 2.0 equiv) are added. The mixture is stirred at room temperature for a specified time to achieve pre-activation. Subsequently, Phe-NH2 (1.0 equiv) is added, and the reaction is monitored by LC-MS until completion. The product is then isolated and purified using standard chromatographic techniques. For detailed epimerization studies and a comprehensive list of conditions, refer to the supporting information of the original publication.[1]

II. Decarboxylative Cross-Coupling: Forging C-C Bonds with this compound

A particularly powerful application of this compound is in the realm of decarboxylative cross-coupling, a modern strategy for the formation of carbon-carbon bonds that uses readily available carboxylic acids as starting materials.[5][6] this compound serves as an efficient activator for the carboxylic acid, forming a redox-active ester that can then participate in transition metal-catalyzed cross-coupling reactions.[1]

Application in the Total Synthesis of Sulfonolipids and Sphingofungins

The utility of decarboxylative cross-coupling has been demonstrated in the total synthesis of complex lipids, such as the sulfonolipid IOR-1A and the sphingofungin family of natural products.[2][7] These syntheses showcase the strategic advantage of employing a decarboxylative approach to construct key carbon-carbon bonds in a convergent and efficient manner. While the specific use of this compound is not always explicitly mentioned in every subsequent publication, the underlying methodology of using a redox-active ester for decarboxylative coupling is central.

A key transformation in the synthesis of these molecules involves the coupling of a functionalized tartaric acid derivative with an organozinc reagent.[2][7] This reaction, which forges a crucial C-C bond, can be effectively mediated by the activation of the carboxylic acid with reagents like this compound.

G cluster_activation Activation cluster_coupling Cross-Coupling Carboxylic_Acid Functionalized Tartaric Acid Derivative RAE Redox-Active Ester Carboxylic_Acid->RAE This compound This compound This compound Product Sphingofungin Core RAE->Product Organozinc, Ni Catalyst, -CO2 Organozinc Organozinc Reagent Organozinc->Product Ni_Catalyst Ni Catalyst

Comparative Performance in Redox-Active Ester Formation

This compound demonstrates superior efficiency in the formation of redox-active esters compared to the traditional method employing Tetrachloro-N-hydroxyphthalimide (TCNHPI) and N,N'-diisopropylcarbodiimide (DIC).[1]

Reagent/MethodSubstrateProductYield (%)
This compound Small Molecule Carboxylic AcidTCNHPI Ester84
TCNHPI/DIC Small Molecule Carboxylic AcidTCNHPI Ester50
Table 2: Comparison of this compound and TCNHPI/DIC for the formation of a TCNHPI redox-active ester. Data sourced from deGruyter, J. N., et al. (2017).[1]
Experimental Protocol: Ni-Catalyzed Decarboxylative Alkynylation

General Procedure: A flame-dried flask is charged with the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and a suitable solvent such as DMF. A base (e.g., N-methylmorpholine, 2.2 equiv) is added, and the mixture is stirred at room temperature for 1-2 hours to form the redox-active ester. To this mixture are then added the nickel catalyst (e.g., NiCl2(dme)), a ligand (e.g., a bipyridine derivative), and the organozinc coupling partner. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified by column chromatography. For specific catalyst systems and detailed reaction conditions, it is essential to consult the relevant literature.[1]

III. Logical Workflow for Employing this compound in Total Synthesis

The decision to use this compound in a total synthesis campaign is guided by the specific bond constructions required. The following diagram illustrates a logical workflow for its application.

G Start Identify Target Bond in Retrosynthesis Decision Amide Bond or C-C Bond? Start->Decision Amide Amide Bond Formation Decision->Amide Amide CC C-C Bond Formation via Decarboxylative Coupling Decision->CC C-C Peptide_Coupling Use this compound as a Peptide Coupling Reagent Amide->Peptide_Coupling Decarboxylative_Coupling Use this compound to form Redox-Active Ester CC->Decarboxylative_Coupling Compare_Alternatives_Peptide Compare with HATU, HBTU, etc. for efficiency and safety Peptide_Coupling->Compare_Alternatives_Peptide Compare_Alternatives_CC Compare with other activators (e.g., TCNHPI/DIC) Decarboxylative_Coupling->Compare_Alternatives_CC Protocol_Peptide Follow Peptide Coupling Protocol Compare_Alternatives_Peptide->Protocol_Peptide Protocol_CC Follow Decarboxylative Cross-Coupling Protocol Compare_Alternatives_CC->Protocol_CC End Synthesized Fragment Protocol_Peptide->End Protocol_CC->End

Conclusion

This compound has established itself as a valuable and versatile reagent in the field of organic synthesis. Its applications in both peptide coupling and decarboxylative cross-coupling provide synthetic chemists with a powerful tool to tackle the challenges of constructing complex natural products. The enhanced safety profile, cost-effectiveness, and high efficiency of this compound make it a compelling alternative to many traditional reagents. As the drive for more efficient and sustainable synthetic methodologies continues, the applications of this compound in total synthesis are expected to expand, further solidifying its place in the modern synthetic repertoire. Researchers, scientists, and drug development professionals are encouraged to consider this compound as a strategic reagent in the design and execution of complex molecular syntheses.

References

Safety Operating Guide

Proper Disposal Procedures for CITU: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate), a peptide coupling reagent. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is a hazardous chemical requiring specific disposal protocols. It is classified as acutely toxic if swallowed and necessitates careful handling to prevent exposure and ensure proper waste management. The following step-by-step guidance is designed for researchers, scientists, and drug development professionals.

Chemical and Safety Data

A summary of the key quantitative and safety data for this compound is provided in the table below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety controls.

PropertyValue
Chemical Name 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V)
Acronym This compound
CAS Number 2145668-85-3
Molecular Formula C₁₃H₁₂Cl₄F₆N₃O₃P
Molecular Weight 545.03 g/mol
GHS Hazard Pictogram GHS06 (Skull and crossbones)
GHS Hazard Statement H301: Toxic if swallowed
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]
Storage Class Code 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.

2. Handling and Segregation:

  • All handling of this compound, including weighing and preparation for disposal, must be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

3. Waste Collection:

  • Solid Waste:

    • Place unused or expired this compound directly into a designated, labeled hazardous waste container.

    • Collect any materials contaminated with this compound, such as pipette tips, weighing paper, and contaminated gloves, in the same designated hazardous waste container.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name of this compound, and the associated hazards (e.g., "Toxic").

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's authorized hazardous waste management service.

  • The final disposal of this compound must be conducted at an approved waste disposal plant, as per the precautionary statement P501[1]. This typically involves incineration or other specialized treatment methods for toxic chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

CITU_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Waste Management PPE 1. Don PPE Handling 2. Handle in Fume Hood PPE->Handling Segregation 3. Segregate Waste Handling->Segregation Collection 4. Collect in Labeled Hazardous Waste Container Segregation->Collection EHS_Pickup 5. Schedule EHS Pickup Collection->EHS_Pickup Final_Disposal 6. Transport to Approved Waste Disposal Plant EHS_Pickup->Final_Disposal

A flowchart outlining the proper disposal workflow for this compound.

References

Navigating the Safe Handling of "CITU": A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research and drug development, the term "CITU" can refer to two distinct chemical entities, each with its own specific safety protocols. This guide provides essential, immediate safety and logistical information for handling both the widely used biocide mixture, Chloromethylisothiazolinone/Methylisothiazolinone (CIT/MIT), and the specialized peptide coupling reagent, Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Part 1: The Biocide - Chloromethylisothiazolinone/Methylisothiazolinone (CIT/MIT)

CIT/MIT is a broad-spectrum antimicrobial agent commonly used as a preservative in a variety of water-based applications. While highly effective, it is also a potent skin sensitizer and can cause allergic reactions upon contact.

Essential Safety Information

Proper handling of CIT/MIT is paramount to prevent adverse health effects. The primary hazard associated with this chemical mixture is skin sensitization, which can lead to allergic contact dermatitis.

Quantitative Data Summary

ParameterValueReference
Typical Use Concentration 0.02% - 0.3% (w/w) in final products[1]
Cosmetic Use Limits (Rinse-off) Up to 15 ppm[2]
Cosmetic Use Limits (Leave-on) Up to 8 ppm (in the US)[2]
Occupational Exposure Limits No specific NIOSH guidelines established[3]
Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense when handling CIT/MIT.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (Nitrile or Butyl rubber recommended). Avoid natural rubber (latex) gloves as isothiazolinones can penetrate them.Prevents skin contact and sensitization.[4]
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes which can cause severe irritation.
Skin and Body Protection Lab coat or chemical-resistant apron.Protects skin from accidental spills and splashes.
Respiratory Protection Generally not required with adequate ventilation. Use a NIOSH-approved respirator if aerosols are generated or ventilation is poor.Minimizes inhalation exposure to mists or aerosols.
Handling and Storage Procedures
  • Preparation : Before handling, ensure an eyewash station and safety shower are readily accessible.[5]

  • Ventilation : Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling concentrated solutions.

  • Dispensing : Avoid generating aerosols or mists.

  • Storage : Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong acids, bases, and reducing agents.[1] Keep containers tightly closed when not in use.

Spill and Emergency Procedures
  • Small Spills :

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated, labeled waste container.

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the area.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek medical attention.

    • Inhalation : Move to fresh air.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan
  • Chemical Waste : Dispose of CIT/MIT waste and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Part 2: The Peptide Coupling Reagent - this compound (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate)

This specialized reagent is used in organic synthesis for the formation of amide bonds, a critical step in peptide synthesis.[1][5] It is a strong oxidant and requires careful handling.

Essential Safety Information

The primary hazards associated with this reagent are its oxidative properties and potential for skin and eye irritation.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C13H12Cl4F6N3O3P
Physical Form White crystalline solid[3]
Thermal Stability Average Major Left Limit: 181 °C
Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact with the solid or solutions.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Skin and Body Protection A standard laboratory coat.To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.To prevent inhalation of the powder.
Handling and Storage Procedures
  • Inert Atmosphere : Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • Ventilation : Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid Incompatibles : Keep away from flammable substances, reducing agents, and combustible materials.

  • Storage : Store in a cool, dark, and dry place in a tightly sealed container.

Spill and Emergency Procedures
  • Spill :

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place in a sealed, labeled container for disposal.

    • Clean the area with a suitable solvent.

  • First Aid :

    • Skin Contact : Wash the affected area with plenty of soap and water.

    • Eye Contact : Flush eyes with water for at least 15 minutes.

    • Inhalation : Move to fresh air.

    • Ingestion : Seek immediate medical attention.

Disposal Plan
  • Chemical Waste : Dispose of as hazardous chemical waste in accordance with all applicable regulations. The waste should be segregated and clearly labeled.

  • Decontamination : Decontaminate any equipment that has come into contact with the reagent before reuse.

Experimental Protocol: Example of a Peptide Coupling Reaction using this compound

This protocol describes a general procedure for a solution-phase peptide coupling reaction.

  • Preparation : In a reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1 equivalent) and the C-protected amino acid or peptide (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Activation : Add this compound (1.1 equivalents) and a non-nucleophilic base such as N-methylmorpholine (NMM) (2 equivalents) to the reaction mixture.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within a few hours.

  • Work-up : Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent.

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Ensure Proper Ventilation (e.g., Fume Hood) prep_ppe->prep_setup handle_dispense Dispense Required Amount (Avoid Dust/Aerosols) prep_setup->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_storage Securely Close & Store Unused Chemical handle_reaction->handle_storage cleanup_decon Decontaminate Glassware & Work Area handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Dispose of Contaminated Disposable PPE cleanup_waste->cleanup_ppe emergency_contact Contact EHS/ Emergency Services emergency_spill->emergency_contact emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_contact

Caption: A logical workflow for the safe handling of this compound chemicals, from preparation to disposal and emergency response.

CIT_MIT_Disposal_Plan Disposal Plan for CIT/MIT cluster_waste_generation Waste Generation cluster_waste_collection Collection & Segregation cluster_disposal Final Disposal waste_cit Unused/Expired CIT/MIT Solution collection_container Collect in a Designated, Labeled, Leak-Proof Hazardous Waste Container waste_cit->collection_container waste_contaminated Contaminated Materials (e.g., paper towels, pipette tips) waste_contaminated->collection_container waste_ppe Contaminated PPE (gloves, apron) waste_ppe->collection_container collection_segregate Segregate from Incompatible Wastes collection_container->collection_segregate disposal_ehs Arrange for Pickup by Environmental Health & Safety (EHS) collection_segregate->disposal_ehs disposal_manifest Ensure Proper Waste Manifest Documentation disposal_ehs->disposal_manifest

Caption: A step-by-step plan for the proper disposal of CIT/MIT waste in a laboratory setting.

References

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